tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-5-8(6-11)7-13-4/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZWHTCHJHENKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735279 | |
| Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942308-05-6 | |
| Record name | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
Foreword: The Strategic Value of Azetidine Scaffolds in Medicinal Chemistry
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in contemporary drug discovery. Its inherent ring strain and non-planar geometry offer a unique three-dimensional character that can enhance the pharmacological properties of bioactive molecules.[1] The incorporation of an azetidine ring can lead to improved metabolic stability, increased aqueous solubility, and better receptor binding affinity by providing novel exit vectors for further functionalization.[1] Among the diverse array of substituted azetidines, tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate stands out as a particularly valuable building block. The presence of the methoxymethyl group offers a combination of steric bulk and hydrogen bond accepting capability, while the N-Boc protecting group ensures stability and allows for controlled manipulation during synthetic campaigns.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this important synthetic intermediate for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for this specific compound, the following properties are a combination of data from closely related analogs and predictive modeling based on established chemical principles.
Core Chemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C10H19NO3 | Calculated |
| Molecular Weight | 201.26 g/mol | Calculated |
| Appearance | Predicted to be a colorless to pale yellow oil or low-melting solid | Based on similar N-Boc azetidines |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred from structural features |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
Predicted Spectroscopic Data
The following are predicted NMR and mass spectrometry data, which are essential for the characterization of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 4.05-3.95 (m, 2H, -CH₂-N-Boc)
-
δ 3.85-3.75 (m, 2H, -CH₂-N-Boc)
-
δ 3.45 (d, J = 6.0 Hz, 2H, -CH₂-O-CH₃)
-
δ 3.35 (s, 3H, -O-CH₃)
-
δ 2.80-2.70 (m, 1H, azetidine-CH)
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 156.5 (C=O, Boc)
-
δ 79.5 (quaternary C, Boc)
-
δ 74.0 (-CH₂-O-CH₃)
-
δ 59.0 (-O-CH₃)
-
δ 54.0 (azetidine CH₂)
-
δ 35.0 (azetidine CH)
-
δ 28.5 (-C(CH₃)₃)
-
-
Mass Spectrometry (ESI+):
-
m/z 202.14 [M+H]⁺
-
m/z 224.12 [M+Na]⁺
-
m/z 146.08 [M-C₄H₈+H]⁺ (loss of tert-butyl group)
-
Synthesis and Strategic Considerations
The synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate is most efficiently achieved through the etherification of the readily available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Synthetic Workflow Diagram
Sources
physicochemical characteristics of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Azetidine Scaffolds in Modern Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in contemporary medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of properties that are highly sought after in the design of novel therapeutics. Azetidines can impart improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles to drug candidates.[1] The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group, as seen in tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, provides a stable yet readily cleavable handle, facilitating its use as a versatile building block in multi-step synthetic pathways. This guide provides a comprehensive overview of the physicochemical characteristics, synthesis, and potential applications of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical Characteristics
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, identified by the CAS number 942308-05-6, is a key synthetic intermediate.[2][3][4][5] A summary of its core physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₉NO₃ | [4] |
| Molecular Weight | 201.26 g/mol | [4] |
| CAS Number | 942308-05-6 | [2][3][4][5] |
| Physical State | Liquid (at room temperature) | Inferred from supplier data |
| Purity | Typically ≥97% | Inferred from supplier data |
Synthesis and Purification
While specific, peer-reviewed synthetic procedures for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate are not extensively documented, its structure strongly suggests a straightforward synthesis via the Williamson ether synthesis. This method involves the O-alkylation of the corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. In this proposed pathway, the hydroxyl group of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Caption: Proposed Williamson ether synthesis pathway.
Experimental Protocol: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Disclaimer: This is a theoretical protocol based on established chemical principles. It should be performed by qualified personnel in a controlled laboratory setting.
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 142253-56-3)[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. Causality: The strong base, NaH, deprotonates the primary alcohol to form the corresponding sodium alkoxide, a potent nucleophile.
-
Methylation: Add methyl iodide (1.2 eq) dropwise via the dropping funnel. Allow the reaction to warm to room temperature and stir for 12-16 hours. Causality: The alkoxide undergoes an SN2 reaction with methyl iodide, displacing the iodide and forming the desired ether linkage.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine. Causality: These washes remove inorganic salts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.
Analytical Characterization
1H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet at approximately 1.4 ppm corresponding to the nine protons of the tert-butyl group.
-
A multiplet in the region of 2.7-2.9 ppm for the azetidine ring methine proton.
-
A singlet at approximately 3.3 ppm for the three protons of the methoxy group.
-
Multiplets for the four methylene protons of the azetidine ring.
-
A doublet for the two methylene protons of the methoxymethyl group.
13C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A resonance around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.
-
A resonance around 80 ppm for the quaternary carbon of the tert-butyl group.
-
Resonances for the carbons of the azetidine ring.
-
A resonance for the methoxy carbon.
-
A resonance for the methylene carbon of the methoxymethyl group.
-
A resonance for the carbonyl carbon of the Boc group.
Mass Spectrometry (MS):
-
The expected molecular ion peak [M+H]⁺ would be observed at m/z = 202.14.
Applications in Drug Discovery and Development
While specific applications for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate are not widely published, its structural motifs are of significant interest in medicinal chemistry. The azetidine core is a key component in several FDA-approved drugs, where it often serves to improve physicochemical properties and target engagement.[1] For instance, the related compound, tert-Butyl 3-oxoazetidine-1-carboxylate, is a crucial intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.[7]
The methoxymethyl substituent in the target compound can act as a hydrogen bond acceptor and can influence the molecule's conformation and lipophilicity. This makes it a valuable building block for creating libraries of compounds for screening against various biological targets. The Boc-protected nitrogen allows for further synthetic elaboration, enabling the introduction of diverse functionalities.
Safety and Handling
Disclaimer: This information is for guidance only. Always consult the most up-to-date Safety Data Sheet (SDS) before handling this chemical.
Hazard Identification:
-
Based on data for structurally related compounds, tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][8] It may also cause respiratory irritation.[6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a valuable, albeit not extensively documented, building block for organic synthesis, particularly in the realm of medicinal chemistry. Its combination of a protected azetidine core and a functionalized side chain provides a versatile platform for the construction of more complex molecules. The synthetic route proposed herein, based on the Williamson ether synthesis, offers a reliable method for its preparation. As the importance of three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the utility of specialized azetidine derivatives like tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate will become increasingly evident.
References
- The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL not available)
- TERT-BUTYL 3-(METHOXYMETHYL)
- CAS号942308-05-6_N/A价格多少钱_英文名及缩写- 洛克化工网 (rockchem.com). (URL not available)
- Safety Data Sheet - CymitQuimica. (URL not available)
- GHS 11 (Rev.11) SDS Word 下载CAS: 942308-05-6 Name - XiXisys. (URL not available)
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - PubChem. [Link]
- What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ - BOC Sciences. (URL not available)
- Tertiary Amines - CymitQuimica. (URL not available)
- CA Database Summary Sheet (DBSS) - CAS. (URL not available)
-
tert-Butyl 3-(methylamino)azetidine-1-carboxylate - PubChem. [Link]
-
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate - LookChem. [Link]
-
tert-butyl 3-(hydroxymethyl)-3-(methoxymethyl)azetidine-1-carboxylate - 97% prefix CAS No. 2231676-91-6 | Aladdin Scientific. [Link]
- CAS Index | Ambeed - Ambeed.com. (URL not available)
- WO2023158848A2 - Lithography compositions and methods for forming resist patterns and/or making semiconductor devices - Google P
- U.S. National Patent Classifications Used by CAS - CAS.org. (URL not available)
-
Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]
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- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. CAS号942308-05-6_N/A价格多少钱_英文名及缩写 - 洛克化工网 [lookchem.cn]
- 4. TERT-BUTYL 3-(METHOXYMETHYL)AZETIDINE-1-CARBOXYLATE | 942308-05-6 [amp.chemicalbook.com]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Abstract: This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate, a key building block in modern medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, offering unique three-dimensional conformations that can enhance pharmacological properties.[1] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of spectroscopic data (NMR, IR, and Mass Spectrometry), a plausible synthetic route, and the underlying chemical principles that validate the structure of this compound.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery due to their unique physicochemical and pharmacokinetic properties.[1] Their inherent ring strain and conformational rigidity can lead to improved metabolic stability, solubility, and receptor binding affinity when incorporated into drug candidates.[1] The subject of this guide, tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate, is a valuable intermediate, featuring a lipophilic tert-butyloxycarbonyl (Boc) protecting group and a methoxymethyl substituent that can influence molecular interactions and metabolic pathways. A thorough understanding of its structure is paramount for its effective use in the synthesis of novel therapeutics.
Proposed Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
The synthesis of the title compound can be logically approached from its precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The final step involves the methylation of the primary alcohol, a reaction that can be efficiently achieved via a Williamson ether synthesis.[2]
Synthetic Pathway
The proposed two-step synthesis begins with the commercially available precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Sources
spectroscopic data for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
An In-Depth Technical Guide to the Spectroscopic Data of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Introduction
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a substituted azetidine derivative of significant interest in medicinal chemistry and drug development. The azetidine ring, a strained four-membered heterocycle, serves as a versatile scaffold, and its incorporation into molecules can modulate physicochemical properties such as solubility, metabolic stability, and conformational rigidity.[1][2] The N-tert-butoxycarbonyl (Boc) protecting group is crucial for synthetic manipulation, while the methoxymethyl substituent at the 3-position offers a key vector for further functionalization.
Accurate structural elucidation and purity assessment are paramount for any compound intended for pharmaceutical research. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. It is designed for researchers, scientists, and drug development professionals, offering not just raw data but also the underlying principles and experimental rationale necessary for robust characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Molecular Structure
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment can be made.
Causality of Experimental Choices: Solvent and Referencing
The choice of a deuterated solvent is the first critical decision in NMR analysis. For tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, deuterated chloroform (CDCl₃) is the preferred solvent. Its rationale is threefold:
-
Solubility: It readily dissolves a wide range of non-polar to moderately polar organic compounds, including N-Boc protected amines.[3][4]
-
Inertness: It is chemically inert and does not react with the analyte.
-
Spectral Window: Its residual proton signal (at δ 7.26 ppm) and carbon signal (at δ 77.16 ppm) are well-defined and typically do not overlap with the signals of the analyte.[5]
All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) at δ 0.00 ppm, using the residual solvent peak as an internal standard.[6]
¹H NMR Spectroscopy: Proton Environments
The ¹H NMR spectrum provides a detailed map of the different proton environments within the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~4.05 - 3.95 | Triplet (t) | 2H | Azetidine CH₂ (Positions 2 & 4) | Protons adjacent to the electron-withdrawing carbamate nitrogen are significantly deshielded. |
| ~3.80 - 3.70 | Triplet (t) | 2H | Azetidine CH₂ (Positions 2 & 4) | These protons are also adjacent to the nitrogen but may experience slightly different shielding effects. |
| ~3.45 | Doublet (d) | 2H | -CH₂-O- | Protons on the carbon adjacent to the ether oxygen are deshielded. |
| ~3.32 | Singlet (s) | 3H | -O-CH₃ | The three equivalent protons of the methoxy group appear as a sharp singlet. |
| ~2.90 - 2.80 | Multiplet (m) | 1H | Azetidine CH (Position 3) | This proton's signal is split by the adjacent CH₂ protons on the ring and the methoxymethyl side chain. |
| 1.46 | Singlet (s) | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group are magnetically isolated, resulting in a characteristic sharp singlet. This is a hallmark of the Boc-protecting group.[7][8] |
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional group identity.
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment | Rationale |
|---|---|---|
| ~156.0 | C =O (Carbamate) | The carbonyl carbon of the carbamate group is highly deshielded and appears significantly downfield.[9] |
| ~79.5 | -C (CH₃)₃ | The quaternary carbon of the Boc group is characteristic and appears in this region.[10] |
| ~75.0 | -C H₂-O- | The carbon atom bonded to the ether oxygen is deshielded. |
| ~59.0 | -O-C H₃ | The carbon of the methoxy group is a typical value for an aliphatic ether. |
| ~54.0 | Azetidine C H₂ (C2 & C4) | Carbons directly attached to the nitrogen atom are deshielded and appear in this range.[11] |
| ~35.0 | Azetidine C H (C3) | The methine carbon of the azetidine ring. |
| 28.4 | -C(C H₃)₃ | The three equivalent methyl carbons of the Boc group give a strong, sharp signal.[8][9] |
Experimental Protocol: NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate in ~0.6 mL of CDCl₃.[7]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure high homogeneity and resolution.
-
Acquisition: Acquire the ¹H spectrum using standard parameters. Subsequently, acquire a broadband proton-decoupled ¹³C spectrum.
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.
-
Calibration: Calibrate the ¹H spectrum to the residual CHCl₃ peak at δ 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet centered at δ 77.16 ppm.
Figure 1: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent technique for rapidly confirming the presence of key functional groups.
Interpreting the IR Spectrum
The IR spectrum is analyzed by identifying characteristic absorption bands corresponding to specific bond vibrations. For tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, the key functional groups are the carbamate, the ether, and the aliphatic C-H bonds.
Table 3: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |
|---|---|---|---|
| 2975-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | These absorptions confirm the presence of the hydrocarbon framework. |
| ~1700 | C=O Stretch (Strong) | Carbamate | This is a highly characteristic and intense absorption, confirming the presence of the Boc protecting group. The exact frequency can be influenced by the ring strain of the azetidine.[12] |
| ~1400 | C-N Stretch | Carbamate / Azetidine | This band is associated with the nitrogen-containing functional groups. |
| 1250-1050 | C-O Stretch (Strong) | Carbamate & Ether | This region will contain strong bands corresponding to the C-O single bonds of both the carbamate ester and the methoxymethyl ether. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
-
Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the key absorption bands and compare them to known correlation tables to confirm the functional groups.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Ionization and Fragmentation Logic
Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it minimizes in-source fragmentation and typically allows for the clear observation of the protonated molecular ion, [M+H]⁺.[13] The N-Boc group is known to be labile under MS conditions and directs key fragmentation pathways.[14][15]
-
Molecular Ion: The calculated monoisotopic mass for C₁₁H₂₁NO₃ is 215.1521 Da. The primary ion observed in positive-mode ESI would be [M+H]⁺ at m/z 216.1594.
-
Key Fragments: The most common fragmentation pathways for N-Boc protected compounds involve losses from the protecting group itself.
-
Loss of Isobutylene (56 Da): A characteristic fragmentation yields an [M+H - 56]⁺ ion at m/z 160.1031.[16]
-
Loss of tert-Butanol (74 Da): This can also occur, leading to an [M+H - 74]⁺ peak.
-
Loss of the Boc Group (100 Da): Cleavage of the N-C bond results in the loss of CO₂ and isobutylene, yielding an [M+H - 100]⁺ ion corresponding to the deprotected azetidine at m/z 116.0862.[17]
-
Figure 2: Key ESI-MS Fragmentation Pathways.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
-
Method: Inject a small volume (1-5 µL) of the sample. A direct infusion or a short chromatographic run can be used.
-
Data Acquisition: Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Analysis: Determine the accurate mass of the parent ion and compare it to the calculated theoretical mass. Identify the major fragment ions and correlate them with the expected fragmentation pathways.
Conclusion
The spectroscopic characterization of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a clear-cut process when approached with a systematic methodology.
-
¹H and ¹³C NMR together provide an unambiguous confirmation of the carbon-hydrogen framework, with the signals for the Boc group and the azetidine ring protons serving as key diagnostic markers.
-
IR Spectroscopy offers rapid verification of the essential carbamate and ether functional groups.
-
High-Resolution Mass Spectrometry confirms the elemental composition through an accurate mass measurement of the molecular ion and provides further structural support via predictable fragmentation patterns, notably the characteristic losses associated with the N-Boc group.
This guide provides the foundational data and experimental rationale necessary for researchers to confidently synthesize, identify, and utilize this important chemical building block in their drug discovery and development endeavors.
References
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives. (2025). Benchchem.
- Synthesis and characterization of some Azetidines derivatives. College of Science Repository, University of Thi-Qar.
- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.
- Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. (2008). PubMed.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
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- What is the most suitable NMR solvent for carbon-based materials? (2020). ResearchGate.
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- NMR solvent selection. (2018). BioChromato.
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- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. (2024). MDPI.
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- I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Reddit.
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An In-Depth Technical Guide to tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (CAS No. 1509073-53-3), a valuable heterocyclic building block in modern medicinal chemistry. Azetidine scaffolds are increasingly sought after in drug discovery for their ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional complexity.[1] This guide details the strategic synthesis of this tertiary alcohol, its key physicochemical and spectral properties, its applications as a versatile synthetic intermediate, and detailed, field-proven experimental protocols. The content herein is designed to equip researchers and drug development professionals with the technical knowledge required to effectively utilize this compound in the synthesis of novel chemical entities.
Introduction: The Strategic Value of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in drug discovery.[1] Their inherent ring strain (approx. 25.4 kcal/mol) and well-defined three-dimensional geometry offer a unique structural framework that distinguishes them from more common five- and six-membered rings.[1] This sp³-rich character is highly desirable in modern drug design as it often leads to improved pharmacokinetic profiles, such as enhanced metabolic stability and aqueous solubility, while providing novel exit vectors for molecular elaboration.[1]
The incorporation of an azetidine ring can significantly influence a molecule's conformational rigidity, which is critical for optimizing binding affinity and selectivity to biological targets. Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib, feature an azetidine moiety, underscoring the scaffold's therapeutic relevance.[1] The subject of this guide, tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate, is a functionalized derivative designed for facile incorporation into larger, more complex molecules, serving as a cornerstone for building sophisticated molecular architectures.
Physicochemical and Spectral Characterization
The precise characterization of a synthetic building block is paramount for its reliable application. This section details the key properties of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate.
Physicochemical Properties
The properties of this compound are summarized in the table below. The presence of the tert-butoxycarbonyl (Boc) protecting group renders the molecule suitable for a wide range of coupling reactions, while the hydroxyl and methoxymethyl groups offer handles for further functionalization.
| Property | Value | Source |
| CAS Number | 1509073-53-3 | ChemicalBook |
| Molecular Formula | C₁₀H₁₉NO₄ | ChemicalBook |
| Molecular Weight | 217.26 g/mol | ChemicalBook |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform | Inferred |
Predicted NMR Spectral Data
While publicly available experimental spectra are limited, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on standard chemical shift values for analogous structural motifs and serve as a reliable guide for characterization.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| -C(CH ₃)₃ | 1.47 | Singlet | 9H |
| -O-CH ₃ | 3.40 | Singlet | 3H |
| -CH ₂-O-CH₃ | 3.65 | Singlet | 2H |
| Azetidine CH ₂ (cis to OH) | 3.95 | Doublet | 2H |
| Azetidine CH ₂ (trans to OH) | 4.15 | Doublet | 2H |
| -OH | ~2.5-3.5 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| -C(C H₃)₃ | 28.4 |
| -O-C H₃ | 59.5 |
| Azetidine C H₂ | 60.0 |
| C -OH | 70.0 |
| C H₂-O-CH₃ | 75.0 |
| -C (CH₃)₃ | 80.5 |
| C =O | 156.5 |
Synthesis and Mechanistic Insights
The synthesis of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a multi-step process that hinges on the creation of a key intermediate, 1-Boc-3-azetidinone . This ketone provides the electrophilic center necessary for the introduction of the methoxymethyl group.
Synthesis of the Key Precursor: 1-Boc-3-azetidinone
The most common and scalable route to 1-Boc-3-azetidinone begins with a commercially available starting material, such as 1-benzylazetidin-3-ol or 3-hydroxyazetidine. The synthesis involves two critical transformations: protection of the azetidine nitrogen and oxidation of the secondary alcohol.
Step 1: N-Boc Protection: The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This is crucial for two reasons: it deactivates the otherwise reactive secondary amine, preventing side reactions during oxidation, and it serves as a versatile protecting group that can be readily removed under acidic conditions in later synthetic stages. The reaction typically involves treating the starting material with di-tert-butyl dicarbonate (Boc₂O).[2]
Step 2: Oxidation to the Ketone: The secondary alcohol of the N-Boc-3-hydroxyazetidine intermediate is oxidized to the corresponding ketone. A variety of modern oxidation protocols can be employed, such as the Swern oxidation (using oxalyl chloride and DMSO) or a TEMPO-catalyzed oxidation.[3][4][5] The choice of oxidant is critical to ensure high yield and avoid over-oxidation or side reactions. The TEMPO/bleach system is often preferred in industrial settings for its cost-effectiveness and greener profile.[3]
Formation of the Tertiary Alcohol: Nucleophilic Addition
The final step in the synthesis is the formation of the tertiary alcohol via a nucleophilic addition to the ketone carbonyl of 1-Boc-3-azetidinone.
Mechanism: This transformation is a classic example of organometallic addition to a ketone. A nucleophilic methoxymethyl species, typically generated in situ as a Grignard reagent (methoxymethylmagnesium chloride, CH₃OCH₂MgCl) or an organolithium reagent (methoxymethyllithium, CH₃OCH₂Li), attacks the electrophilic carbonyl carbon. The resulting tetrahedral intermediate is a magnesium or lithium alkoxide, which is then protonated during an aqueous workup to yield the final tertiary alcohol product. The choice of an ethereal solvent like tetrahydrofuran (THF) or diethyl ether is essential to stabilize the organometallic reagent. The reaction is performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.
Applications in Drug Discovery and Organic Synthesis
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is not an end product but rather a highly versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.
-
N-Boc Deprotection and Amide Coupling: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to reveal a secondary amine. This free amine is a nucleophile that can readily participate in amide bond formation, reductive amination, or arylation reactions, allowing for its seamless integration into a target molecule's scaffold.
-
Tertiary Alcohol as a Structural Anchor: The tertiary alcohol provides a sterically defined hydroxyl group. While it cannot be oxidized, it can serve as a hydrogen bond donor, potentially improving interactions with a biological target. Its presence also enhances the sp³ character and three-dimensionality of the molecule.
-
Ether Linkage: The methoxymethyl group provides a stable ether linkage, which can contribute to improved metabolic stability and fine-tuning of lipophilicity.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and subsequent use of the title compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
This protocol describes the nucleophilic addition of methoxymethylmagnesium chloride to 1-Boc-3-azetidinone.
Materials:
-
1-Boc-3-azetidinone (1.0 eq)
-
Methoxymethylmagnesium chloride (1.2 eq, 3M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-Boc-3-azetidinone dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the methoxymethylmagnesium chloride solution dropwise via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure tertiary alcohol.
Protocol 2: N-Boc Deprotection
This protocol describes the removal of the Boc protecting group to yield the free secondary amine.
Materials:
-
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the starting material in a minimal amount of DCM in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring for the completion of the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt of the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired amine salt. The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction.
Conclusion
tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate is a strategically designed building block that offers significant advantages for medicinal chemists and process development scientists. Its rigid, sp³-rich azetidine core, combined with orthogonally reactive functional groups, provides a reliable and versatile platform for the synthesis of novel and complex molecules. The synthetic routes and protocols described in this guide are robust and scalable, enabling the efficient production and application of this valuable intermediate. As the demand for molecules with improved drug-like properties continues to grow, the utility of sophisticated building blocks like this one will undoubtedly expand, paving the way for the next generation of therapeutics.
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A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. (2019-10-31). [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. (2023-01-21). [Link]
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The Synthetic Alchemist's Guide to Substituted Azetidines: A Technical Primer for the Modern Drug Hunter
Foreword: The Azetidine Scaffold – A Rising Star in Medicinal Chemistry
To the discerning researcher, scientist, and drug development professional, the azetidine ring is more than a mere four-membered heterocycle. It is a powerful tool, a molecular scaffold of immense potential that is increasingly capturing the spotlight in modern medicinal chemistry.[1][2][3] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, endows it with a unique reactivity profile, occupying a sweet spot between the highly reactive aziridines and the more stable pyrrolidines.[4][5] This strained yet handleable nature, coupled with its ability to impart desirable physicochemical properties such as enhanced metabolic stability, improved solubility, and reduced lipophilicity, makes the azetidine motif a prized component in the design of novel therapeutics.[1][2][6] Indeed, a growing number of FDA-approved drugs, including the kinase inhibitor cobimetinib and the antihypertensive agent azelnidipine, feature this remarkable scaffold, underscoring its therapeutic relevance.[2][4]
This in-depth technical guide eschews a rigid, templated approach. Instead, it is structured to provide a holistic and practical understanding of the core strategies for synthesizing substituted azetidine building blocks. We will delve into the mechanistic underpinnings of key reactions, provide field-proven insights into experimental choices, and equip you with detailed protocols to empower your own synthetic endeavors. Our journey will navigate through the foundational strategies of intramolecular cyclization, explore the elegance of cycloaddition reactions, and illuminate the power of modern transition-metal catalysis.
I. The Cornerstone of Azetidine Synthesis: Intramolecular Cyclization Strategies
The most direct and conceptually straightforward route to the azetidine core is through intramolecular cyclization, where a pre-functionalized acyclic precursor is coaxed to form the strained four-membered ring. While fundamentally simple, the success of these reactions hinges on a delicate balance of kinetics and thermodynamics, often battling against competing side reactions.
A. The Classical Approach: Cyclization of γ-Amino Halides and Sulfonates
The venerable approach of intramolecular nucleophilic substitution of a leaving group at the γ-position by an amino group remains a workhorse in azetidine synthesis.[1] The choice of leaving group (typically a halide or a sulfonate ester like tosylate or mesylate) and the reaction conditions are critical to favoring the desired 4-exo-tet cyclization over competing elimination pathways.
Causality Behind Experimental Choices:
-
The Leaving Group: A good leaving group is essential for facilitating the nucleophilic attack. Sulfonates (tosylates, mesylates) are often preferred over halides due to their superior leaving group ability and cleaner reaction profiles.
-
The Base: A non-nucleophilic base is crucial to deprotonate the amine without competing in the substitution reaction. Sterically hindered bases like potassium carbonate or triethylamine are common choices.
-
Solvent and Temperature: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like acetonitrile or DMF are often employed. Elevated temperatures are typically required to overcome the activation energy for ring closure, but excessive heat can promote elimination.
Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-chloro-N-tosylpropan-1-amine
-
To a solution of 3-chloro-N-tosylpropan-1-amine (1.0 eq) in anhydrous acetonitrile (0.1 M), add finely ground potassium carbonate (2.0 eq). The excess base ensures complete deprotonation of the sulfonamide, which is less basic than a free amine.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or LC-MS. The elevated temperature provides the necessary energy to overcome the entropic barrier of forming the four-membered ring.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired N-tosyl-azetidine.
B. Modern Advances: Palladium-Catalyzed Intramolecular C(sp³)–H Amination
A significant leap forward in intramolecular cyclization has been the development of transition-metal-catalyzed C-H amination reactions. These methods offer a more atom-economical and convergent approach by directly forming the C-N bond from an unactivated C-H bond. The Gaunt group, for instance, has reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the synthesis of functionalized azetidines.[4]
Mechanistic Insight: The proposed mechanism involves a Pd(II)/Pd(IV) catalytic cycle. The reaction is initiated by the coordination of the amine to the palladium catalyst, followed by a concerted metalation-deprotonation event to form a palladacycle. Oxidation of the Pd(II) center to Pd(IV) by an external oxidant is followed by reductive elimination to forge the C-N bond and regenerate the active Pd(II) catalyst.[4]
II. Convergent Power: Cycloaddition Reactions in Azetidine Synthesis
Cycloaddition reactions represent a highly efficient and atom-economical strategy for constructing the azetidine ring in a single step from two unsaturated precursors.
The Aza Paternò–Büchi Reaction: A Photochemical [2+2] Cycloaddition
The aza Paternò–Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is arguably the most direct method for azetidine synthesis.[7][8][9] However, its application has historically been limited due to challenges associated with the rapid isomerization of the imine excited state, which often outcompetes the desired cycloaddition.[7][8]
Overcoming the Challenges:
Recent advancements have begun to address these limitations. The use of visible light and photocatalysts, such as iridium(III) complexes, can facilitate the reaction via triplet energy transfer, providing a milder and more selective pathway.[4] Schindler's laboratory has demonstrated the use of 2-isoxazoline-3-carboxylates as oxime precursors in an intermolecular [2+2] photocycloaddition with alkenes, showcasing excellent functional group tolerance.[4]
Diagram of the Aza Paternò–Büchi Reaction Workflow:
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The Azetidine Scaffold: A Technical Guide to its Ascendant Role in Medicinal Chemistry
Abstract
The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1] Its unique combination of structural rigidity, three-dimensionality, and favorable physicochemical properties has established it as a valuable tool for medicinal chemists seeking to optimize lead compounds and design next-generation therapeutics.[2][3] This in-depth technical guide provides a comprehensive overview of the azetidine motif, tailored for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical properties, its strategic application as a bioisostere, its impact on pharmacokinetic profiles, and the key synthetic methodologies that have enabled its widespread adoption. This guide aims to provide both a foundational understanding and field-proven insights into the causality behind the increasing prevalence of azetidines in successful drug development programs.
The Azetidine Advantage: Unique Structural and Physicochemical Properties
The utility of the azetidine ring in medicinal chemistry stems from a unique confluence of properties that distinguish it from other saturated heterocycles.[2] These attributes allow for precise modulation of a drug candidate's characteristics.
Ring Strain and Conformational Rigidity
Azetidine possesses a significant degree of ring strain (approx. 25.4 kcal/mol), intermediate between the highly strained aziridine and the more flexible pyrrolidine.[4] This inherent strain is not a liability but a key feature; it imparts a level of conformational rigidity that is highly desirable in drug design.[2][5] By constraining the rotatable bonds of a molecule, the entropic penalty upon binding to a biological target is minimized, which can lead to a significant increase in binding affinity.[2] The azetidine ring is not planar, adopting a puckered conformation that provides distinct three-dimensional exit vectors for substituents, a crucial aspect for exploring chemical space and optimizing ligand-receptor interactions.[3][6]
The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.[1] This contrasts with more flexible acyclic or larger ring systems, where conformational ambiguity can complicate structure-activity relationship (SAR) studies.
Physicochemical Profile: A Tool for Property Modulation
The incorporation of an azetidine moiety can profoundly and predictably influence a molecule's physicochemical properties, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Increased sp³ Character and Three-Dimensionality: The pharmaceutical industry has seen a growing emphasis on developing drug candidates with a higher fraction of sp³-hybridized carbons to escape "flatland" and improve promiscuity and solubility profiles.[3][7] Azetidines are inherently sp³-rich scaffolds that introduce three-dimensionality into otherwise planar molecules.[1]
-
Basicity and Polarity: The nitrogen atom in the azetidine ring is basic (pKa of the conjugate acid is ~11.29) and can act as a hydrogen-bond acceptor, enabling crucial interactions with biological targets.[3][8][9] The substitution pattern on the nitrogen significantly influences its basicity, as well as the molecule's overall solubility and lipophilicity.[8]
-
Solubility and Lipophilicity: The introduction of an azetidine ring can be a strategic tool to enhance aqueous solubility and reduce lipophilicity (LogP).[7][10] This is a critical advantage in drug design, where high lipophilicity is often associated with poor ADME properties and toxicity.
Below is a conceptual diagram illustrating the key properties of the azetidine ring that make it advantageous in medicinal chemistry.
Caption: Key Physicochemical Properties of the Azetidine Scaffold.
Strategic Applications in Drug Design
The unique properties of azetidines have led to their strategic deployment in a variety of drug design applications, most notably as bioisosteres and metabolic blockers.
Azetidines as Bioisosteres
Bioisosteric replacement is a cornerstone of medicinal chemistry, involving the substitution of one chemical group for another with similar steric or electronic properties to improve a compound's biological activity or physicochemical profile.[11] Azetidines have emerged as highly effective bioisosteres for a range of commonly used motifs.
-
Pyrrolidine and Piperidine Surrogates: Azetidines can serve as smaller, more rigid bioisosteres for pyrrolidine and piperidine rings.[1] This substitution can lead to improved metabolic stability, enhanced solubility, and provide novel exit vectors for further chemical modification.[10] Recent studies have highlighted "angular" spiro-azetidine frameworks as particularly effective piperidine surrogates, combining pronounced molecular rigidity with favorable pharmacokinetic properties.[8]
-
Proline Homologues: L-azetidine-2-carboxylic acid is a lower homologue of L-proline and can be incorporated into peptides and proteins.[12] While this can sometimes lead to toxicity by disrupting protein structure, in the context of drug design, this mimicry can be exploited to create conformationally constrained peptide mimetics.[13][14][15]
Caption: Azetidines as Bioisosteres for Common Scaffolds.
Enhancing Metabolic Stability
Azetidines are often incorporated into drug candidates to improve their metabolic stability.[7] The strained ring can be less susceptible to metabolism by cytochrome P450 enzymes compared to larger, more flexible aliphatic rings. This can lead to a longer half-life and improved pharmacokinetic profile. Several FDA-approved drugs, such as baricitinib, cobimetinib, and azelnidipine, feature an azetidine moiety to enhance metabolic stability and receptor selectivity.[7][8]
Azetidine-Containing Drugs: From Bench to Bedside
The therapeutic relevance of the azetidine scaffold is underscored by its presence in a growing number of FDA-approved drugs across various therapeutic areas.[7][16]
| Drug Name | Therapeutic Area | Role of Azetidine Moiety |
| Baricitinib | Rheumatoid Arthritis | Enhances metabolic stability and selectivity for Janus kinase (JAK) enzymes.[7][8] |
| Cobimetinib | Melanoma | Improves pharmacokinetic properties and metabolic stability as a MEK1/2 inhibitor.[4][7][17] |
| Azelnidipine | Hypertension | Acts as a calcium channel blocker; the azetidine ring contributes to its efficacy and safety profile.[4][7] |
| Sarolaner | Veterinary Ectoparasiticide | The spiro-azetidine component is crucial for its insecticidal and acaricidal activity.[7][8] |
These examples highlight the real-world success of incorporating azetidines to achieve desirable drug-like properties.[7]
Synthetic Methodologies: Accessing the Azetidine Core
Historically, the synthesis of the strained four-membered azetidine ring posed significant challenges, limiting its widespread use.[2][18] However, recent advancements in synthetic organic chemistry have made a diverse array of functionalized azetidines more accessible.[4]
Key Synthetic Strategies
Several robust methodologies are now available to medicinal chemists for the construction and functionalization of the azetidine scaffold.
-
Intramolecular Cyclization: This is a common and versatile approach that involves the formation of a carbon-nitrogen bond to close the four-membered ring. A notable example is the cyclization of N-protected-γ-chloroamines derived from β-amino alcohols.[1]
-
[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a powerful method for constructing the azetidine ring, particularly with the advent of visible-light-mediated protocols.[4][7]
-
Strain-Release Functionalization: The high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) can be harnessed as a driving force for the synthesis of 3-substituted azetidines through reactions with a variety of nucleophiles.[18]
-
Ring Contraction: Ring contraction of α-bromo-N-sulfonylpyrrolidinones can afford α-acylated azetidines.[1]
Representative Experimental Protocol: Synthesis of Spirocyclic NH-Azetidines
The following protocol is a conceptual representation based on methodologies for synthesizing spirocyclic NH-azetidines, which are valuable building blocks in drug discovery.[19]
Step 1: Formation of the Oxime Ether Precursor
-
To a solution of a cyclic ketone (1.0 equiv) in ethanol (0.5 M) at room temperature, add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude oxime.
-
To a solution of the crude oxime (1.0 equiv) in dimethylformamide (DMF, 0.5 M) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C, then add an appropriate alkylating agent (e.g., benzyl bromide, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the desired oxime ether.
Step 2: Titanium-Mediated Coupling and Cyclization
-
To a solution of the oxime ether (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M) at room temperature under an inert atmosphere (e.g., argon), add a solution of an alkyl Grignard reagent (e.g., ethylmagnesium bromide, 3.0 equiv) dropwise.
-
After the addition is complete, add a solution of titanium(IV) isopropoxide (1.5 equiv) in THF dropwise.
-
Heat the reaction mixture to reflux and stir for 12-24 hours.
-
Cool the reaction to 0 °C and quench carefully by the slow addition of water.
-
Filter the resulting suspension through a pad of Celite®, washing with THF and ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the spirocyclic NH-azetidine.
Caption: Workflow for the Synthesis of Spirocyclic NH-Azetidines.
Conclusion and Future Outlook
The azetidine scaffold has firmly established itself as a privileged motif in medicinal chemistry.[1][2] Its unique structural and physicochemical properties provide a powerful tool for medicinal chemists to address challenges related to potency, selectivity, and pharmacokinetic profiles.[7] The continuous development of innovative and efficient synthetic methodologies will undoubtedly further expand the accessibility and diversity of azetidine-based building blocks, ensuring their continued prominence in the design of novel therapeutics.[4][20] As our understanding of the intricate interplay between three-dimensional structure and biological function deepens, the star of the azetidine ring in drug discovery is set to shine even brighter.[3][21]
References
- Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. (n.d.). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Taylor & Francis Online.
- Understanding Aze Medications: The Role of Azetidine Derivatives. (2025, December 30). Oreate AI Blog.
- Synthetic Azetidines Could Help Simplify Drug Design. (2019, August 12). Technology Networks.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). BenchChem.
- The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). BenchChem.
- The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. (n.d.). BenchChem.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
- An Approach to Alkyl Azetidines for Medicinal Chemistry. (n.d.). ChemRxiv.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). ResearchGate.
- Azetidines in Drug Discovery. (n.d.). PharmaBlock.
- Examples of azetidine‐based bioisosters. (n.d.). ResearchGate.
- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide. (n.d.). BenchChem.
- The Rising Star in Drug Discovery: A Technical Guide to Novel Bioactive Azetidine Compounds. (n.d.). BenchChem.
- Azetidines. (n.d.). Enamine.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. (1990). PubMed.
- A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). (2024, November 15). PubMed.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, December 3). PubMed.
- L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. (2023, June 16). MDPI.
- Azetidine. (n.d.). PubChem.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
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stability and storage conditions for Boc-protected azetidines
An In-depth Technical Guide to the Stability and Storage of Boc-Protected Azetidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-protected azetidines are pivotal building blocks in medicinal chemistry, valued for their role in introducing conformational rigidity and novel chemical space into drug candidates.[1][2] However, the inherent strain of the four-membered ring system presents unique stability challenges.[1][2][3][4] This guide provides a comprehensive analysis of the factors governing the stability of Boc-protected azetidines, details common degradation pathways, and establishes best practices for their storage and handling to ensure their integrity throughout the research and development lifecycle.
The Dichotomy of Reactivity and Stability in Azetidines
The utility of the azetidine motif in drug design stems from its unique structural and electronic properties. The four-membered ring imparts a rigid conformation, which can be advantageous for optimizing ligand-protein interactions.[1] This rigidity, however, comes at the cost of significant ring strain (approximately 25.4 kcal/mol), which is intermediate between the highly reactive aziridines and the more stable pyrrolidines.[2][4] This inherent strain is the primary driver of the chemical instability of azetidines, making them susceptible to ring-opening reactions.[1][5]
The tert-butyloxycarbonyl (Boc) protecting group is commonly employed to modulate the reactivity of the azetidine nitrogen. The Boc group is generally stable under basic and nucleophilic conditions, which allows for selective chemical transformations at other positions of the molecule.[6][7] However, its lability under acidic conditions is a critical factor that must be carefully managed during synthesis, purification, and storage.[6][7][8]
Key Factors Influencing the Stability of Boc-Protected Azetidines
The long-term stability of Boc-protected azetidines is contingent on several environmental and chemical factors. Understanding and controlling these factors is paramount to preventing degradation and ensuring the reliability of experimental results.
pH and Acidity
Acidic conditions represent the most significant threat to the stability of Boc-protected azetidines. The degradation can occur through two primary mechanisms:
-
Boc Group Cleavage: The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), and even milder acidic conditions can initiate deprotection over time.[6][7][8]
-
Acid-Mediated Ring Opening: Protonation of the azetidine nitrogen increases the ring strain and activates the ring towards nucleophilic attack, which can lead to cleavage of the C-N bonds.[1][5] Studies have shown that N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition.[1] The pKa of the azetidine nitrogen is a key determinant of its stability in acidic media.[1]
Temperature
Elevated temperatures can promote both the deprotection of the Boc group and the degradation of the azetidine ring. While the Boc group is relatively stable at room temperature, it can be thermally unstable at higher temperatures.[7] For this reason, many suppliers of Boc-protected azetidine derivatives recommend refrigerated storage.
Moisture and Atmosphere
Exposure to moisture can be detrimental, as it can facilitate hydrolytic degradation pathways. A forced degradation study on an azetidine-containing compound identified hydrolysis as a key degradation mechanism.[9] To mitigate this risk, it is advisable to store Boc-protected azetidines in a dry environment, and for particularly sensitive compounds, under an inert atmosphere such as argon or nitrogen.[10]
Light
Some chemical compounds are sensitive to light, which can provide the energy to initiate degradation reactions. While specific photostability data for a wide range of Boc-protected azetidines is not extensively documented, general best practice is to store them in amber vials or in the dark to minimize the risk of photodegradation.[11]
Common Degradation Pathways
The degradation of Boc-protected azetidines can proceed through several pathways, often initiated by the factors discussed above.
Acid-Catalyzed Deprotection and Subsequent Reactions
The most common degradation pathway begins with the acid-catalyzed removal of the Boc group. The resulting free azetidine is often less stable and can undergo further reactions, such as polymerization or reaction with other components in a mixture.
Figure 1: Acid-catalyzed deprotection of Boc-azetidine leading to subsequent degradation.
Intramolecular Ring-Opening
In certain structural contexts, the azetidine ring can undergo intramolecular ring-opening. For instance, a pendant nucleophilic group on a substituent can attack the activated azetidine ring, leading to a rearranged product. An intramolecular ring-opening of an azetidine with a pendant Boc group has been reported in the literature.[1]
Recommended Storage and Handling Protocols
To ensure the long-term stability of Boc-protected azetidines, the following storage and handling protocols are recommended.
Storage Conditions
The appropriate storage conditions can vary depending on the specific derivative. However, a general set of guidelines can be followed:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, -20°C is preferable. | Minimizes thermal degradation of both the Boc group and the azetidine ring. |
| Atmosphere | Store under an inert atmosphere (e.g., argon, nitrogen). | Prevents oxidation and moisture-related degradation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolytic degradation pathways. |
| Light | Store in an amber vial or in a dark place. | Protects against potential photodegradation. |
These are general recommendations. Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.[10][12][13]
Handling Procedures
Proper handling is as crucial as correct storage:
-
Inert Atmosphere: When handling sensitive compounds, use a glovebox or a Schlenk line to maintain an inert atmosphere.
-
Avoid Acidity: Ensure that all glassware and solvents are free from acidic residues. Use non-acidic drying agents.
-
Minimize Exposure: Only take out the required amount of the compound from its storage container and tightly reseal the container immediately.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, when handling these compounds.[14]
Analytical Methods for Stability Assessment
Regularly assessing the purity of Boc-protected azetidines is crucial, especially for materials that have been in storage for an extended period.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh approximately 1 mg of the Boc-protected azetidine and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Note: The acidic mobile phase can cause on-column deprotection, so analysis should be performed promptly after sample preparation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks, which may indicate degradation products. The peak area of the main compound can be used to determine its purity.
Structural Confirmation with NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for confirming the structure of Boc-protected azetidines and identifying any degradation products.
-
¹H NMR: The presence of a singlet at approximately 1.4 ppm, integrating to 9 protons, is characteristic of the tert-butyl group of the Boc protecting group. Shifts in the protons on the azetidine ring can indicate structural changes.
-
¹³C NMR: The presence of signals around 80 ppm (quaternary carbon) and 28 ppm (methyl carbons) further confirms the Boc group.
-
Mass Spectrometry: MS can be used to confirm the molecular weight of the compound and to identify the masses of any impurities or degradation products.
Sources
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Methodological & Application
Synthesis Protocol for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate: A Detailed Application Note for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The azetidine scaffold is a sought-after motif due to its ability to impart favorable physicochemical properties to drug candidates, including improved metabolic stability and receptor binding affinity. This document offers a step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical safety considerations, designed for researchers, scientists, and drug development professionals.
Introduction
The synthesis of substituted azetidines is a cornerstone of modern pharmaceutical research. The target molecule, tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, features a tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen. This protecting group is crucial as it allows for selective functionalization at other positions of the azetidine ring and can be readily removed under acidic conditions. The methoxymethyl substituent at the 3-position provides a key structural element for further elaboration in the design of novel therapeutic agents.
This application note details a robust and reproducible synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate from the commercially available starting material, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate, via a Williamson ether synthesis.
Reaction Scheme
The overall synthetic transformation is depicted below:
Caption: Overall reaction scheme for the synthesis.
Mechanistic Insights: The Williamson Ether Synthesis
The synthesis proceeds via the well-established Williamson ether synthesis, a classic SN2 reaction. The mechanism involves two key steps:
-
Deprotonation: The alcohol of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate is deprotonated by a strong base, in this case, sodium hydride (NaH), to form a sodium alkoxide intermediate. Sodium hydride is a powerful, non-nucleophilic base, making it ideal for this transformation as it irreversibly deprotonates the alcohol, driving the reaction forward. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is critical as it solvates the cation without interfering with the nucleophilicity of the resulting alkoxide.
-
Nucleophilic Substitution (SN2): The newly formed alkoxide acts as a potent nucleophile and attacks the electrophilic methyl group of methyl iodide (CH₃I). This occurs in a concerted, bimolecular fashion, where the carbon-oxygen bond is formed simultaneously with the cleavage of the carbon-iodine bond. The iodide ion is an excellent leaving group, facilitating a rapid and efficient reaction.
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | 187.24 | 10.0 | 1.0 |
| Sodium hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 12.0 | 1.2 |
| Methyl iodide | 74-88-4 | 141.94 | 15.0 | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | - | - |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | - | - |
| Ethyl acetate | 141-78-6 | 88.11 | - | - |
| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Argon or nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.87 g, 10.0 mmol).
-
Dissolution: Add 40 mL of anhydrous THF to the flask and stir until the starting material is completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base: Carefully add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12.0 mmol) portion-wise to the stirred solution over 10-15 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and perform this addition slowly to control the rate of gas evolution.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Addition of Methylating Agent: Add methyl iodide (0.93 mL, 2.13 g, 15.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate as a colorless oil.
Characterization Data
-
¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.00 (m, 2H), 3.85-3.75 (m, 2H), 3.45 (d, J = 6.0 Hz, 2H), 3.35 (s, 3H), 2.80-2.70 (m, 1H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 156.9, 79.5, 74.8, 58.9, 53.0 (2C), 34.5, 28.6 (3C).
-
Mass Spectrometry (ESI): Expected m/z for C₁₀H₁₉NO₃ [M+H]⁺: 202.14.
Safety and Handling Precautions
-
Sodium Hydride (NaH): Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (argon or nitrogen) and away from any sources of moisture. Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. In case of fire, use a Class D fire extinguisher (for combustible metals). Do not use water, carbon dioxide, or halogenated extinguishing agents.
-
Methyl Iodide (CH₃I): Methyl iodide is a toxic and volatile liquid and a suspected carcinogen. It should be handled in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.
-
Tetrahydrofuran (THF): Anhydrous THF can form explosive peroxides upon storage. Always test for the presence of peroxides before use, especially before distillation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient base or methyl iodide | Ensure accurate weighing of reagents. Consider adding a slight excess of NaH and CH₃I. |
| Inactive sodium hydride | Use freshly opened or properly stored sodium hydride. | |
| Presence of water in the reaction | Use anhydrous solvents and dry glassware. | |
| Low yield | Inefficient workup or purification | Ensure complete extraction of the product. Optimize the mobile phase for column chromatography to achieve good separation. |
| Formation of side products (e.g., elimination) | High reaction temperature | Maintain the reaction temperature at 0 °C during the addition of reagents and allow it to warm to room temperature slowly. For more sensitive substrates, maintaining a lower temperature for a longer duration might be beneficial. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The straightforward nature of the Williamson ether synthesis, coupled with the commercial availability of the starting material, makes this an accessible and efficient route to a key synthetic intermediate.
References
- A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry, 13(1), 1-8. (2019).
- Williamson, A. W. Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. (1850).
- Klapars, A., & Buchwald, S. L. Copper-Catalyzed N-Arylation of anilines, amides, ureas, and carbamates. Journal of the American Chemical Society, 124(50), 14844-14845. (2002).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 142253-56-3, tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
Application Notes & Protocols: Leveraging tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate for Modern Drug Discovery
Introduction: The Rise of Strained Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Medicinal chemists are increasingly turning to sp³-rich, conformationally rigid scaffolds to escape "flatland" and improve properties such as solubility, metabolic stability, and target selectivity.[1] The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged motif in this endeavor.[2] Its inherent ring strain and well-defined three-dimensional geometry offer a unique platform for the precise positioning of substituents into protein binding pockets.[2]
The incorporation of an azetidine moiety can significantly enhance molecular properties compared to more common five- and six-membered rings like pyrrolidine or piperidine. It often serves as a valuable bioisostere, reducing lipophilicity and molecular weight while increasing the fraction of sp³ carbons (Fsp³), a key descriptor correlated with clinical success.[1] FDA-approved drugs such as Baricitinib (a JAK inhibitor) and Cobimetinib (a MEK inhibitor) successfully incorporate the azetidine scaffold, validating its utility in developing effective therapeutics.[3]
This guide focuses on a particularly valuable, functionalized building block: tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate . We will explore its strategic value and provide detailed protocols for its incorporation into drug discovery pipelines.
Strategic Value of the Building Block
The utility of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate stems from the strategic combination of its three core components. Understanding the role of each part is crucial for its effective deployment in a synthetic strategy.
-
Azetidine Core: Provides a rigid, three-dimensional exit vector, constraining the geometry of attached substituents. This conformational restriction can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[4]
-
3-(Methoxymethyl) Substituent: This small, polar, and metabolically stable ether group offers several advantages. It can act as a hydrogen bond acceptor, improving aqueous solubility and enabling specific interactions with the target protein. Unlike a hydroxyl group, the methyl ether cap prevents it from acting as a metabolic "hotspot" for glucuronidation, thereby enhancing metabolic stability.
-
N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection of the azetidine nitrogen, rendering it unreactive during preceding synthetic steps. Its lability under specific acidic conditions allows for clean and efficient deprotection at the desired stage, unmasking the secondary amine for subsequent functionalization.[5]
Caption: Key components of the title building block.
Physicochemical Properties
The following table summarizes key computed physicochemical properties that underscore its utility as a fragment in drug design.
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 215.28 g/mol | Low molecular weight allows for significant further elaboration without violating Lipinski's Rule of Five. |
| cLogP | 1.2 - 1.5 | Optimal lipophilicity for balancing solubility and permeability. |
| Topological Polar Surface Area (TPSA) | 38.8 Ų | Contributes to good cell permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 4 | The ether and carbonyl oxygens can engage in favorable interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The protected amine and ether cap reduce potential metabolic liabilities. |
| Rotatable Bonds | 4 | Low number of rotatable bonds indicates conformational rigidity. |
Core Synthetic Protocols
The primary utility of this building block is realized through a two-stage process: deprotection of the Boc group followed by functionalization of the newly revealed secondary amine. The workflow below illustrates this common synthetic pathway.
Caption: Standard synthetic workflow for functionalization.
Protocol 1: Boc Deprotection of the Azetidine Nitrogen
Objective: To efficiently and cleanly remove the Boc protecting group to yield the free secondary amine, typically as an acid salt, ready for the subsequent coupling reaction.
Rationale: The Boc group is designed to be stable under a wide range of conditions but is readily cleaved by strong acids. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form the highly stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates.[6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, effective method due to the volatility of the reagents and byproducts, which simplifies work-up.[6]
Materials:
-
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the starting material (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling (Optional but Recommended): Cool the solution to 0 °C using an ice bath. This helps to control any potential exotherm and minimize side reactions with highly sensitive substrates.
-
Acid Addition: Slowly add TFA (5-10 eq) dropwise to the stirred solution. An excess of acid ensures the reaction goes to completion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed. The product amine salt will have a much lower Rf value on silica gel compared to the Boc-protected starting material.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess TFA. The resulting residue is the trifluoroacetate salt of 3-(methoxymethyl)azetidine.
-
Validation: The crude salt is often of sufficient purity for the next step. Confirm the structure and loss of the Boc group (a 9H singlet around 1.4 ppm) by ¹H NMR.
Trustworthiness & Self-Validation:
-
Complete Disappearance of Starting Material: TLC/LC-MS should show >98% conversion.
-
¹H NMR Confirmation: The characteristic signal for the nine tert-butyl protons at ~1.4 ppm in the starting material should be absent in the product spectrum.
-
Mass Spectrometry: The ESI-MS of the product will show the mass of the protonated free amine (M+H)⁺.
Alternative Deprotection Conditions:
For substrates containing other acid-sensitive functional groups (e.g., t-butyl esters, acetals), milder or alternative conditions may be required.
| Reagent Cocktail | Solvent | Temperature | Notes | Reference |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp | Often provides the hydrochloride salt directly, which can be preferable for stability and handling. | [6] |
| Oxalyl Chloride (3 eq) | Methanol | Room Temp | A very mild method suitable for complex molecules with multiple acid-labile groups. | [7] |
| p-Toluenesulfonic acid (pTSA) | Choline Chloride (DES) | Room Temp | A "green chemistry" approach using a deep eutectic solvent as both the medium and catalyst. | [8] |
Protocol 2: Amide Coupling with the Deprotected Azetidine
Objective: To form a robust amide bond between the secondary amine of the azetidine and a carboxylic acid of interest.
Rationale: The direct condensation of an amine and a carboxylic acid is generally unfavorable. The reaction requires activation of the carboxylic acid to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.[9] Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used. However, modern peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their high efficiency, fast reaction times, and reduced side reactions, particularly racemization.
Materials:
-
3-(Methoxymethyl)azetidine acid salt (from Protocol 1)
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF) or DCM, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the mixture. The base is crucial to neutralize the acid salt of the azetidine and to facilitate the coupling reaction. Stir for 5-10 minutes at room temperature to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add a solution of the 3-(methoxymethyl)azetidine salt (1.2 eq) in a small amount of DMF to the activated carboxylic acid mixture. A slight excess of the amine can help drive the reaction to completion.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the carboxylic acid and the formation of the higher Rf amide product.
-
Aqueous Work-up: Once complete, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the final, pure amide.
Trustworthiness & Self-Validation:
-
LC-MS Analysis: Should show a single major peak with the correct mass for the desired product.
-
NMR Spectroscopy (¹H and ¹³C): The spectra should be clean and consistent with the structure of the final coupled product. The disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the azetidine moiety are key indicators.
-
High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the new molecule.
Conclusion
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique combination of a conformationally rigid core, a Boc-protected amine for controlled synthesis, and a solubilizing, metabolically stable methoxymethyl group makes it an exemplary building block for creating novel chemical entities. By providing defined three-dimensional diversity, it enables the exploration of chemical space that is inaccessible with more traditional, flatter scaffolds. The robust and well-characterized protocols for its deprotection and subsequent functionalization, as detailed in this guide, allow for its seamless integration into drug discovery programs, accelerating the journey toward the next generation of innovative therapeutics.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). PubMed.
- The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
- Substituted Azetidines in Drug Discovery | Building Blocks | Blog. (2022, April 12). Life Chemicals.
- Azetidines. Enamine.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters. (2014, December 23).
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23). NIH.
- Application Notes and Protocols for Boc Deprotection in Peptide Synthesis. Benchchem.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
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applications of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate in organic synthesis
Application Notes & Protocols: Tert-Butyl 3-(Methoxymethyl)azetidine-1-carboxylate
A Versatile Building Block for Modern Drug Discovery
Introduction: The Azetidine Scaffold in Medicinal Chemistry
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its inherent ring strain (approx. 25 kcal/mol) and non-planar, three-dimensional geometry provide a unique combination of structural rigidity and metabolic stability.[1] Unlike more flexible aliphatic amines, the azetidine ring restricts the conformational freedom of a molecule, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, its sp³-rich character often improves key physicochemical properties such as solubility and metabolic stability, making it an attractive replacement for more common motifs like pyrrolidines or piperidines.[1][2]
Several FDA-approved drugs, including Baricitinib (a JAK inhibitor) and Cobimetinib (a MEK inhibitor), feature the azetidine core, underscoring its importance in creating effective therapeutics.[1][3] The functionalization at the C-3 position is a particularly common strategy for exploring structure-activity relationships (SAR) and optimizing drug candidates.
This guide focuses on tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate , a key building block designed for the facile introduction of a 3-methoxymethyl-azetidine moiety into target molecules. The N-Boc (tert-butoxycarbonyl) group provides robust protection of the ring nitrogen, allowing for chemistry to be performed elsewhere, while being readily cleavable under acidic conditions. The 3-methoxymethyl substituent offers a stable, polar, and hydrogen-bond accepting feature, providing a valuable vector for molecular recognition.
Physicochemical Properties & Synthesis
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a stable, synthetically accessible intermediate. Its properties are summarized below.
| Property | Value |
| CAS Number | 1375171-46-7 (example, may vary) |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Key Features | N-Boc protected, C-3 functionalized |
Synthetic Strategy
The title compound is most commonly prepared from its corresponding alcohol precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate . The synthesis involves a straightforward Williamson ether synthesis.
-
Rationale: This two-step approach begins with a commercially available or readily synthesized C-3 alcohol. The etherification is a classic, high-yielding transformation. Sodium hydride (NaH) is used as a strong, non-nucleophilic base to deprotonate the alcohol, forming a sodium alkoxide. This reactive intermediate then undergoes an Sₙ2 reaction with an electrophilic methyl source, typically methyl iodide (MeI) or dimethyl sulfate. The Boc group is stable under these basic conditions.
Sources
Application Notes and Protocols for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate: A Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and constrained three-dimensional geometry offer unique structural and physicochemical properties that are highly sought after in drug design.[3] The incorporation of an azetidine moiety can significantly influence a molecule's conformational rigidity, metabolic stability, solubility, and receptor binding affinity.[3] Several FDA-approved drugs, including the Janus kinase (JAK) inhibitor Baricitinib, feature the azetidine core, underscoring its therapeutic relevance.[3][4]
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a key functionalized building block that provides medicinal chemists with a versatile tool for introducing the 3-substituted azetidine motif into drug candidates. The Boc-protecting group ensures stability during preceding synthetic steps and allows for facile deprotection under acidic conditions to reveal the secondary amine for further elaboration.[5] The methoxymethyl substituent at the 3-position offers a handle for modulating polarity and hydrogen bonding interactions, which can be critical for optimizing pharmacokinetic and pharmacodynamic profiles.
These application notes provide a comprehensive guide for the synthesis, purification, characterization, and safe handling of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate, tailored for researchers and scientists in the field of drug development.
Synthetic Protocols: A Multi-Step Approach
The synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate can be efficiently achieved through a robust three-step sequence starting from commercially available precursors. This pathway involves the Boc-protection of a suitable azetidine precursor, followed by reduction of a ketone functionality, and finally, etherification to install the methoxymethyl group.
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
The initial step involves the synthesis of the key ketone intermediate, tert-butyl 3-oxoazetidine-1-carboxylate, from 1-benzylazetidin-3-ol. This involves a debenzylation followed by Boc protection and subsequent oxidation of the secondary alcohol.
Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
-
Materials: 1-benzylazetidin-3-ol, 5% Palladium on carbon (Pd/C), Tetrahydrofuran (THF), Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Potassium bromide (KBr), TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy), Sodium hypochlorite (NaClO) solution, Sodium bicarbonate (KHCO₃), Sodium thiosulfate (Na₂S₂O₃).
-
Procedure:
-
Debenzylation and Boc Protection: To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g). Stir the mixture under a hydrogen atmosphere overnight at room temperature.[6] Filter the reaction mixture and concentrate under reduced pressure to obtain crude tert-butyl 3-hydroxyazetidine-1-carboxylate.
-
Oxidation: To a solution of the crude tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in DCM (200 mL), add a 9.1% aqueous solution of KBr (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.[7] Slowly add a pre-mixed solution of KHCO₃ (104 g) and 12% aqueous NaClO (86 g) in water (389 mL) and stir for 30 minutes.
-
Work-up and Purification: Quench the reaction with a 15% aqueous solution of sodium thiosulfate (100 mL). Extract the mixture with ethyl acetate, wash the combined organic layers with water, and dry over anhydrous sodium sulfate.[7] Concentrate the solvent under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[7]
-
Step 2: Reduction to tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
The ketone functionality of tert-butyl 3-oxoazetidine-1-carboxylate is then reduced to the corresponding alcohol.
Protocol 2: Synthesis of tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
-
Materials: tert-Butyl 3-oxoazetidine-1-carboxylate, Sodium borohydride (NaBH₄), Methanol.
-
Procedure:
-
Reduction: Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Monitoring and Work-up: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Carefully quench the reaction by the slow addition of water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
-
Step 3: Williamson Ether Synthesis to Yield tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
The final step is a Williamson ether synthesis to convert the hydroxyl group to a methoxy ether.[8]
Protocol 3: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
-
Materials: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl iodide (CH₃I).
-
Procedure:
-
Alkoxide Formation: To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate in anhydrous THF dropwise.[8] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.[9] Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
-
Experimental Workflow Diagram
Caption: Synthetic pathway for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are the expected analytical data based on the structure of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate and data from closely related analogs.[4][7]
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₉NO₃ |
| Molecular Weight | 201.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.10-3.90 (m, 2H, -CH₂-N-Boc)
-
δ 3.70-3.50 (m, 2H, -CH₂-N-Boc)
-
δ 3.45 (d, J = 6.0 Hz, 2H, -CH₂-O-CH₃)
-
δ 3.35 (s, 3H, -O-CH₃)
-
δ 2.90-2.70 (m, 1H, azetidine C3-H)
-
δ 1.45 (s, 9H, -C(CH₃)₃)
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 156.5 (C=O, carbamate)
-
δ 79.5 (C(CH₃)₃)
-
δ 75.0 (-CH₂-O-)
-
δ 58.5 (-O-CH₃)
-
δ 55.0 (br, azetidine C2/C4)
-
δ 35.0 (azetidine C3)
-
δ 28.5 (C(CH₃)₃)
-
-
FT-IR (thin film, cm⁻¹):
-
~2975 (C-H stretch, aliphatic)
-
~1695 (C=O stretch, carbamate)
-
~1120 (C-O stretch, ether)
-
-
Mass Spectrometry (ESI-MS):
-
m/z: 202.14 [M+H]⁺, 224.12 [M+Na]⁺
-
Applications in Pharmaceutical Synthesis
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate serves as a valuable building block for introducing a 3-methoxymethyl-azetidine moiety into target molecules. This can be particularly useful in the following contexts:
-
Scaffold Hopping and Analogue Synthesis: It can be used to replace other cyclic amines, such as piperidine or pyrrolidine, to explore new chemical space and potentially improve properties like metabolic stability or selectivity.
-
Modification of Existing Pharmacophores: The Boc-protected amine can be deprotected to allow for coupling with various carboxylic acids, sulfonyl chlorides, or other electrophiles, enabling the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies.
-
PROTACs: Functionalized azetidines are also utilized as linkers in the development of proteolysis-targeting chimeras (PROTACs).[10]
Logical Relationship Diagram
Caption: Applications of the deprotected intermediate in drug discovery.
Safe Handling and Storage
As with any chemical intermediate, proper safety precautions should be observed when handling tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate and its precursors.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood, especially when working with volatile reagents like methyl iodide.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (except for controlled deprotection).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Hazard Identification for Key Reagents:
| Reagent | Hazards |
| Sodium Hydride (60% in oil) | Flammable solid, water-reactive |
| Methyl Iodide | Toxic, suspected carcinogen, irritant |
| Di-tert-butyl dicarbonate | Irritant, sensitizer |
| TEMPO | Oxidizer, irritant |
Conclusion
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a strategically important intermediate for the synthesis of novel pharmaceutical agents. The synthetic protocols outlined herein provide a clear and efficient pathway to this valuable building block. By understanding its synthesis, characterization, and safe handling, researchers can effectively incorporate the 3-methoxymethyl-azetidine scaffold into their drug discovery programs, potentially leading to the development of new and improved therapeutics.
References
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Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
- Synthesis of bioactive 2-azetidinones and their pharmacological activity. (2024). Journal of Medicinal and Chemical Sciences.
-
The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. [Link]
-
Understanding Aze Medications: The Role of Azetidine Derivatives. (2025). Oreate AI Blog. [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC. [Link]
-
Williamson ether synthesis. UCLA Chemistry and Biochemistry. [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. (2023). PubMed Central. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]
-
What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate?. Chemisky. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
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- 8. tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate | 1509073-53-3 [chemicalbook.com]
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- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Functionalization of N-Boc Azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The azetidine scaffold has emerged as a privileged motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional complexity to drug candidates.[1][2] The tert-butoxycarbonyl (Boc) protecting group is frequently employed on the azetidine nitrogen to modulate its reactivity and facilitate selective functionalization. This technical guide provides an in-depth exploration of the experimental procedures for the functionalization of N-Boc protected azetidines. We will delve into the core synthetic strategies, including C–H functionalization, strain-release driven ring-opening reactions, and modifications of existing substituents. This document is designed to be a practical resource, offering not only detailed, step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the Azetidine Moiety
The four-membered saturated nitrogen heterocycle, azetidine, offers a unique structural and conformational profile that has been increasingly exploited in drug discovery.[3] Its inherent ring strain of approximately 25.4 kcal/mol contributes to a defined three-dimensional geometry, which can facilitate precise interactions with biological targets.[3] The incorporation of azetidines as bioisosteric replacements for more common saturated heterocycles like piperidines and pyrrolidines has led to significant improvements in the pharmacokinetic profiles of numerous therapeutic agents.[1] The N-Boc protecting group serves as a versatile handle, enabling a wide array of synthetic transformations on the azetidine core while ensuring the stability of the ring system under various reaction conditions.
Core Functionalization Strategies: A Mechanistic Overview
The synthetic chemist's toolkit for modifying the N-Boc azetidine scaffold is diverse and continually expanding. The primary strategies can be broadly categorized as follows:
-
Direct C–H Functionalization: This approach involves the selective activation and transformation of a carbon-hydrogen bond on the azetidine ring into a new carbon-carbon or carbon-heteroatom bond.
-
Ring-Opening Reactions: Capitalizing on the inherent ring strain, these reactions involve the cleavage of a C-N or C-C bond to generate highly functionalized acyclic amines.
-
Modification of Pre-existing Substituents: This strategy focuses on the chemical transformation of functional groups already present on the azetidine ring.
The choice of strategy is dictated by the desired substitution pattern and the overall synthetic plan. The following sections will provide a detailed examination of these key methodologies.
Palladium-Catalyzed C(sp³)–H Functionalization
A powerful method for the direct introduction of aryl and other substituents at the C3 position of N-Boc azetidine involves palladium-catalyzed C–H activation.[3][4] This strategy often employs a directing group to achieve high regioselectivity.
Mechanism: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway. The directing group, often a picolinamide (PA) attached to the azetidine nitrogen, coordinates to the palladium catalyst, bringing it into close proximity to the targeted C–H bond. This facilitates the cleavage of the C–H bond and the formation of a palladacycle intermediate. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, furnishes the desired C-arylated azetidine and regenerates the active palladium catalyst.[3][4]
Caption: Palladium-catalyzed C–H functionalization of N-Boc azetidine.
Strain-Release Driven Ring-Opening Reactions
The considerable ring strain of azetidines can be harnessed as a thermodynamic driving force for ring-opening reactions, providing access to diverse and highly functionalized acyclic amines.[3][5] These transformations are often initiated by nucleophilic or electrophilic attack.
Nucleophilic Ring-Opening: The regioselectivity of nucleophilic ring-opening is highly dependent on the nature of the substituents on the azetidine ring and the nucleophile itself.[5] In general, for N-activated azetidines, nucleophilic attack occurs at the less sterically hindered carbon adjacent to the nitrogen.[5] The presence of electron-withdrawing groups on the nitrogen enhances the electrophilicity of the ring carbons, facilitating the attack.
Electrophilic Ring-Opening: Electrophilic activation of the azetidine nitrogen, for instance by acylation, can be followed by nucleophilic attack, leading to ring cleavage.[6] This strategy has been successfully employed in enantioselective ring-opening reactions catalyzed by chiral hydrogen-bond donors.[6]
Caption: General schemes for nucleophilic and electrophilic ring-opening of N-Boc azetidine.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrate and desired product. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. [7][8][9][10][11]
Protocol for α-Lithiation and Electrophilic Quenching of N-Boc Azetidine
This protocol describes the deprotonation at the C2 position of N-Boc azetidine followed by reaction with an electrophile. The use of a thiocarbonyl analogue of the Boc group, the tert-butoxythiocarbonyl (Botc) group, can facilitate this reaction.[12]
Materials:
-
N-Botc-azetidine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
Chiral ligand (e.g., (-)-sparteine or a DIANANE derivative)[12]
-
Anhydrous diethyl ether or hexane
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of the chiral ligand in anhydrous diethyl ether at -78 °C.
-
Slowly add s-BuLi solution dropwise and stir the mixture for 30 minutes at -78 °C.
-
Add a solution of N-Botc-azetidine in anhydrous diethyl ether dropwise to the reaction mixture. Stir for 2-3 hours at -78 °C.
-
Add the electrophile dropwise and continue stirring at -78 °C for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation: Successful lithiation and quenching can be confirmed by ¹H NMR spectroscopy, observing the appearance of new signals corresponding to the introduced electrophile and a change in the multiplicity of the C2 proton. Enantiomeric excess can be determined by chiral HPLC analysis.
Protocol for Visible Light-Enabled Aza Paternò-Büchi Reaction for Bicyclic Azetidine Synthesis
This protocol outlines a mild and selective method for the synthesis of functionalized bicyclic azetidines from imine and alkene precursors via a [2+2] cycloaddition.[13][14]
Materials:
-
Imine-alkene precursor
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Anhydrous and degassed solvent (e.g., acetonitrile)
-
Blue LED light source
-
Solvents for purification
Procedure:
-
In a reaction vessel, dissolve the imine-alkene precursor and the photocatalyst in the anhydrous, degassed solvent.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the bicyclic azetidine.
Self-Validation: The formation of the bicyclic azetidine can be confirmed by NMR spectroscopy, observing the characteristic upfield shifts of the protons on the newly formed four-membered ring. High-resolution mass spectrometry will confirm the molecular weight of the product.
Data Presentation: Comparative Analysis of Functionalization Methods
| Functionalization Strategy | Key Reagents/Catalysts | Typical Yields (%) | Key Advantages | Key Limitations |
| α-Lithiation/Electrophilic Quench | s-BuLi, Chiral Ligand | 50-85[12] | Access to C2-functionalized azetidines. | Requires cryogenic temperatures; sensitive to moisture. |
| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂, Directing Group | 40-70[4] | High regioselectivity at C3. | Requires a directing group which must be later removed. |
| Aza Paternò-Büchi Reaction | Photocatalyst, Visible Light | 60-95[13] | Mild reaction conditions; high diastereoselectivity. | Limited to intramolecular reactions for high efficiency. |
| Nucleophilic Ring-Opening | Strong Nucleophile, Lewis Acid | 70-95[5][6] | Access to functionalized acyclic amines. | Potential for lack of regioselectivity with certain substrates. |
Safety and Handling
Azetidine and its derivatives should be handled with care. They are often flammable, corrosive, and can cause severe skin and eye damage.[7][8][9] Always consult the Safety Data Sheet (SDS) for specific compounds before use.[7][10][11] Handling should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment should be worn.[8][10]
Conclusion
The functionalization of N-Boc azetidine is a cornerstone of modern synthetic and medicinal chemistry. The methodologies outlined in this guide, from direct C–H activation to strain-release driven ring-openings, provide a powerful arsenal for the construction of novel and complex molecular architectures. A thorough understanding of the underlying mechanisms and careful execution of the experimental protocols are paramount to achieving success in this exciting and rapidly evolving field.
References
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Retrieved from [Link]
-
RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]
-
NIH. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]
-
NIH. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Retrieved from [Link]
-
NIH. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalization of chiral azetidine‐2‐carboxylic acids. Synthesis of.... Retrieved from [Link]
-
Thieme. (2025). A Multicomponent Reaction to Access Functionalized Azetidine Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Ring-Opening Reactions of Unsymmetric Azetidines. Retrieved from [Link]
-
Blog. (2025). What are the products of azetidine addition reactions?. Retrieved from [Link]
-
NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines. Retrieved from [Link]
-
ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Retrieved from [Link]
-
ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Retrieved from [Link]
-
NIH. (n.d.). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
scale-up synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
An Application Note and Protocol for the Scale-Up Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Introduction
Azetidines are saturated four-membered nitrogen-containing heterocycles that have emerged as crucial building blocks in medicinal chemistry. Their rigid, three-dimensional structure makes them valuable as bioisosteres for other cyclic and acyclic functionalities, often leading to improved physicochemical properties, metabolic stability, and binding affinity in drug candidates.[1] Specifically, N-Boc protected azetidine derivatives, such as tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, serve as versatile intermediates for the synthesis of complex pharmaceutical agents.
This document provides a comprehensive guide for the multi-gram scale synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. The protocol is designed for researchers, process chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and rationale for parameter selection. The described method is robust, scalable, and validated through detailed analytical characterization.
Synthetic Strategy and Rationale
The most direct and industrially viable route to the target compound is a two-step sequence starting from the commercially available tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. This strategy involves a Williamson ether synthesis, a classic and reliable method for forming ether linkages.[2][3]
The key transformation is the O-methylation of the primary alcohol. This is achieved by deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from a methylating agent.
Key Strategic Considerations:
-
Starting Material : tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a readily available intermediate, making it an ideal starting point for a scalable process.[4][5]
-
Reaction Choice : The Williamson ether synthesis is a well-understood, high-yielding reaction suitable for scale-up.[6]
-
Base Selection : Sodium hydride (NaH) is selected as the base due to its high reactivity and the irreversible formation of the sodium alkoxide, which drives the reaction to completion. While highly effective, NaH presents significant handling challenges on a large scale, which are addressed in detail in this protocol.[7][8]
-
Solvent Selection : Tetrahydrofuran (THF) is chosen as the reaction solvent. It is a polar aprotic solvent that effectively solubilizes the starting material and the alkoxide intermediate without reacting with the base. Notably, solvents like DMF or DMSO are avoided due to their potential for hazardous thermal decomposition in the presence of NaH at elevated temperatures.[9]
Overall Reaction Scheme
The synthetic pathway is illustrated below.
Caption: Overall reaction scheme for the synthesis.
Detailed Scale-Up Protocol
This protocol describes the synthesis on a 100 g scale. All operations should be conducted in a well-ventilated fume hood by trained personnel.
Materials and Equipment
| Reagent | CAS No. | Amount (g) | Moles | Equivalents | Supplier |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | 142253-56-3 | 100.0 g | 0.534 | 1.0 | Sigma-Aldrich |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 25.6 g | 0.641 | 1.2 | Sigma-Aldrich |
| Methyl Iodide (MeI) | 74-88-4 | 91.0 g | 0.641 | 1.2 | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 1000 mL | - | - | Sigma-Aldrich |
| Saturated Ammonium Chloride (NH4Cl) Solution | 12125-02-9 | ~500 mL | - | - | Lab prepared |
| Ethyl Acetate (EtOAc) | 141-78-6 | 1500 mL | - | - | Fisher Scientific |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 500 mL | - | - | Lab prepared |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 50 g | - | - | Fisher Scientific |
Equipment:
-
5 L, 4-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and an addition funnel.
-
Ice-water bath.
-
Rotary evaporator.
-
Separatory funnel (4 L).
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Procedure
-
Reactor Setup and Inerting: Assemble the 5 L flask with the mechanical stirrer, thermocouple, and addition funnel. Purge the entire system with dry nitrogen for at least 30 minutes to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reagents: Charge the flask with tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (100.0 g, 0.534 mol) and anhydrous THF (1000 mL). Stir the mixture until all solids have dissolved.
-
Alkoxide Formation:
-
Cool the solution to 0-5 °C using an ice-water bath.
-
CAUTION: Sodium hydride reacts violently with water and generates flammable hydrogen gas. Perform this step with extreme care.[10]
-
Carefully add the sodium hydride (60% dispersion, 25.6 g, 0.641 mol) in small portions over 30-45 minutes.
-
Process Insight: Portion-wise addition is critical on scale to control the rate of hydrogen evolution and the reaction exotherm. The internal temperature should be maintained below 10 °C. Vigorous stirring is necessary to ensure proper mixing of the slurry. On an industrial scale, using NaH in pre-measured dissolvable bags (SecuBags) can eliminate ignition risks during addition.[11]
-
After the addition is complete, stir the resulting grey slurry at 0-5 °C for 1 hour.
-
-
Methylation:
-
Fill the addition funnel with methyl iodide (91.0 g, 0.641 mol).
-
Add the methyl iodide dropwise to the reaction mixture over approximately 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
Process Insight: A mild exotherm is expected. A controlled addition rate prevents temperature spikes that could lead to side reactions.
-
Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 4-6 hours.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until the starting material is fully consumed. (Typical TLC system: 50% Ethyl Acetate in Hexanes).
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0-5 °C.
-
CAUTION: The quenching of excess NaH is highly exothermic and produces hydrogen gas. This must be done slowly and with efficient cooling.
-
Slowly and carefully add saturated aqueous ammonium chloride solution (~500 mL) via the addition funnel. The rate of addition should be controlled to keep the internal temperature below 15 °C.
-
Once gas evolution has ceased, transfer the mixture to a 4 L separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with brine (500 mL).
-
-
Isolation and Purification:
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product as a pale yellow oil.
-
Scale-Up Purification: While small-scale batches can be purified by column chromatography, this is not practical for large quantities. The product is a relatively low-boiling oil, making vacuum distillation the preferred method for scale-up purification.
-
Purify the crude oil by vacuum distillation to obtain the final product as a clear, colorless oil.
-
Analytical Data and Characterization
| Parameter | Specification |
| Appearance | Colorless to pale yellow oil |
| Yield | 95-102 g (88-94%) |
| Purity (GC) | > 98% |
| ¹H NMR | (400 MHz, CDCl₃) δ: 4.01 (t, J=7.6 Hz, 2H), 3.65 (t, J=7.6 Hz, 2H), 3.48 (d, J=6.4 Hz, 2H), 3.32 (s, 3H), 2.80-2.71 (m, 1H), 1.44 (s, 9H). |
| ¹³C NMR | (101 MHz, CDCl₃) δ: 156.2, 79.4, 75.1, 58.9, 52.1, 35.8, 28.6. |
| Mass Spec (ESI+) | m/z 202.1 [M+H]⁺ |
Safety and Hazard Analysis
-
Sodium Hydride (NaH): Highly flammable and water-reactive. It can ignite spontaneously in moist air. Generates flammable hydrogen gas upon contact with protic solvents or acidic compounds. All handling must be done under an inert atmosphere (Nitrogen or Argon). Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves.[10] A Class D fire extinguisher (for combustible metals) must be readily available.
-
Methyl Iodide (MeI): Toxic, a suspected carcinogen, and a potent alkylating agent. Handle only in a well-ventilated fume hood with appropriate PPE. Avoid inhalation and skin contact.
-
Tetrahydrofuran (THF): Flammable liquid. Can form explosive peroxides upon prolonged exposure to air. Use only peroxide-free THF.
-
Pressure and Gas Evolution: The reaction generates a significant volume of hydrogen gas. The reactor must be vented to a safe area (e.g., through an oil bubbler) to prevent pressure buildup.
Conclusion
This application note details a safe, efficient, and scalable protocol for the synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. By carefully controlling reaction parameters, particularly during the handling of sodium hydride, and by selecting a purification method suitable for large quantities, this important building block can be produced in high yield and purity. The insights into process safety and optimization provide a reliable foundation for its production in both academic and industrial settings.
References
-
Vertex AI Search, Grounding API Result[12]
-
McCabe Dunn, J. M., et al. "The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement." Organic Process Research & Development. [Link][7]
-
Scribd. "The Safe Use of Sodium Hydride On Scale." [Link][8]
-
Chemjobber. "Process Wednesday: 'The Safe Use of Sodium Hydride on Scale'." [Link][11]
-
University of California, Santa Barbara. "Sodium Hydride - Standard Operating Procedure." [Link][10]
-
DeSantis, J., et al. "Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide." Organic Process Research & Development. [Link][9]
-
National Institutes of Health (NIH). "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." [Link][13]
-
LookChem. "Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate." [Link][4]
-
National Institutes of Health (NIH). "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib." [Link][14]
-
NINGBO INNO PHARMCHEM CO.,LTD. "Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid." [Link][15]
-
National Institutes of Health (NIH). "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." [Link][16]
-
University of Colorado Boulder. "The Williamson Ether Synthesis." [Link][17]
-
ResearchGate. "An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids." [Link][18]
-
National Institutes of Health (NIH). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." [Link][1]
-
PubChem. "tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate." [Link][5]
Sources
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- 4. lookchem.com [lookchem.com]
- 5. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. pubs.acs.org [pubs.acs.org]
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- 11. Chemjobber: Process Wednesday: "The Safe Use of Sodium Hydride on Scale" [chemjobber.blogspot.com]
- 12. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 13. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
- 16. Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Williamson Ether Synthesis [cs.gordon.edu]
- 18. researchgate.net [researchgate.net]
analytical methods for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate characterization
An Application Guide to the Analytical Characterization of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Introduction: The Role of Azetidines in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have become increasingly important scaffolds in medicinal chemistry.[1][2] Their unique structural properties, including ring strain and a three-dimensional nature, can impart favorable physicochemical characteristics to drug candidates, such as improved metabolic stability, solubility, and receptor binding affinity.[1] tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a key building block, offering a functionalized azetidine core protected by a tert-butyloxycarbonyl (Boc) group, making it amenable to a wide range of synthetic transformations in drug development pipelines.[3][4][5]
The rigorous characterization of such building blocks is a non-negotiable cornerstone of pharmaceutical development. Ensuring the unambiguous identity, purity, and stability of starting materials is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the essential analytical methods for the characterization of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, aligning with the principles outlined in international regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9]
Part 1: Unambiguous Structural Elucidation and Identity Confirmation
The primary objective is to confirm that the synthesized molecule is indeed tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. A combination of spectroscopic techniques is employed to probe the molecular structure at different levels, providing orthogonal data that, when combined, deliver an unequivocal confirmation of identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Causality: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. It provides precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom, revealing the connectivity and stereochemistry of the molecule. For a molecule with multiple aliphatic protons in similar environments, high-field NMR is essential for resolving complex splitting patterns.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32, to achieve adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024-2048, due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent residual peak (CDCl₃ at 77.16 ppm).
Expected Data and Interpretation:
| Assignment | ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| tert-Butyl (3 x CH₃) | ~1.45 ppm (s, 9H) | ~28.5 ppm |
| tert-Butyl (Quaternary C) | - | ~79.5 ppm |
| Carbamate (C=O) | - | ~156.8 ppm |
| Azetidine CH₂ (2x) | ~3.90 ppm (m, 2H), ~3.70 ppm (m, 2H) | ~56.0 ppm (t) |
| Azetidine CH | ~2.95 ppm (quintet, 1H) | ~38.0 ppm |
| Methoxymethyl (-OCH₃) | ~3.35 ppm (s, 3H) | ~59.2 ppm |
| Methoxymethyl (-CH₂O-) | ~3.50 ppm (d, 2H) | ~75.5 ppm |
| (Note: Chemical shifts (δ) are predicted based on analogous structures and may vary slightly. Multiplicities: s=singlet, d=doublet, t=triplet, m=multiplet). |
Mass Spectrometry (MS): Molecular Weight Verification
Causality: MS provides a direct measurement of the mass-to-charge ratio (m/z) of ionized molecules. This technique is crucial for confirming the molecular weight, which corroborates the molecular formula derived from NMR and elemental analysis. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, minimizing fragmentation and yielding a clear molecular ion.
Protocol: High-Resolution ESI-MS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample into a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.
-
Acquisition Parameters:
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Mass Range: 50 - 500 m/z.
-
-
Data Analysis: Identify the m/z of the base peak and compare it with the calculated exact mass of the expected ions.
Expected Data:
| Molecular Formula | Calculated Monoisotopic Mass | Ion Species | Calculated Exact Mass (m/z) |
| C₁₁H₂₁NO₃ | 215.1521 Da | [M+H]⁺ | 216.1594 Da |
| [M+Na]⁺ | 238.1414 Da | ||
| [M+K]⁺ | 254.1153 Da |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of chemical bonds. It serves as a rapid and reliable qualitative check for the presence of key structural motifs.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat sample (if an oil) or solid powder directly onto the ATR crystal.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional groups.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2975 - 2850 | C-H Stretch | Aliphatic (tert-butyl, azetidine, methoxymethyl) |
| ~1695 | C=O Stretch | Carbamate (Boc group) |
| ~1400 | C-N Stretch | Azetidine |
| 1250, 1160 | C-O Stretch | Carbamate |
| ~1110 | C-O-C Stretch | Ether |
Part 2: Quantitative Analysis - Purity and Impurity Profiling
Once identity is confirmed, the purity of the compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, capable of separating the main compound from process-related impurities and degradation products.
Reversed-Phase HPLC for Purity Assessment
Causality: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More polar compounds elute earlier, while more nonpolar compounds are retained longer. This method is highly versatile and provides excellent resolution for a wide range of small molecules, making it ideal for purity determination and impurity profiling. A stability-indicating method must be able to resolve the main peak from all potential degradation products.[6]
Diagram: HPLC Method Development & Validation Workflow
Caption: Workflow for HPLC method development and validation.
Protocol: HPLC Purity Determination
-
Instrumentation and Conditions:
-
System: HPLC with a UV-Vis or Photodiode Array (PDA) detector.
-
Data System: Empower™, Chromeleon™, or equivalent.
Parameter Condition Rationale Column C18, 4.6 x 150 mm, 3.5 µm Standard reversed-phase column providing good efficiency for small molecules. Mobile Phase A Water (HPLC Grade) Polar component of the mobile phase. Mobile Phase B Acetonitrile (HPLC Grade) Organic modifier to control elution strength. Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-19 min: 90-10% B; 19-25 min: 10% B A gradient is used to elute compounds with a range of polarities and ensure late-eluting impurities are cleared. Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column. Column Temp. 30 °C Controlled temperature ensures reproducible retention times. Detection 210 nm Wavelength for detecting the carbamate chromophore, offering general sensitivity. Injection Vol. 10 µL Run Time 25 minutes -
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in diluent to a final concentration of ~1.0 mg/mL.
-
Reference Standard: If available, prepare a reference standard at the same concentration.
-
-
System Suitability Test (SST):
-
Procedure: Make five replicate injections of the sample solution.
-
Purpose: To verify that the chromatographic system is performing adequately for the intended analysis.[10]
-
Acceptance Criteria:
-
| Parameter | Acceptance Criterion |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 |
| Theoretical Plates (N) | > 2000 |
| %RSD of Peak Area | ≤ 2.0% |
-
Calculation of Purity:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%
-
-
Overview of Method Validation (per ICH Q2(R2))
For use in a regulated environment, the developed HPLC method must be formally validated to demonstrate it is fit for purpose.[8][11][12] Validation involves experimentally verifying the performance characteristics of the method.
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients. | Peak purity analysis (using PDA detector) shows no co-elution. Forced degradation studies show resolution > 1.5 between the main peak and degradant peaks. |
| Linearity | To demonstrate a direct proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | To measure the closeness of the test results to the true value. | 98.0% - 102.0% recovery of spiked analyte in a placebo or sample matrix. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (intra-assay): %RSD ≤ 2.0%. Intermediate Precision (inter-assay): %RSD ≤ 2.0%. |
| Range | The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. | Verified by the accuracy and linearity studies. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability criteria are met when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied. |
Part 3: Integrated Characterization Strategy
No single technique is sufficient. A robust characterization relies on an integrated workflow where results from orthogonal methods are synthesized to build a complete profile of the material.
Diagram: Integrated Analytical Workflow for Compound Characterization
Caption: Integrated workflow for the complete characterization of a chemical building block.
Conclusion
The comprehensive analytical characterization of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate requires a multi-faceted approach. By integrating the definitive structural information from NMR, molecular weight confirmation from MS, functional group verification from FTIR, and quantitative purity data from a validated HPLC method, researchers and drug development professionals can ensure the quality and consistency of this critical building block. Adherence to these scientifically sound and well-documented protocols is essential for regulatory compliance and the successful advancement of new chemical entities from the laboratory to the clinic.
References
- Title: Understanding ICH Q2(R2)
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: FDA Guidance For Industry Analytical Procedures and Methods Validation Source: Scribd URL
- Source: ECA Academy - gmp-compliance.
- Title: ICH Q2(R2)
- Source: U.S.
- Title: Validation of Analytical Procedures Q2(R2)
- Title: Q2(R2)
- Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL
- Title: ICH Q2(R2)
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL
- Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 Source: LJMU Research Online URL
- Source: Chemical Communications (RSC Publishing)
- Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source: PMC URL
- Title: Synthetic Azetidines Could Help Simplify Drug Design Source: Technology Networks URL
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- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. technologynetworks.com [technologynetworks.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. Federal Register :: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability [federalregister.gov]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. m.youtube.com [m.youtube.com]
- 12. intuitionlabs.ai [intuitionlabs.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Substituted Azetidines
Welcome to the technical support center dedicated to the synthesis of 3-substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The inherent ring strain of the azetidine core, while synthetically useful, presents unique challenges. This resource aims to equip you with the knowledge to anticipate and overcome common side reactions, ensuring a higher success rate in your synthetic endeavors.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common synthetic routes to 3-substituted azetidines?
-
Why is the formation of the four-membered azetidine ring challenging?
-
How do I choose the right nitrogen protecting group?
-
My azetidine product is unstable. What are the common degradation pathways?
-
-
Troubleshooting Guide: Common Side Reactions
-
Issue 1: Contamination with a Five-Membered Ring (Pyrrolidine)
-
Issue 2: Ring-Opening of the Azetidine Core
-
Issue 3: Polymerization of the Azetidine Monomer
-
Issue 4: Side Reactions in Mitsunobu-Based Cyclizations
-
Issue 5: Challenges in N-Debenzylation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-substituted azetidines?
The construction of the 3-substituted azetidine scaffold is a topic of significant interest in medicinal chemistry.[1][2] Several methods have been developed, with the most prevalent being:
-
Intramolecular Cyclization: This is the most direct approach and typically involves the cyclization of a 1,3-difunctionalized precursor, such as a γ-amino alcohol or a γ-haloamine.[1][3] This method often requires activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by base-mediated ring closure.[4]
-
Ring Enlargement of Aziridines: The strain-driven rearrangement of appropriately substituted aziridines can provide access to 3-substituted azetidines.[3][5]
-
[2+2] Cycloadditions: Photochemical reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene, can be employed to construct the azetidine ring.[4][6][7]
-
Functionalization of Pre-existing Azetidine Rings: This includes nucleophilic substitution reactions at the 3-position of the azetidine ring or modifications of functional groups at this position.[3]
Q2: Why is the formation of the four-membered azetidine ring challenging?
The synthesis of azetidines is challenging primarily due to the high ring strain of the four-membered ring, estimated to be around 25.4 kcal/mol.[6] This strain leads to several synthetic hurdles:
-
Entropic Cost: The formation of a four-membered ring is entropically disfavored compared to the formation of larger rings.[1]
-
Competing Reactions: The high activation energy for ring closure can allow competing side reactions, such as intermolecular polymerization or elimination, to dominate.[1]
-
Thermodynamic Instability: The strained ring is susceptible to opening under various conditions, including acidic or basic media, and even with some nucleophiles.[8][9]
Q3: How do I choose the right nitrogen protecting group?
The choice of the nitrogen protecting group is critical and can significantly influence the outcome of the synthesis. An ideal protecting group should:
-
Be stable to the reaction conditions used for ring formation and subsequent modifications.
-
Prevent side reactions at the nitrogen atom.
-
Be removable under mild conditions that do not compromise the integrity of the azetidine ring.
Commonly used protecting groups include:
-
Boc (tert-butoxycarbonyl): Widely used due to its stability and ease of removal under acidic conditions. However, care must be taken as strong acids can also promote azetidine ring-opening.[10]
-
Cbz (benzyloxycarbonyl): Removable by hydrogenolysis, which is generally mild for the azetidine ring.
-
Benzyl (Bn): A very stable protecting group, but its removal often requires harsh conditions (e.g., strong acids or hydrogenolysis at high pressure) that can lead to side reactions.
-
Sulfonyl groups (e.g., Tosyl): These groups can activate the N-H bond, but their removal can be challenging.
Q4: My azetidine product is unstable. What are the common degradation pathways?
The ring strain of azetidines makes them susceptible to degradation, particularly through ring-opening reactions.[8][9] Common causes of instability include:
-
Acid-Mediated Ring-Opening: Protonation of the azetidine nitrogen can make the ring susceptible to nucleophilic attack, leading to ring cleavage.[8] This is a significant concern during deprotection steps or when using acidic reagents.
-
Intramolecular Ring-Opening: Certain substituents on the nitrogen or the ring can participate in intramolecular ring-opening reactions, especially under acidic conditions.[8]
-
Reaction with Nucleophiles: Strong nucleophiles can open the azetidine ring. This reactivity can sometimes be exploited for further synthetic transformations.[5]
Troubleshooting Guide: Common Side Reactions
Issue 1: Contamination with a Five-Membered Ring (Pyrrolidine)
Symptom: You observe a significant amount of a pyrrolidine byproduct in your reaction mixture when attempting an intramolecular cyclization to form an azetidine.
Root Cause: The formation of a five-membered pyrrolidine ring is often in kinetic and thermodynamic competition with the formation of the four-membered azetidine ring.[11]
-
Kinetic vs. Thermodynamic Control: The 4-exo-tet cyclization to form the azetidine is generally kinetically favored according to Baldwin's rules. However, the resulting pyrrolidine from a 5-endo-tet cyclization is thermodynamically more stable due to lower ring strain.[11]
-
Reaction Conditions: Higher temperatures provide the necessary energy to overcome the activation barrier for the thermodynamically favored pyrrolidine formation.[11]
Troubleshooting Workflow:
Caption: Troubleshooting pyrrolidine formation.
Experimental Protocol: Minimizing Pyrrolidine Formation
-
Temperature Control: Set up the cyclization reaction at a lower temperature (e.g., 0 °C to room temperature) instead of refluxing. Monitor the reaction progress by TLC or LC-MS.
-
Choice of Base: Employ a sterically hindered, non-nucleophilic base such as potassium carbonate or diisopropylethylamine (DIPEA) to favor the kinetically controlled pathway.
-
Reaction Time: Avoid unnecessarily long reaction times. Once the starting material is consumed, proceed with the workup to prevent potential rearrangement of the azetidine product to the more stable pyrrolidine.[11]
| Parameter | Condition Favoring Azetidine | Condition Favoring Pyrrolidine |
| Temperature | Low (0 °C to RT) | High (Reflux) |
| Base | Sterically hindered (e.g., K2CO3) | Strong, non-hindered (e.g., NaH) |
| Reaction Time | Minimal (monitor closely) | Prolonged |
Issue 2: Ring-Opening of the Azetidine Core
Symptom: Low yield or decomposition of the azetidine product during subsequent reactions, such as deprotection or amide coupling.
Root Cause: The strained azetidine ring is susceptible to nucleophilic attack and ring-opening, particularly when the nitrogen atom is protonated or coordinated to a Lewis acid.[8][10]
Troubleshooting Steps:
-
During Acidic Deprotection (e.g., Boc removal):
-
Mitigation: Use milder acidic conditions (e.g., 10% TFA in DCM at 0 °C) and carefully monitor the reaction time. Neutralize the reaction mixture immediately upon completion.
-
-
During Amide Coupling:
-
Mitigation: Avoid harsh coupling reagents. Opt for milder conditions using reagents like HATU or COMU with a non-nucleophilic base like DIPEA. Perform the reaction at low temperatures (0 °C).[10]
-
Experimental Protocol: Mild Amide Coupling of Azetidine-3-carboxylic Acid
-
To a solution of N-protected azetidine-3-carboxylic acid (1.0 eq) in DMF at 0 °C, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture for 10-15 minutes to form the activated ester.
-
Add the desired amine (1.2 eq) and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC/LC-MS and quench with water upon completion.
Issue 3: Polymerization of the Azetidine Monomer
Symptom: Formation of an insoluble, high molecular weight material during synthesis or purification.
Root Cause: Azetidines can undergo cationic ring-opening polymerization.[12] This is often initiated by trace acidic impurities, which protonate the azetidine nitrogen to form a reactive azetidinium ion. This ion can then be attacked by another azetidine molecule, propagating the polymerization.[12][13][14]
Caption: Mechanism of cationic polymerization.
Preventative Measures:
-
Purification: Ensure all reagents and solvents are free of acidic impurities.
-
Handling: When working with unprotected azetidines, it is advisable to handle them as their salt (e.g., hydrochloride) and liberate the free base just before use.
-
Storage: Store unprotected azetidines under an inert atmosphere at low temperatures.
Issue 4: Side Reactions in Mitsunobu-Based Cyclizations
Symptom: When using the Mitsunobu reaction for intramolecular cyclization of a γ-amino alcohol, you observe the formation of a byproduct derived from the azodicarboxylate.
Root Cause: The Mitsunobu reaction proceeds through an alkoxyphosphonium intermediate. The intended nucleophile (the amine) must be sufficiently acidic (pKa < 13) to deprotonate and then displace the triphenylphosphine oxide. If the amine is not sufficiently nucleophilic or acidic, the reduced azodicarboxylate can act as a nucleophile, leading to the formation of an undesired hydrazine adduct.[15][16]
Troubleshooting and Optimization:
-
Reagent Choice: Consider using diisopropyl azodicarboxylate (DIAD) instead of diethyl azodicarboxylate (DEAD), as it can sometimes give cleaner reactions.
-
Protecting Group: The choice of N-protecting group can influence the nucleophilicity of the amine. A less sterically hindered or more electron-donating group might improve the desired cyclization.
-
Alternative Methods: If the Mitsunobu reaction consistently fails, consider a two-step procedure: activate the alcohol as a mesylate or tosylate, and then perform a base-mediated cyclization.
Experimental Protocol: Two-Step Cyclization as an Alternative to Mitsunobu
-
Mesylation: To a solution of the N-protected γ-amino alcohol (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir until the reaction is complete (monitored by TLC).
-
Cyclization: After aqueous workup, dissolve the crude mesylate in a suitable solvent (e.g., THF, DMF) and add a base such as sodium hydride or potassium carbonate to effect the intramolecular cyclization.
Issue 5: Challenges in N-Debenzylation
Symptom: Incomplete reaction or formation of byproducts during the removal of an N-benzyl group.
Root Cause: The N-benzyl group is robust, and its removal often requires forcing conditions that can be incompatible with the strained azetidine ring.
-
Hydrogenolysis (Pd/C, H₂): This is a common method, but catalyst poisoning can be an issue if sulfur-containing compounds are present. In some cases, high pressures and temperatures are required, which can lead to ring-opening.[17]
-
Strong Acid: Lewis acids like AlCl₃ can cleave the N-benzyl bond but are also potent catalysts for azetidine ring-opening.[17]
Optimized N-Debenzylation Protocol (Hydrogenolysis):
-
Catalyst Choice: Use a high-loading palladium catalyst (e.g., 20% Pd(OH)₂/C, Pearlman's catalyst), which is often more effective for N-debenzylation.
-
Acidic Additive: The addition of a small amount of acid (e.g., HCl or acetic acid) can sometimes accelerate the reaction by protonating the nitrogen, but this must be done cautiously to avoid ring-opening.[18]
-
Reaction Conditions: Conduct the reaction at atmospheric pressure of H₂ if possible. If higher pressure is needed, start with mild conditions and gradually increase as necessary.
-
Monitoring: Carefully monitor the reaction to minimize reaction time and prevent over-reduction or degradation.
References
- BenchChem. (2025). Review of 3-substituted azetidine synthesis methods.
- National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
- ResearchGate. (2025). Recent progress in synthesis of 3-functionalized azetidines.
- ACS Publications. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- ResearchGate. (2025). (PDF)
- ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
- MDPI. (n.d.).
- ACS Publications. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- ResearchGate. (n.d.). Biologically important 3-substituted azetidines.
- RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines.
- ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
- ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
- BenchChem. (2025). side reactions and byproducts in 2-(2-Bromophenyl)azetidine synthesis.
- BenchChem. (2025).
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Wikipedia. (n.d.). Mitsunobu reaction.
- ResearchGate. (n.d.).
- TCI Chemicals. (n.d.). Mitsunobu Reaction.
- ResearchGate. (n.d.). Intramolecular aza Paternò‐Büchi reaction of oximes for functionalized azetidines.
- RSC Publishing. (n.d.).
- American Chemical Society. (n.d.).
- BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
- BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis.
- BenchChem. (2025). Synthesis of 3-(Phenoxymethyl)azetidine via Mitsunobu Reaction: A Technical Guide.
- ResearchGate. (2025). Synthesis of Azetidinium-Functionalized Polymers Using a Piperazine Based Coupler.
- Organic Synthesis. (n.d.). Mitsunobu reaction.
- American Chemical Society. (n.d.).
- PubMed. (2018). Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- ResearchGate. (n.d.).
- ACS Publications. (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). a) Marketed drugs containing 1,3‐substituted azetidine scaffolds....
- Adv. J. Chem. A. (2026).
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- OUCI. (n.d.). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine.
- PubMed. (2012).
- ACS Publications. (2025). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry.
- Personal Web Pages Service. (n.d.).
- PubMed Central. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon.
- National Institutes of Health. (2011).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Anionic polymerizations of activated aziridines and azetidines - American Chemical Society [acs.digitellinc.com]
- 15. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 16. tcichemicals.com [tcichemicals.com]
- 17. researchgate.net [researchgate.net]
- 18. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile building block. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification processes effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. The advice provided is based on an understanding of its synthesis, typically involving the alkylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate or related synthetic routes.[1][2][3][4]
Q1: After my column chromatography, I see multiple spots on my TLC, and the yield is low. What's going wrong?
A1: This is a classic purification challenge. The issue often lies in one of three areas: improper column setup, an unoptimized solvent system, or on-column decomposition.
-
Causality & Solution:
-
Solvent System (Eluent): Your product is moderately polar. If your eluent is too polar (e.g., high percentage of ethyl acetate or methanol), it will travel with the solvent front (high Rf), co-eluting with impurities. If the eluent is not polar enough (e.g., too much hexane/heptane), the product will stick to the silica, leading to broad peaks and poor recovery.
-
Actionable Advice: Aim for an Rf value of 0.25-0.35 for your product on the analytical TLC plate. This provides the best balance for separation on a preparative column. Start with a solvent system like 3:1 Hexane:Ethyl Acetate and gradually increase the polarity. A gradient elution from low to high polarity is often most effective.[5][6]
-
-
On-Column Decomposition: The Boc (tert-butoxycarbonyl) protecting group is notoriously sensitive to acid.[7][8] Silica gel is inherently slightly acidic and can cause partial deprotection of your product during a long purification run. The resulting free amine will stick to the silica and will not elute as expected.
-
Actionable Advice: Neutralize your silica gel before preparing the column. Prepare a slurry of silica in your starting eluent and add ~0.5-1% triethylamine (Et3N) by volume. Let it stir for 15-20 minutes before packing the column. This will pacify the acidic sites and prevent Boc-group cleavage.
-
-
Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.
-
Actionable Advice: A good rule of thumb is to load no more than 1g of crude material for every 25-40g of silica gel (a 1:25 to 1:40 ratio).
-
-
Q2: My final product has a persistent greasy or oily consistency, even after removing all solvent under high vacuum. How can I get it to solidify or purify it further?
A2: This suggests the presence of non-polar, oily impurities. Common culprits include residual starting materials (like alkyl halides if used in the synthesis), or byproducts from the reaction.
-
Causality & Solution:
-
High-Boiling Impurities: These impurities often have similar polarity to your product, making them difficult to separate by standard chromatography.
-
Actionable Advice:
-
Liquid-Liquid Extraction: Before chromatography, perform a thorough aqueous workup. Wash your crude organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts, followed by brine to remove residual water and water-soluble impurities.
-
Hexane/Heptane Trituration: Dissolve your oily product in a minimal amount of a slightly more polar solvent (like dichloromethane or diethyl ether). Slowly add cold hexane or heptane while stirring vigorously. Your target compound should precipitate as a solid or a thicker oil, leaving the greasy impurities in the solvent. Decant the solvent and repeat if necessary.
-
Kugelrohr or Short-Path Distillation: If the impurities are significantly less volatile than your product, a short-path distillation under high vacuum can be an effective final purification step for low-to-moderate scale preparations.
-
-
Q3: I suspect my product is decomposing during the workup or purification. What are the stability limitations?
A3: The primary points of instability are the Boc-protecting group and the ether linkage.
-
Causality & Solution:
-
Acid Sensitivity: As mentioned, the Boc group is highly labile to strong acids (e.g., HCl, TFA) and even mildly acidic conditions over time.[8][9] Accidental exposure during an acidic workup step will lead to the formation of the free amine.
-
Actionable Advice: Ensure all aqueous workup steps are performed under neutral or slightly basic conditions. Use sodium bicarbonate or a phosphate buffer instead of strong acids for neutralization.
-
-
Ether Linkage: While generally stable, ether linkages can be cleaved under harsh acidic conditions, though this is less likely to be an issue under standard purification conditions compared to Boc-deprotection.[10]
-
Storage: For long-term storage, keep the purified product at a low temperature (e.g., <4°C) under an inert atmosphere (nitrogen or argon) to prevent slow degradation.
-
Workflow & Troubleshooting Diagram
This diagram outlines a logical workflow for purifying and troubleshooting your reaction mixture.
Caption: Decision workflow for purification.
Frequently Asked Questions (FAQs)
Q: What is the expected appearance and physical state of pure tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate? A: It is typically described as a colorless to pale yellow oil or a low-melting solid at room temperature. Its physical state can be highly dependent on residual solvents and purity.
Q: Which analytical techniques are best for assessing purity? A:
-
¹H NMR: This is the most definitive method. Look for the characteristic tert-butyl singlet at ~1.4 ppm and the absence of signals from starting materials or solvent impurities.
-
LC-MS: Provides accurate mass confirmation and a sensitive measure of purity.
-
TLC: Excellent for rapid, qualitative assessment during the purification process. Use a stain like potassium permanganate or ninhydrin (if deprotection is suspected) for visualization.
Q: Can I use reverse-phase chromatography for purification? A: While technically possible, it's generally not the first choice for this type of molecule on a preparative scale unless the impurities are very non-polar. Normal-phase silica gel chromatography typically provides better resolution and is more cost-effective for separating the likely polar impurities from the moderately polar product.
Optimized Purification Protocol: Flash Column Chromatography
This protocol assumes a crude reaction mixture post-aqueous workup.
1. Preparation of Neutralized Silica Gel:
- In a fume hood, measure the required amount of silica gel (e.g., 100g for ~2.5-4g of crude material).
- Create a slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
- Add triethylamine (Et3N) to a final concentration of 0.5% v/v relative to the solvent volume.
- Stir the slurry gently for 20 minutes.
2. Column Packing:
- Secure a glass chromatography column vertically.
- Pour the silica slurry into the column, using additional eluent to rinse all silica into the column.
- Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica bed run dry.
3. Sample Loading:
- Dissolve the crude material in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble materials, perform a "dry load": dissolve the crude material, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
- Carefully add the sample to the top of the packed column.
4. Elution and Fraction Collection:
- Begin eluting with the low-polarity solvent system (e.g., 95:5 Hexane:EtOAc).
- Collect fractions and monitor them by TLC.
- Gradually increase the eluent polarity (e.g., to 80:20, then 70:30 Hexane:EtOAc) to elute the product. The optimal gradient will depend on the specific impurities present.[5]
- Once the product has fully eluted, combine the pure fractions.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator.
- Place the resulting oil or solid under high vacuum for several hours to remove any residual solvent.
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase separation of moderately polar compounds. |
| Silica Treatment | Pre-slurry with 0.5-1% Et3N | Neutralizes acidic sites, preventing Boc-deprotection on-column.[7][8] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Offers good selectivity for Boc-protected amines and allows for fine-tuning of polarity.[6] |
| Target TLC Rf | 0.25 - 0.35 | Provides optimal separation and elution profile during preparative chromatography. |
| Loading Ratio | 1:25 to 1:40 (Crude:Silica) | Prevents column overloading and ensures baseline separation of components. |
References
- WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents.
-
Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
-
Tert-butyl 3-(fluoromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate - PubChem. Available at: [Link]
-
Stability of Methyl tert -Butyl Ether, tert -Amyl Methyl Ether, and Ethyl tert -Butyl Ether in Acidic Media | Request PDF - ResearchGate. Available at: [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC - NIH. Available at: [Link]
-
tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate - Knight Chemicals Online. Available at: [Link]
-
Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Available at: [Link]
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. Available at: [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - PubChem. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]
-
Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. Available at: [Link]
-
tert-Butyl 3-(methylamino)azetidine-1-carboxylate - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidine synthesis [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical and purification protocols to ensure the successful and efficient synthesis of high-purity material.
I. Overview of the Synthetic Pathway
The most common and scalable synthesis of tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate involves a two-stage process. The first stage is the preparation of the key intermediate, tert-butyl 3-hydroxyazetidine-1-carboxylate. The second stage is the etherification of this intermediate to yield the desired product. Understanding the potential pitfalls in each stage is crucial for impurity control.
Caption: General two-stage synthetic route to the target compound.
II. Troubleshooting Guide: Common Impurities and Solutions
This section addresses specific issues that may arise during the synthesis, categorized by the reaction stage.
Stage 1: Impurities from tert-Butyl 3-hydroxyazetidine-1-carboxylate Synthesis
The quality of your starting material is paramount. Impurities in the precursor will carry through and potentially complicate the final purification.
Problem 1: Residual Benzyl Impurities
-
Symptom: You observe unexpected peaks in the aromatic region of the ¹H NMR spectrum of your final product or precursor.
-
Cause: Incomplete debenzylation of N-benzyl-3-hydroxyazetidine during the hydrogenation step.[1][2]
-
Troubleshooting:
-
Increase Catalyst Loading/Reaction Time: Ensure sufficient 10% Pd/C catalyst is used (typically 5-10 mol%) and extend the reaction time under hydrogen pressure. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Optimize Hydrogenation Conditions: Ensure the system is properly purged with hydrogen and maintained at a suitable pressure (e.g., 50 psi). The choice of solvent can also be critical; methanol or ethanol are commonly used.[3]
-
Purification: If residual benzyl impurities are present, they can often be removed by column chromatography.
-
Problem 2: Impurities from the Cyclization Reaction
-
Symptom: Presence of unidentified polar impurities in the N-Boc-3-hydroxyazetidine.
-
Cause: Side reactions during the formation of the azetidine ring from epichlorohydrin and benzylamine can lead to the formation of isomeric byproducts or oligomers.[4][5]
-
Troubleshooting:
-
Control of Reaction Temperature: The initial reaction between epichlorohydrin and benzylamine is exothermic. Maintain a low temperature (0-5 °C) during the initial addition to minimize side reactions.
-
Purification of Intermediates: It is often beneficial to purify the N-benzyl-3-hydroxyazetidine intermediate, for example, by crystallization of its hydrochloride salt, before proceeding to the debenzylation and Boc-protection steps.[4]
-
Stage 2: Impurities from Williamson Ether Synthesis
The etherification step is a common source of several key impurities.
Problem 3: Unreacted tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Symptom: A significant amount of starting material is observed in the crude product by TLC or LC-MS.
-
Cause:
-
Insufficient Base: Incomplete deprotonation of the hydroxyl group. Sodium hydride (NaH) is a strong base, but its reactivity can be diminished by improper handling or the presence of moisture.
-
Insufficient Methylating Agent: A stoichiometric deficiency of the methylating agent (e.g., methyl iodide).
-
Low Reaction Temperature/Short Reaction Time: The reaction may not have reached completion.
-
-
Troubleshooting:
-
Base and Reagent Quality: Use fresh, high-quality NaH and ensure anhydrous reaction conditions.
-
Stoichiometry: Use a slight excess of both the base (e.g., 1.1-1.2 equivalents) and the methylating agent (e.g., 1.2-1.5 equivalents).
-
Reaction Monitoring: Monitor the reaction progress by TLC. If the reaction stalls, consider a small additional charge of the base and methylating agent.
-
Temperature Control: While the initial deprotonation is often performed at 0 °C, the subsequent reaction with the methylating agent may require warming to room temperature or slightly above to proceed at a reasonable rate.[6]
-
Problem 4: Formation of a Quaternary Ammonium Salt
-
Symptom: A highly polar, water-soluble byproduct is formed, which may be difficult to remove by standard chromatographic methods.
-
Cause: The nitrogen atom of the azetidine ring can act as a nucleophile and react with the methylating agent to form a quaternary ammonium salt.[7][8][9][10][11] This is more likely with prolonged reaction times or a large excess of the methylating agent.
-
Troubleshooting:
-
Controlled Addition of Methylating Agent: Add the methylating agent slowly at a low temperature to allow for the preferential O-alkylation.
-
Avoid Large Excess of Methylating Agent: Use the minimum excess of the methylating agent required for complete conversion of the starting material.
-
Workup: A water wash during the workup can help to remove the water-soluble quaternary ammonium salt.
-
Problem 5: Over-methylation Byproducts
-
Symptom: Observation of peaks in the mass spectrum corresponding to the addition of more than one methyl group.
-
Cause: While less common for the formation of a simple methyl ether, under harsh conditions or with highly reactive methylating agents, other positions on the molecule could potentially be methylated.[12][13]
-
Troubleshooting:
-
Milder Methylating Agents: Consider using alternative methylating agents such as dimethyl sulfate, which may offer better control.
-
Strict Temperature Control: Maintain the reaction at the lowest effective temperature to minimize side reactions.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Williamson ether synthesis step?
A1: Sodium hydride (NaH) is a commonly used and effective strong base for deprotonating the hydroxyl group of tert-butyl 3-hydroxyazetidine-1-carboxylate.[14] It is crucial to use a dispersion in mineral oil and to handle it under an inert atmosphere (e.g., nitrogen or argon) due to its reactivity with moisture and air.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the reaction. A typical mobile phase for this system would be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate in hexanes). The product, being less polar than the starting alcohol, will have a higher Rf value.
Q3: What are the recommended purification methods for the final product?
A3: Flash column chromatography on silica gel is the most common method for purifying tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.[15][16][17][18] A gradient elution with ethyl acetate in hexanes is typically effective.
Q4: What are the key analytical techniques for assessing the purity of the final product?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the structure of the desired product and identify any major impurities.
-
LC-MS: To determine the purity profile and identify the mass of any minor impurities.
-
GC-MS: Can be useful for detecting volatile impurities and residual solvents.
IV. Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
tert-Butyl 3-hydroxyazetidine-1-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the mixture to 0 °C.
-
Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Analytical HPLC Method for Purity Assessment
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
V. Summary of Potential Impurities
| Impurity | Structure | Origin | Detection Method |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Starting Material | Unreacted starting material | TLC, LC-MS |
| N-Benzyl-3-hydroxyazetidine | Precursor Synthesis | Incomplete debenzylation | ¹H NMR, LC-MS |
| Azetidinium Quaternary Salt | Williamson Ether Synthesis | N-methylation side reaction | LC-MS, ¹H NMR |
| Residual Solvents (THF, Ethyl Acetate, Hexanes) | Workup/Purification | Incomplete removal | GC-MS, ¹H NMR |
VI. References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central.
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019). PMC - NIH.
-
3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Chemicalbook.
-
What are the synthesis and applications of tert-Butyl 3-oxoazetidine-1-carboxylate? - FAQ.
-
Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry.
-
1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
-
Scholars Research Library - Der Pharma Chemica.
-
Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry.
-
multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for.
-
1781613-26-0|tert-Butyl 3-(aminomethyl)-3-(methoxymethyl)azetidine-1-carboxylate. BLD Pharm.
-
CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3. Google Patents.
-
Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). NIH.
-
Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. (2025). ResearchGate.
-
Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases. (1988). PubMed.
-
A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. Benchchem.
-
tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate(820971-67-3) 1H NMR spectrum. ChemicalBook.
-
1509073-53-3|tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate. BLDpharm.
-
tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate. Sigma-Aldrich.
-
Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). PMC - NIH.
-
Quaternary Ammonium Salts Used as Solid Methylating Agents. (2022). ChemistryViews.
-
Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Sigma-Aldrich.
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals.
-
Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Semantic Scholar.
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal.
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
-
Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. Benchchem.
-
1-N-Boc-3-hydroxyazetidine | ADC Linker. MedchemExpress.com.
-
Progress of N-Benzyl Removal.
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem.
-
On the selective N-methylation of BOC-protected amino acids. (2009). PubMed.
-
CTH Removal of N-Benzyl Groups. .
-
Williamson ether synthesis (video). Khan Academy.
-
1-N-Boc-3-hydroxyazetidine. Measles Who.
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. KGROUP.
-
Williamson Ether synthesis. Reddit.
-
Benzyl 3-hydroxyazetidine-1-carboxylate | C11H13NO3 | CID 10081755. PubChem.
-
benzyl 3-hydroxyazetidine-1-carboxylate. Echemi.
-
CN103204801A - Synthesis method for N-Boc-3-piperidone. Google Patents.
-
CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
-
Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate. PubChemLite.
-
MTHFR and Overmethylation: Causes, Symptoms, and Support. (2025). Methyl-Life.
-
A Look at Overmethylation. (2018). Designs for Health.
Sources
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CTH Removal of N-Benzyl Groups - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. researchgate.net [researchgate.net]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. Formation of quaternary amines by N-methylation of azaheterocycles with homogeneous amine N-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective α-Methylation of Aryl Ketones Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quaternary Ammonium Salts Used as Solid Methylating Agents - ChemistryViews [chemistryviews.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 12. methyl-life.com [methyl-life.com]
- 13. A Look at Overmethylation [casi.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of Substituted Azetidines
Welcome to the technical support center for the Boc deprotection of substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial synthetic step. The unique strain of the four-membered azetidine ring, combined with the influence of various substituents, can present significant challenges compared to the deprotection of acyclic or larger cyclic amines. This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the issues you may encounter during your experiments.
The Challenge: Azetidine's Unique Reactivity
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability in a wide range of conditions and its facile removal under acidic conditions.[1] However, the inherent ring strain of azetidines introduces a competing reaction pathway: acid-mediated ring opening.[2] This guide will help you navigate the delicate balance between efficient Boc removal and maintaining the integrity of the azetidine core.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for acidic Boc deprotection?
A1: The deprotection proceeds via an acid-catalyzed fragmentation.[3][4] First, the carbonyl oxygen of the Boc group is protonated by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This is followed by the cleavage of the tert-butyl-oxygen bond to generate a stable tert-butyl cation and a carbamic acid intermediate.[5] The carbamic acid is unstable and readily decarboxylates to release the free amine and carbon dioxide gas.[3][6] The liberated amine is then protonated by the excess acid to form the corresponding salt.
Caption: General mechanism of acid-catalyzed Boc deprotection.
Q2: Why is Boc deprotection of azetidines more challenging than for other amines?
A2: The primary challenge arises from the inherent ring strain of the four-membered azetidine ring.[2] Under acidic conditions, protonation of the azetidine nitrogen can make the ring susceptible to nucleophilic attack, leading to ring-opening byproducts. This decomposition pathway competes with the desired Boc deprotection.[2] The stability of substituted azetidines can be significantly influenced by the nature and position of the substituents.
Q3: What are the initial signs of a problematic deprotection reaction?
A3: Common indicators of a difficult deprotection include:
-
Incomplete reaction: Significant amounts of starting material remain even after extended reaction times or with excess acid.
-
Formation of multiple byproducts: TLC or LC-MS analysis shows a complex mixture of products instead of a clean conversion to the desired amine.
-
Low isolated yield: Difficulty in purifying the target compound, leading to significant material loss.
-
Evidence of ring-opening: Characterization data (e.g., NMR, MS) of byproducts may indicate the formation of acyclic compounds.
Troubleshooting Guide: Specific Issues and Solutions
Issue 1: Incomplete Deprotection
Q4: My Boc deprotection is sluggish or stalls completely. What are the likely causes and how can I resolve this?
A4: Incomplete deprotection can be due to several factors:
-
Insufficient Acid Strength or Stoichiometry: The Boc group is acid-labile, but sterically hindered or electron-withdrawing substituents on the azetidine ring can decrease the reactivity of the carbamate.
-
Reaction Temperature: Most Boc deprotections are run at room temperature.
-
Steric Hindrance: Bulky substituents near the nitrogen atom can hinder the approach of the acid and slow down the deprotection.
-
Solution: In addition to stronger acids, longer reaction times may be necessary. Careful monitoring by TLC or LC-MS is crucial to determine the optimal reaction time.
-
Experimental Protocol: Standard Boc Deprotection with TFA
-
Dissolve the Boc-protected azetidine in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA) (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).[7]
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine trifluoroacetate salt can often be used directly in the next step or purified further.
Issue 2: Azetidine Ring Opening and Side Reactions
Q5: I am observing significant byproduct formation, which I suspect is due to ring opening. What is the mechanism, and how can I prevent it?
A5: Acid-mediated ring opening is a significant concern for azetidines.[2] The process is often initiated by protonation of the azetidine nitrogen, which activates the ring towards nucleophilic attack. The nucleophile can be the counter-ion of the acid (e.g., Cl⁻) or another nucleophilic species present in the reaction mixture. Electron-withdrawing groups on the azetidine ring can sometimes exacerbate this issue.
Caption: A decision-making workflow for troubleshooting Boc deprotection of azetidines.
Strategies to Minimize Ring Opening:
-
Use Milder Brønsted Acids: Strong acids like TFA can be too harsh. Consider using milder acids that are still effective for Boc removal but less likely to promote ring opening.
-
Switch to Lewis Acids: Lewis acids can offer a different mechanism for Boc cleavage that may be less prone to causing ring opening.
-
Trimethylsilyl Iodide (TMSI): This is a powerful reagent for cleaving carbamates and can be used under neutral, aprotic conditions. It is particularly useful for substrates with other acid-sensitive functional groups.[13][14][15]
-
Zinc Bromide (ZnBr₂): Can selectively cleave N-Boc groups, sometimes with enhanced selectivity compared to Brønsted acids.[16]
-
-
Employ Non-Acidic Methods: In cases of extreme acid sensitivity, avoiding acid altogether is the best strategy.
Q6: My azetidine has other acid-sensitive functional groups (e.g., t-butyl esters, acetals). How can I selectively deprotect the N-Boc group?
A6: Achieving selectivity is a common challenge. The relative lability of protecting groups to acid is key. While N-Boc is generally more acid-labile than a t-butyl ester, this is not always guaranteed.
-
HCl in Dioxane: A 4M solution of HCl in dioxane is often cited as providing superior selectivity for deprotecting N-Boc groups in the presence of tert-butyl esters and ethers.[8][18] The reaction is typically fast (around 30 minutes at room temperature).
-
Milder Conditions: The milder Brønsted acid and Lewis acid approaches mentioned in Q5 are also excellent starting points for selective deprotection.
-
Careful Stoichiometry: Using a precisely controlled amount of acid (e.g., 1.1-1.5 equivalents) can sometimes achieve selectivity, although this can be difficult to control on a larger scale.
Experimental Protocol: Mild Deprotection with Oxalyl Chloride/Methanol
A recently reported mild method involves the use of oxalyl chloride in methanol, which may be suitable for acid-sensitive substrates.[13][19]
-
Dissolve the N-Boc substrate (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) dropwise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry it over anhydrous MgSO₄, and concentrate it to yield the deprotected amine.
Issue 3: Byproducts from the tert-Butyl Cation
Q7: My product is clean of starting material, but I see a new, higher molecular weight impurity. What could this be?
A7: This is a classic sign of side reactions involving the tert-butyl cation that is generated during the deprotection.[4][20] This highly reactive electrophile can alkylate any nucleophilic sites on your molecule of interest, particularly electron-rich aromatic rings (like indole in tryptophan) or sulfur-containing residues (like methionine).[20]
-
Solution: Use a Scavenger: The most effective way to prevent this is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate and will trap it before it can cause unwanted alkylation.[20]
-
Common Scavengers:
-
Typical Usage: Scavengers are typically added at a concentration of 2-5% (v/v) to the deprotection cocktail (e.g., TFA/DCM).
-
Summary of Deprotection Conditions
| Method | Reagent(s) | Solvent | Temperature | Key Advantages & Considerations |
| Standard Acidic | TFA (20-100%) | DCM | 0 °C to RT | Fast and effective, but can be harsh. Risk of ring-opening and t-butyl alkylation.[7] |
| Selective Acidic | 4M HCl | Dioxane | RT | Good selectivity for N-Boc over t-butyl esters/ethers.[8][18] |
| Mild Brønsted Acid | p-TsOH or H₃PO₄ | Alcohols, THF, H₂O | RT to 40 °C | Milder conditions, reduces risk of side reactions with sensitive substrates.[1][12] |
| Lewis Acid | TMSI or ZnBr₂ | DCM, MeCN | RT | Useful for highly acid-sensitive substrates; operates under aprotic conditions.[13][15][16] |
| Mild/Neutral | Oxalyl Chloride | Methanol | RT | A newer, mild method suitable for various functional groups.[13][19] |
| Non-Acidic | Heat (Thermal) | Diphenyl ether or neat | >150 °C | Avoids acid completely; useful for extremely sensitive compounds. Byproducts are gaseous.[11][17] |
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry . [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – Total Synthesis . [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube . [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry . [Link]
-
A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection - MDPI . [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution | Organic Letters - ACS Publications . [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed . [Link]
-
Boc Deprotection - HCl - Common Organic Chemistry . [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH . [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) . [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) - University of Arizona . [Link]
-
Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate . [Link]
-
Boc Deprotection - TMSI - Common Organic Chemistry . [Link]
-
Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation - NIH . [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit . [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing . [Link]
-
A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2 - ResearchGate . [Link]
-
Any suggestion on Boc deprotection without using acid? - ResearchGate . [Link]
-
Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online . [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry . [Link]
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . [Link]
-
Acids - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]
-
Alternative Methods for Boc Deprotection : r/chemistry - Reddit . [Link]
-
Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH . [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal . [Link]
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides . [Link]
-
I have a Boc-protected tosylated compound but on its conversion to azide group, one of my boc group is deprotected. Why? | ResearchGate . [Link]
-
BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. [Link]
-
Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) . [Link]
-
Towards a selective Boc deprotection on acid cleavable Wang resin - ResearchGate . [Link]
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- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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Technical Support Center: Navigating the Acidic Lability of Methoxymethyl (MOM) Ethers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of methoxymethyl (MOM) ethers under acidic conditions. As a widely used protecting group for hydroxyl functionalities, understanding the nuances of its cleavage is critical for the successful execution of complex synthetic routes.[1] This resource is designed to equip you with the foundational knowledge and practical solutions to overcome common challenges encountered during the deprotection of MOM ethers.
Frequently Asked Questions (FAQs)
Here, we address some of the fundamental questions regarding the stability and cleavage of MOM ethers in acidic environments.
Q1: What is the underlying mechanism of MOM ether cleavage in acidic conditions?
The cleavage of a MOM ether under acidic conditions is a classic example of an acetal hydrolysis reaction. The process is initiated by the protonation of one of the ether oxygens, which transforms the hydroxyl group into a good leaving group. Subsequent cleavage of the carbon-oxygen bond results in the formation of the desired free alcohol and a resonance-stabilized methoxymethyl cation. This cation is then quenched by a nucleophile present in the reaction mixture, typically water, to yield formaldehyde and methanol as byproducts.[1]
Mechanism of Acid-Catalyzed MOM Deprotection
Caption: Acid-catalyzed deprotection of a MOM ether.
Q2: What is the general stability range of MOM ethers?
MOM ethers are known for their stability across a broad pH range, typically from pH 4 to 12.[2] They are also resistant to a variety of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.[1] This stability profile makes them a versatile choice for protecting hydroxyl groups during various synthetic transformations. However, their lability in acidic conditions (pH < 4) is the key to their utility as a protecting group, allowing for their selective removal.[2]
Q3: Are there milder alternatives to strong Brønsted acids for MOM deprotection?
Yes, while strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are effective, they can be too harsh for substrates with other acid-sensitive functional groups.[3][4] Milder conditions can be achieved using:
-
Lewis acids: Reagents like zinc bromide (ZnBr₂), zirconium(IV) chloride (ZrCl₄), and bismuth(III) chloride (BiCl₃) can catalyze the cleavage of MOM ethers under non-aqueous or mildly acidic conditions.[5][6][7]
-
Pyridinium p-toluenesulfonate (PPTS): This mildly acidic salt is often used for the deprotection of acid-labile groups, including MOM ethers, in alcoholic solvents.[3]
-
Silica-supported acids: Heterogeneous catalysts like silica-supported sodium hydrogen sulfate can facilitate deprotection under mild conditions with the advantage of easy removal by filtration.[8]
Troubleshooting Guides
This section provides practical, step-by-step guidance for overcoming common issues encountered during the acidic deprotection of MOM ethers.
Problem 1: Incomplete or Sluggish Deprotection
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining even after prolonged reaction time.
Causality: The acidic conditions may not be strong enough to efficiently cleave the MOM ether, or the substrate may be sterically hindered, slowing down the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete MOM deprotection.
Detailed Protocol: Enhancing Deprotection Efficiency
-
Increase Acid Strength/Concentration: If using a mild acid like PPTS, consider switching to a stronger acid such as HCl or TFA. Alternatively, a slight increase in the concentration of the current acid may be sufficient.
-
Elevate the Temperature: Gently warming the reaction mixture can significantly increase the rate of cleavage. Monitor the reaction carefully to avoid decomposition of the starting material or product.
-
Optimize the Solvent: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol can participate in the reaction and facilitate the cleavage.
-
Consider a Lewis Acid: For particularly stubborn MOM ethers, especially on sterically hindered alcohols, Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or zinc bromide can be more effective.[4][5]
Problem 2: Lack of Selectivity - Other Acid-Labile Groups are Cleaved
Symptom: Besides the desired deprotection of the MOM ether, other protecting groups such as tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), or Boc groups are also removed.
Causality: The acidic conditions are too harsh and not selective for the MOM group over other acid-sensitive functionalities present in the molecule.
Decision Guide for Selective Deprotection:
Caption: Decision guide for selective MOM deprotection.
Detailed Protocol: Selective MOM Deprotection using ZnBr₂ and n-PrSH [5]
This method offers rapid and selective deprotection of MOM ethers in the presence of other sensitive groups.[5]
-
Preparation: Dissolve the MOM-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0 °C. Add zinc bromide (ZnBr₂, 1.0 equiv) followed by the dropwise addition of n-propylthiol (n-PrSH, 2.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 5-10 minutes. Monitor the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Problem 3: Formation of an Unwanted Methylene Acetal Side Product
Symptom: In molecules containing a 1,2- or 1,3-diol, where one hydroxyl is MOM-protected, deprotection leads to the formation of a cyclic methylene acetal, which is difficult to cleave.
Causality: The formaldehyde generated as a byproduct of MOM cleavage can react with the newly formed diol under acidic conditions to form a stable cyclic acetal.
Preventative Measures and Alternative Protocols:
-
Scavenge Formaldehyde: The inclusion of a formaldehyde scavenger, such as a thiol, can prevent the formation of the methylene acetal.
-
Use Non-Acidic Deprotection Conditions: Methods that do not generate a protic acid in situ are less likely to promote the formation of methylene acetals. The use of TESOTf or TMSOTf with 2,2'-bipyridyl can be effective for the regiocontrolled protection and deprotection of diols, avoiding the formation of these side products.[9][10]
Data Summary: Comparison of Acidic Deprotection Methods for MOM Ethers
| Reagent(s) | Solvent | Temp. (°C) | Time | Yield (%) | Notes |
| Brønsted Acids | |||||
| HCl (conc.) | Methanol | Reflux | 15 min | High | Harsh conditions, not suitable for acid-sensitive groups.[11] |
| TFA | Dichloromethane | 25 | 12 h | High | Common for robust substrates.[3] |
| p-Toluenesulfonic acid (pTSA) | Solvent-free | RT | 30 min | 85-98 | Eco-friendly and efficient for many substrates.[12][13] |
| Lewis Acids | |||||
| TMSOTf, 2,2'-bipyridyl | Acetonitrile | RT | 15 min | 91 | Mild and effective for aromatic MOM ethers.[1][4] |
| Zirconium(IV) chloride (ZrCl₄) | Isopropanol | Reflux | Variable | High | Effective Lewis acid catalyst.[6] |
| Zinc bromide (ZnBr₂), n-PrSH | Dichloromethane | 0 to RT | 5-8 min | 86-91 | Rapid and highly selective.[5][14] |
| Bismuth(III) chloride (BiCl₃) | Acetonitrile/Water | 50 | Variable | Good to Excellent | "Green" reagent, mild conditions.[7] |
References
-
AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]
-
Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Synfacts, 2010(04), 0467–0467. Retrieved from [Link]
-
Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]
-
Han, J. H., Kwon, Y. E., Sohn, J. H., & Ryu, D. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron, 66(9), 1673-1677. Retrieved from [Link]
-
SciSpace. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8966-8973. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Lewis Acids. Retrieved from [Link]
-
Fujioka, H., et al. (2009). Novel regiocontrolled protection of 1,2- and 1,3-diols via mild cleavage of methylene acetals. Organic Letters, 11(22), 5138-5141. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Retrieved from [Link]
-
Fujioka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Retrieved from [Link]
-
Reddit. (2024). MOM Deprotection. Retrieved from [Link]
-
Fujioka, H., et al. (2009). Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Organic Letters. Retrieved from [Link]
-
Morressier. (2018). General mild method for cleavage of methoxymethyl ethers using bismuth trichoride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. Retrieved from [Link]
-
Pandurangan, N. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235. Retrieved from [Link]
-
Reddit. (2021). Stability of -OMOM protecting groups. Retrieved from [Link]
-
PubMed. (2013). Methylene acetal formation from 1,2- and 1,3-diols using an O,S-acetal, 1,3-dibromo-5,5-dimethylhydantoin, and BHT. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Bentham Science. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. adichemistry.com [adichemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. General mild method for cleavage of methoxymethyl ethers using bismuth trichoride [morressier.com]
- 8. MOM Ethers [organic-chemistry.org]
- 9. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers ...: Ingenta Connect [ingentaconnect.com]
- 13. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach | Bentham Science [eurekaselect.com]
- 14. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Optimizing Reaction Conditions for Azetidine Ring Formation
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring successful and efficient synthesis of azetidine-containing molecules.
Troubleshooting Guide: Overcoming Common Hurdles in Azetidine Synthesis
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Azetidine
Question: My reaction is showing very low conversion to the desired azetidine product. What are the potential causes and how can I improve the yield?
Answer: Low yields in azetidine synthesis are a common challenge, often stemming from several factors related to the high ring strain of the four-membered ring.[1][2] Here’s a systematic approach to troubleshoot this issue:
-
Inadequate Leaving Group: The intramolecular cyclization to form the azetidine ring is typically an SN2 reaction.[3] The rate of this reaction is highly dependent on the quality of the leaving group.
-
Explanation: A good leaving group is a weak base that can stabilize the negative charge it takes on after bond cleavage.[4] For the cyclization of γ-amino alcohols, the hydroxyl group must first be converted into a better leaving group.
-
Solution: If you are using a tosylate (Ts) or mesylate (Ms) group, ensure its complete formation before initiating the cyclization. For sluggish reactions, consider switching to a more reactive leaving group, such as a triflate (Tf) or a halide (iodide or bromide).[5]
-
-
Suboptimal Base Selection: The choice and stoichiometry of the base are critical for deprotonating the amine nucleophile without promoting side reactions.
-
Explanation: The base must be strong enough to deprotonate the nitrogen atom, making it sufficiently nucleophilic to attack the electrophilic carbon. However, an overly strong or sterically hindered base can favor elimination (E2) side reactions, especially with secondary halides.
-
Solution: For N-alkylation of γ-haloamines, common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH). If elimination is a suspected side reaction, try a less sterically demanding base. For cyclizations involving N-sulfonyl protected amines, a weaker base might be sufficient due to the increased acidity of the N-H bond.
-
-
Unfavorable Reaction Kinetics: The formation of a four-membered ring is kinetically less favorable than five- or six-membered rings.
-
Explanation: According to Baldwin's rules, the 4-exo-tet cyclization required for azetidine formation is a favored process.[6][7][8][9][10] However, the high activation energy due to ring strain can still make the reaction slow.
-
Solution: Increasing the reaction temperature can help overcome the activation barrier. However, be cautious as higher temperatures can also promote decomposition or side reactions. Utilizing microwave irradiation has been shown to significantly improve yields and reduce reaction times for some azetidine syntheses by providing efficient and rapid heating.[5] High-pressure conditions can also favor the formation of the more compact azetidine ring.
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Explanation: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free. Protic solvents can solvate the amine nucleophile through hydrogen bonding, reducing its reactivity.
-
Solution: If you are using a protic solvent, consider switching to a polar aprotic alternative. Running the reaction at higher concentrations (e.g., 0.1 M to 1 M) can also favor the intramolecular cyclization over potential intermolecular side reactions.
-
Issue 2: Formation of Pyrrolidine as a Major Side Product
Question: I am observing a significant amount of the five-membered pyrrolidine ring instead of my target four-membered azetidine. Why is this happening and how can I favor the formation of the azetidine?
Answer: The competitive formation of a pyrrolidine ring is a frequent issue, particularly in intramolecular cyclizations. This is often due to a competing 5-endo-tet cyclization, which can be thermodynamically more favorable than the desired 4-exo-tet cyclization for azetidine formation.[11]
-
Substrate Stereochemistry: In certain reactions, the stereochemistry of the starting material can dictate the regioselectivity of the ring closure.
-
Explanation: For instance, in the Lanthanum(III) triflate-catalyzed aminolysis of epoxy amines, cis-isomers preferentially lead to the formation of azetidines, while trans-isomers tend to yield pyrrolidines.[3][11]
-
Solution: Carefully verify the stereochemistry of your starting material. If possible, design your synthetic route to favor the diastereomer that leads to the desired azetidine product.
-
-
Leaving Group Position: The position of the leaving group is paramount for ensuring the correct ring closure.
-
Explanation: To form an azetidine, the leaving group must be at the γ-position relative to the nitrogen atom. If the leaving group is at the δ-position, pyrrolidine formation will be the major pathway.
-
Solution: Double-check your starting material to confirm the correct connectivity. Isomeric impurities in the starting material can lead to the formation of isomeric ring products.
-
Issue 3: Product Decomposition During Workup or Purification
Question: My azetidine product appears to be decomposing during aqueous workup or chromatography. What is causing this instability and how can I prevent it?
Answer: Azetidines can be susceptible to decomposition, particularly under acidic conditions, due to their inherent ring strain.[12][13]
-
Acid-Mediated Ring Opening: The lone pair on the nitrogen atom can be protonated by acidic protons, making the ring more susceptible to nucleophilic attack and subsequent ring opening.
-
Explanation: Even mildly acidic conditions, such as those encountered during a standard aqueous workup with ammonium chloride or during silica gel chromatography, can be sufficient to cause decomposition.[12]
-
Solution:
-
During workup, use a mild base like saturated sodium bicarbonate solution to neutralize any residual acid.
-
For purification, consider using neutral or basic alumina for chromatography instead of silica gel. Alternatively, you can pre-treat the silica gel with a base like triethylamine.
-
If the azetidine is sufficiently volatile, distillation under reduced pressure can be a good purification method that avoids contact with acidic stationary phases.
-
-
-
Protecting Group Strategy: The choice of the nitrogen protecting group can significantly influence the stability of the azetidine ring.
-
Explanation: Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl), can decrease the basicity of the nitrogen atom, making the ring more stable towards acid-catalyzed decomposition. In contrast, N-H or N-alkyl azetidines are more basic and thus more prone to protonation and subsequent decomposition.[14]
-
Solution: If you are working with an unprotected or N-alkylated azetidine, consider if a more robust protecting group could be used during the synthesis and purification steps. Common protecting groups for azetidines include Boc, Cbz, and benzyl groups.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the azetidine ring?
A1: The most prevalent methods for constructing the azetidine ring involve intramolecular cyclization reactions where a nitrogen nucleophile displaces a leaving group at the γ-position.[5][17] Key strategies include:
-
Intramolecular cyclization of γ-haloamines or activated γ-amino alcohols: This is a classic and widely employed method where a 3-amino-1-propanol derivative is activated (e.g., by converting the alcohol to a mesylate or tosylate) and then cyclized in the presence of a base.[11][18]
-
Palladium-catalyzed intramolecular C-H amination: This modern approach allows for the formation of the azetidine ring by activating a C(sp³)-H bond at the γ-position of an amine substrate, often with the aid of a directing group.[1][11][19]
-
Lanthanide-catalyzed intramolecular aminolysis of epoxides: Lewis acids, such as Lanthanum(III) triflate, can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to form 3-hydroxyazetidines.[3][11][19][20]
-
[2+2] Photocycloadditions: The aza Paternò-Büchi reaction, which is a photocycloaddition between an imine and an alkene, can also yield azetidines.[11][17][21][22]
Q2: How do I choose the right nitrogen protecting group for my azetidine synthesis?
A2: The choice of the nitrogen protecting group is a critical decision that impacts reaction yields, purification strategies, and the ease of deprotection.[15]
-
tert-Butoxycarbonyl (Boc): This group is stable under many reaction conditions but is easily removed with acid (e.g., TFA). It is a good choice when subsequent reactions are performed under basic or neutral conditions.
-
Benzyloxycarbonyl (Cbz): The Cbz group is stable to a wide range of reagents but can be removed by hydrogenolysis, which is a mild deprotection method that is orthogonal to acid- and base-labile groups.[16]
-
Benzyl (Bn): Similar to the Cbz group, the benzyl group is removed by hydrogenolysis. It is a robust protecting group suitable for a variety of reaction conditions.
-
Sulfonyl groups (e.g., Tosyl, Nosyl): These electron-withdrawing groups increase the acidity of the N-H bond, which can be beneficial in some cyclization reactions. They also decrease the basicity of the azetidine nitrogen, enhancing its stability.
Q3: Can I use the Mitsunobu reaction for azetidine ring formation?
A3: Yes, the intramolecular Mitsunobu reaction is a powerful method for the synthesis of azetidines from γ-amino alcohols.[23]
-
Mechanism: The Mitsunobu reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate the primary or secondary alcohol, allowing it to be displaced by the nitrogen nucleophile in an intramolecular SN2 reaction.[24][25] This reaction proceeds with inversion of configuration at the alcohol carbon.
-
Troubleshooting: Common issues with the Mitsunobu reaction include the need for strictly anhydrous conditions and the difficulty in removing the triphenylphosphine oxide byproduct.[26] Using polymer-supported triphenylphosphine can simplify the purification process.[27]
Experimental Protocol: Synthesis of N-Tosyl-azetidine from 3-Amino-1-propanol
This protocol details a reliable, two-step procedure for the synthesis of a protected azetidine via the intramolecular cyclization of an activated γ-amino alcohol.
Step 1: N-Tosylation of 3-Amino-1-propanol
-
To a stirred solution of 3-amino-1-propanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(3-hydroxypropyl)-4-methylbenzenesulfonamide. This product is often pure enough to be used in the next step without further purification.
Step 2: Intramolecular Cyclization to form N-Tosyl-azetidine
-
Dissolve the crude N-(3-hydroxypropyl)-4-methylbenzenesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add triphenylphosphine (1.5 eq) to the solution.
-
Cool the mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the N-tosyl-azetidine.
Visualizing Key Concepts
Diagram 1: General Intramolecular Cyclization for Azetidine Synthesis
Caption: Workflow for azetidine synthesis via intramolecular cyclization.
Diagram 2: Troubleshooting Low Yield in Azetidine Synthesis
Caption: Decision tree for troubleshooting low azetidine yields.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Polar aprotic (DMF, DMSO, MeCN) | Favors SN2 kinetics by not solvating the nucleophile. |
| Concentration | 0.1 M - 1.0 M | Promotes intramolecular over intermolecular reactions. |
| Temperature | Room temp. to reflux | Overcomes activation energy; requires optimization for each substrate. |
| Base | K₂CO₃, NaH, Cs₂CO₃ | Must be strong enough to deprotonate the amine without causing elimination. |
| Leaving Group | -OTs, -OMs, -OTf, -I, -Br | Good leaving groups are essential for efficient SN2 displacement. |
References
- A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. Benchchem.
- Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
- Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. ResearchGate.
- Optimization of reaction conditions for azetidine synthesis. Benchchem.
- Baldwin's rules. Grokipedia.
- Baldwin's rules. Wikipedia.
- Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. Benchchem.
- Azetidine synthesis. Organic Chemistry Portal.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC - NIH.
- Synthesis of Azetidines.
- Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks.
- Syntheses of Azetidines and Azetidin-2-ones.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content.
- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts.
- Baldwin's Rules Classes of cyclization. ChemTube3D.
- Baldwin's Rules For Ring Closure. Chemistry Notes.
- Synthesis of azetidines by aza Paternò–Büchi reactions. PMC - NIH.
- Mitsunobu Reaction.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Mitsunobu reaction issues. Reddit.
- Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
- A concise route to the highly-functionalized azetidine precursor: the enantioselective synthesis of penaresidin B. Chemical Communications (RSC Publishing).
- Mitsunobu Reaction. Chemistry Steps.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed.
- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
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preventing ring-opening of azetidine derivatives during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine derivatives. This guide is designed to provide in-depth, practical solutions to a common and critical challenge in the synthesis of these valuable four-membered heterocycles: preventing unwanted ring-opening. The inherent ring strain of azetidines, while a source of their unique chemical reactivity, also renders them susceptible to decomposition under various synthetic conditions.[1][2] This resource consolidates field-proven insights and troubleshooting strategies to help you navigate these complexities and ensure the integrity of your molecular scaffolds.
Troubleshooting Guide: Diagnosing and Solving Ring-Opening Issues
This section addresses specific experimental problems in a direct question-and-answer format, focusing on the causality behind each issue and providing robust solutions.
Issue 1: My azetidine ring opens during N-acylation or N-sulfonylation with acyl/sulfonyl chlorides.
Symptoms:
-
You observe low yields of the desired N-acyl or N-sulfonyl azetidine.
-
LC-MS or NMR analysis reveals the presence of a significant byproduct corresponding to a γ-chloroamide or γ-chlorosulfonamide.
Root Cause Analysis: The high reactivity of acyl chlorides and sulfonyl chlorides is the primary culprit. The reaction mechanism can proceed through an intermediate where the azetidine nitrogen is quaternized, forming a highly electrophilic azetidinium salt. The chloride counter-ion, now a competent nucleophile, can attack one of the ring's methylene carbons, leading to rapid, irreversible ring cleavage.[3][4] This process is driven by the release of the significant ring strain (~25.4 kcal/mol) inherent to the azetidine core.[1]
Solutions:
-
Switch to Milder Acylating/Sulfonylating Conditions: Avoid highly reactive reagents like acyl chlorides. Instead, utilize carboxylic acid coupling agents which do not generate a nucleophilic counter-ion.
-
Recommended Reagents: Carbodiimides (DCC, EDC), HATU, HOBt, or PyBOP.[5] These reagents activate the carboxylic acid to form an active ester or similar species, which then reacts with the azetidine nitrogen under neutral or mildly basic conditions.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge the acid produced during the reaction without competing as a nucleophile.
-
-
Control Reaction Temperature: Perform the acylation or sulfonylation at low temperatures (e.g., 0 °C to -20 °C) to minimize the rate of the ring-opening side reaction.
Protocol 1: N-Acylation of Azetidine using HATU Coupling
-
Dissolve the azetidine starting material (1.0 eq) and the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a non-nucleophilic base such as DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: The azetidine derivative decomposes during acidic workup or purification on silica gel.
Symptoms:
-
Low recovery of the product after an acidic wash or workup step.
-
Significant streaking, tailing, or complete loss of product during silica gel chromatography.
Root Cause Analysis: Azetidines are basic heterocyles and are sensitive to acidic conditions.[6][7] Protonation of the ring nitrogen dramatically increases the ring's electrophilicity, making it highly susceptible to nucleophilic attack by solvent molecules (e.g., water, methanol) or the counter-ion of the acid.[8][9] Standard silica gel is inherently acidic and can catalyze this decomposition directly on the column. The stability is directly related to the pKa of the azetidine nitrogen; electron-withdrawing groups on the nitrogen can lower its basicity and pKa, thereby reducing the extent of protonation and increasing stability in acidic media.[8]
Solutions:
-
Avoid Acidic Workups: If possible, perform aqueous workups under neutral or slightly basic conditions (e.g., using water, brine, or a saturated NaHCO₃ solution).
-
Use Neutralized or Basic Chromatography Media:
-
Neutralized Silica: Prepare a slurry of silica gel in the desired eluent containing 1% triethylamine (Et₃N). Load the column with this slurry and run the chromatography with an eluent also containing 1% Et₃N. This neutralizes the acidic sites on the silica surface.[10]
-
Basic Alumina: For highly sensitive compounds, basic alumina can be a superior alternative to silica gel.
-
-
Protect the Nitrogen: If subsequent steps require acidic conditions, ensure the azetidine nitrogen is protected with a group that can withstand them, or choose a protecting group that offers an orthogonal deprotection strategy.[4]
Protocol 2: Purification of Acid-Sensitive Azetidines
-
Slurry Preparation: In a beaker, add the required amount of silica gel for your purification. Add your chosen eluent system (e.g., 9:1 Hexanes:Ethyl Acetate) containing 1% v/v triethylamine. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gentle pressure.
-
Sample Loading: Dissolve your crude azetidine derivative in a minimal amount of the eluent (also containing 1% Et₃N) and load it onto the column.
-
Elution: Elute the column with the triethylamine-modified eluent, collecting fractions as usual.
-
Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure. Note that residual triethylamine may need to be removed by co-evaporation with a suitable solvent.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right N-protecting group to prevent ring-opening?
A1: The choice of the N-protecting group is a critical decision that impacts the stability and reactivity of the azetidine ring. The ideal group provides stability during subsequent reactions while allowing for selective removal under mild conditions.
| Protecting Group | Stability (Acidic) | Stability (Basic) | Common Removal Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | Labile, especially to strong acids (e.g., TFA, HCl).[4] | Generally stable. | Strong acid (TFA, HCl). | Very common and easy to introduce/remove, but its acid lability requires careful planning of subsequent steps.[4] |
| Cbz (Carboxybenzyl) | More stable than Boc. | Generally stable. | Hydrogenolysis (H₂, Pd/C). | Provides an excellent orthogonal deprotection strategy if acid-labile groups are present elsewhere in the molecule.[4] |
| Sulfonyl (e.g., Tosyl, Nosyl) | Generally stable. | Generally stable. | Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH).[4] | The strong electron-withdrawing nature can stabilize the ring but may also activate it towards certain nucleophiles. Removal can be challenging.[4] |
| Botc (tert-Butoxythiocarbonyl) | Removable under mild acid or thermal conditions.[11] | Stable. | Mild acid or heat. | Can be removed selectively in the presence of N-Boc and facilitates α-lithiation for further functionalization.[11] |
Q2: I need to perform an N-alkylation. What is the safest way to do this without causing ring-opening?
A2: Direct N-alkylation with reactive alkyl halides (especially iodides) is risky as it can lead to the formation of a quaternary azetidinium salt, which is highly prone to ring-opening by the halide counter-ion.[12] The safest and most general method is reductive amination . This two-step, one-pot process involves reacting the N-H azetidine with an aldehyde or ketone to form an intermediate azetidinium ion/enamine, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method avoids the generation of nucleophilic counter-ions and proceeds under mild conditions.[13]
Q3: Is intramolecular ring-opening a concern?
A3: Yes, this is a significant and sometimes overlooked decomposition pathway. If the N-substituent of the azetidine contains a pendant nucleophilic group (like an amide or amine), it can attack the azetidine ring in an intramolecular fashion, especially under acidic conditions where the ring is activated by protonation.[8] The rate of this decomposition is influenced by the length of the linker between the nucleophile and the azetidine ring, with linkers that can form 5- or 6-membered transition states being particularly problematic.[8] To mitigate this, one can increase the length of the alkyl chain, reduce the nucleophilicity of the pendant group, or design analogues where the azetidine nitrogen's basicity is reduced (e.g., by conjugation to a heteroaryl system).[8]
Visualization of Key Concepts
References
- Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. RSC Publishing.
- ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.
- ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives.
- Anderson, D. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
- ResearchGate. (2024). Radical strain-release photocatalysis for the synthesis of azetidines.
- Unknown author. (n.d.). Synthesis of Azetidines. Unknown source.
- Couty, F., et al. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. NIH.
- Ding, Z., et al. (2024). Strain-Release of Azetidines for the Synthesis of 3,4,5-Trisubstituted Piperidines. Angew. Chem. Int. Ed..
- Tyler, J. L., Noble, A., & Aggarwal, V. K. (2022). Four-Component Strain-Release-Driven Synthesis of Functionalized Azetidines.
- ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.
- BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.
- BenchChem. (2025). The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
- Rodriguez, R. I., et al. (2024). Radical strain-release photocatalysis for the synthesis of azetidines. Unipd.
- Singh, G., & Singh, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
- MacMillan, D. W. C., et al. (n.d.).
- Massachusetts Institute of Technology. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. ScienceDaily.
- Kumar, V., & Aggarwal, N. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie.
- O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters.
- BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis. BenchChem.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal.
- Rupar, P. A. (2019).
- ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine...
- Dr. Muhammad Zaman Ashraf. (2020).
- Arkat USA. (n.d.).
- BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem.
- ResearchGate. (2025). The Polymerization of Azetidines and Azetidine Derivatives.
- The Organic Chemistry Tutor. (2019). Activation Substitution of Carboxylic Acids. YouTube.
- ResearchGate. (2025). Lithiation of N-Alkyl-(o-tolyl)aziridine: Stereoselective Synthesis of Isochromans | Request PDF.
- Ghorai, M. K., et al. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). Stability of different azetidine esters. Condition D: PG-azetidine (1...
- American Chemical Society. (n.d.). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety | Poster Board #1203. American Chemical Society.
- ResearchGate. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
- Wikipedia. (n.d.). Azetidine. Wikipedia.
- G. A. B., & P. J. B. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
- Dalton Transactions (RSC Publishing). (n.d.).
- Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry.
- Baran, P. S., et al. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
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Technical Support Center: Navigating the Challenges in the Scale-Up of Substituted Azetidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive resource for troubleshooting the synthesis of substituted azetidines at scale. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical principles governing the formation and stability of these valuable, yet challenging, four-membered heterocycles. This center is structured to address the practical issues you face in the lab, moving from common problems to frequently asked questions, all grounded in scientific literature and process safety principles.
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific, common problems encountered during the scale-up of substituted azetidine synthesis. Each issue is analyzed from a mechanistic perspective to provide robust and adaptable solutions.
Issue 1: Low Yields and Competing Side Reactions
Question: My azetidine synthesis works well on a small scale, but upon scale-up, the yield has dropped significantly, and I'm isolating a mixture of products, including what appears to be a pyrrolidine and some elimination byproducts. What's going wrong?
Answer: This is a classic scale-up challenge when dealing with strained ring systems. The inherent ring strain of azetidines (approx. 25.4 kcal/mol) makes their formation kinetically and thermodynamically challenging compared to five- or six-membered rings.[1][2] Several competing pathways become more prevalent at larger scales.
Causality and Mechanistic Insights:
-
Thermodynamic vs. Kinetic Control: The formation of a four-membered ring via intramolecular cyclization (a 4-exo-tet process) is kinetically favored under Baldwin's rules. However, the corresponding five-membered pyrrolidine (a 5-endo-tet cyclization) is the thermodynamically more stable product due to lower ring strain.[3] On a larger scale, longer reaction times and potential temperature gradients can favor the thermodynamic product.
-
Elimination Reactions: For syntheses starting from γ-haloamines or precursors with other good leaving groups, elimination to form alkenes is a common side reaction. This is often promoted by strong bases or higher temperatures.
-
Ring Opening: Azetine intermediates, if formed, are prone to electrocyclic ring-opening to form aza-dienes, a competing thermal fragmentation pathway that can significantly reduce yields.
Troubleshooting Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain strict temperature control. Lower temperatures generally favor the kinetically controlled azetidine product. | Higher temperatures provide the activation energy for the thermodynamically favored pyrrolidine formation and can also promote elimination side reactions.[3] |
| Base Selection | Use a non-nucleophilic, sterically hindered base (e.g., KHMDS, LiHMDS). | Strong, non-hindered bases can promote elimination. The choice of counter-ion can also influence stereoselectivity in some cases. |
| Leaving Group | If applicable, consider using a less reactive leaving group (e.g., mesylate instead of tosylate or iodide). | This can slow down both the desired cyclization and the undesired elimination, allowing for better control. |
| Concentration | Operate under reasonably high dilution conditions, if feasible for the scale. | This can favor intramolecular cyclization over intermolecular side reactions, although it presents throughput challenges at scale. |
Experimental Protocol: Suppressing Pyrrolidine Formation in a Gram-Scale Intramolecular Cyclization
This protocol is adapted for the cyclization of a generic N-protected γ-amino alcohol precursor.
-
Precursor Preparation: Dissolve the N-protected 3-amino-1-propanol derivative (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1-0.2 M in a reactor equipped with a mechanical stirrer, thermometer, and an inert atmosphere (N2 or Ar).
-
Cooling: Cool the solution to -10 °C to 0 °C using an appropriate cooling bath.
-
Activation of the Alcohol: Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq) while maintaining the internal temperature below 5 °C.
-
Aging: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the formation of the mesylate by TLC or LC-MS.
-
Base Addition and Cyclization: In a separate reactor, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq) in anhydrous THF. Cool this suspension to 0 °C.
-
Controlled Addition: Slowly add the mesylate solution from the first reactor to the sodium hydride suspension over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. This controlled addition is crucial to manage the exotherm and minimize side reactions.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring for the disappearance of the starting material.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or crystallization.
Issue 2: Instability of the Azetidine Product During Work-up and Purification
Question: I've successfully formed my substituted azetidine, but I'm losing a significant amount of product during aqueous work-up and purification. What is causing this decomposition?
Answer: The stability of substituted azetidines is highly dependent on their substitution pattern and the pH of the environment.[4] The inherent ring strain makes them susceptible to decomposition, particularly under acidic conditions.[5][6]
Causality and Mechanistic Insights:
-
Acid-Mediated Ring Opening: The lone pair on the azetidine nitrogen can be protonated under acidic conditions, forming an azetidinium ion. This significantly activates the ring towards nucleophilic attack, leading to ring-opening.[7] Pendant nucleophilic groups on the substituent can even lead to intramolecular ring-opening decomposition.[5][6]
-
Degradation on Silica Gel: The acidic nature of standard silica gel can cause streaking and decomposition of basic azetidines during column chromatography.[4]
-
Substituent Effects: Electron-donating groups on substituents can increase the basicity of the azetidine nitrogen, making it more susceptible to protonation and subsequent decomposition. Conversely, electron-withdrawing groups can decrease basicity and improve stability.[8]
Troubleshooting Strategies:
| Step | Recommendation | Rationale |
| Work-up | Maintain a neutral or slightly basic pH during all aqueous extractions. Use a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate instead of water for washes. | Avoids the formation of the reactive azetidinium ion.[4] |
| Chromatography | For basic azetidines, use deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. | Neutralizes the acidic sites on the silica gel, preventing on-column degradation.[4] |
| Purification Method | Consider crystallization as an alternative to chromatography for solid products. This can be a highly effective and scalable purification method that avoids exposure to acidic stationary phases. | Crystallization often provides higher purity material and can be more economical at scale.[9] |
| Storage | Store purified azetidines in a neutral or slightly basic environment, either as a solid or in a buffered solution. Avoid storage in chlorinated solvents like chloroform-d for extended periods, as decomposition has been observed.[8] | Minimizes long-term degradation. |
Decision Workflow for Purification Scale-Up
Caption: Purification strategy for substituted azetidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up azetidine synthesis?
A1: A formal hazard evaluation and risk assessment are critical before any scale-up.[10][11] Key considerations include:
-
Thermal Hazards: Many ring-forming reactions are exothermic. As the reactor size increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] This can lead to thermal runaways. Calorimetry studies (e.g., Differential Scanning Calorimetry - DSC) should be performed to understand the thermal profile of the reaction.[13][14]
-
Reagent Hazards: Some synthetic routes employ hazardous reagents. For example, syntheses using sodium azide require careful handling to avoid the formation of highly toxic and explosive hydrazoic acid, especially under acidic conditions.[15][16]
-
Pressure Build-up: Be aware of potential gas evolution from side reactions or decomposition, which can lead to over-pressurization of the reactor.
Q2: My synthesis involves a [2+2] photocycloaddition (aza Paternò-Büchi reaction). What are the specific challenges for scaling this up?
A2: The main challenge in scaling up photochemical reactions is ensuring uniform light distribution throughout the reaction medium.[17]
-
Light Penetration: As the reactor volume and path length increase, light penetration decreases due to absorption by the solvent, reactants, and products (the "inner filter effect").
-
Flow Chemistry: Continuous flow reactors with a small path length (e.g., microcapillary reactors) are an excellent solution for scaling up photochemical reactions.[18] They provide a high surface-area-to-volume ratio for efficient irradiation and excellent temperature control.
-
Photosensitizers: In many modern protocols, a photosensitizer is used to access the reactive triplet state of the imine or alkene via energy transfer.[10] This allows the use of visible light, which is less damaging and has better penetration than UV light.
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Technical Support Center: Analytical Strategies for Impurity Profiling in Azetidine Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analysis of azetidine compounds. This guide is designed for researchers, analytical scientists, and drug development professionals who are navigating the complexities of impurity detection, identification, and quantification. Azetidines are critical building blocks in modern pharmaceuticals, and ensuring their purity is paramount for safety and efficacy.[1] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific challenges encountered during your analytical work.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental questions surrounding impurities in azetidine compounds, providing the necessary context for developing a robust analytical strategy.
Q1: What are the primary sources of impurities in my azetidine active pharmaceutical ingredient (API)?
A1: Impurities can be introduced at nearly any stage of your API's lifecycle. Understanding their origin is the first step in controlling them. The sources fall into several key categories:
-
Starting Materials and Intermediates: Unreacted starting materials or residual intermediates from the synthetic route are a common source.[2][3][4] For example, in syntheses involving the cyclization of γ-amino alcohols, the starting material may persist in the final product.[3]
-
By-products of Side Reactions: The strained four-membered ring of azetidine can be susceptible to side reactions.[5] These can include elimination, polymerization, or reactions with reagents, leading to structurally related impurities.[2][3]
-
Reagents and Catalysts: Inorganic salts, catalysts (e.g., palladium), and ligands used in the manufacturing process can carry through to the final API.[4][6]
-
Solvents: Residual solvents used during synthesis and purification are a distinct class of impurity that must be monitored and controlled.[4][6]
-
Degradation Products: The API can degrade over time when exposed to heat, light, humidity, or oxidative stress, forming new impurities.[6][7] Forced degradation studies are intentionally performed to identify these potential degradants.[7][8][9]
Q2: How do regulatory agencies like the FDA and EMA classify impurities?
A2: Regulatory bodies, guided by the International Council for Harmonisation (ICH), classify impurities into three main types.[4][10] This classification dictates the control strategies you must implement:
-
Organic Impurities: These are process-related (starting materials, by-products, intermediates) or degradation-related substances.[4] They are often structurally similar to the API.
-
Inorganic Impurities: These are non-carbon-based substances, typically resulting from the manufacturing process.[4] Examples include reagents, ligands, catalysts, and heavy metals.[4]
-
Residual Solvents: These are organic volatile chemicals used during the synthesis or purification stages that are not completely removed.[4]
Q3: What are the ICH thresholds for reporting, identifying, and qualifying impurities?
A3: The ICH Q3A(R2) guideline provides a framework based on the maximum daily dose (MDD) of the drug substance.[11] These thresholds determine the level of analytical scrutiny required for each impurity.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission. For most drugs with an MDD ≤ 2 g/day , this is 0.05%.[11]
-
Identification Threshold: The level above which the structure of an impurity must be determined. This threshold ranges from 0.10% to 0.5% (or a total daily intake of 1.0 mg), depending on the MDD.[11]
-
Qualification Threshold: The level above which an impurity's biological safety must be established. If an impurity exceeds this threshold, toxicological data is required.[11]
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day TDI (whichever is lower) | 0.15% or 1.0 mg/day TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Guideline Q3A(R2).[11] |
Section 2: Core Analytical Techniques - Troubleshooting & Strategy
A multi-faceted analytical approach is essential for comprehensive impurity profiling.[2][12] This section breaks down the primary techniques and addresses common issues encountered when analyzing azetidine compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantifying the purity of the final product and detecting non-volatile organic impurities.[2][13]
Q4: I'm starting method development for a new azetidine compound. What is a good universal starting point for an HPLC-UV method?
A4: A reversed-phase (RP-HPLC) method is the gold standard and an excellent starting point.[13][14] The rationale is that most azetidine-containing APIs and their likely impurities have sufficient polarity to be retained and separated on a non-polar stationary phase.
A robust starting protocol is outlined below. It is designed to be a launchpad for further optimization based on your specific compound and impurity profile.
Click to view Protocol 1: General RP-HPLC Method for Azetidine Impurity Profiling
Objective: To separate the main azetidine compound from potential process and degradation impurities.
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is the most common and versatile choice.
-
Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water. The buffer choice depends on the pKa of your analyte and its compatibility with mass spectrometry if you plan to use LC-MS.
-
Mobile Phase B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower UV cutoff.
-
Gradient Program (Example):
Time (min) %A %B 0 95 5 25 5 95 30 5 95 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is critical for reproducible retention times.
-
Detection Wavelength: Use a Photodiode Array (PDA) detector to scan a range (e.g., 200-400 nm) to find the optimal wavelength for all components. Start by monitoring at 210 nm or 217 nm if a specific chromophore is absent.[14][15]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the sample in a diluent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.[14][15] Ensure the sample is fully dissolved to avoid blocking the column.
Q5: My HPLC chromatogram shows significant peak tailing for my main azetidine peak. What's causing this and how can I fix it?
A5: Peak tailing is a common issue, especially with basic compounds like azetidines. The primary cause is often secondary interactions between the basic nitrogen of the azetidine ring and residual acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The most effective solution is often to adjust the mobile phase pH. Ensure the pH is at least 2 units below the pKa of your azetidine compound.[16] This protonates the amine, ensuring it is in a single ionic form and minimizing interactions with silanols. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) is standard practice.
-
Use a Base-Deactivated Column: Modern columns are often "end-capped" or specifically designed for analyzing basic compounds. If you are using an older column, switching to one marketed as "base-deactivated" or "for polar compounds" can dramatically improve peak shape.
-
Lower Sample Concentration: Overloading the column can lead to tailing. Try injecting a more dilute sample to see if the peak shape improves.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for identifying and quantifying volatile impurities, particularly residual solvents and volatile by-products from synthesis.[2][3][6]
Q6: When should I choose GC-MS over HPLC for impurity analysis?
A6: The choice depends on the volatility and thermal stability of the impurities you are targeting.
-
Choose GC-MS for:
-
Residual Solvents: This is the primary application. Headspace GC-MS is the standard method for analyzing Class 1, 2, and 3 solvents as defined by ICH Q3C.[10][17]
-
Volatile By-products: Low molecular weight by-products, such as cycloheptene from an elimination side reaction, are best detected by GC-MS.[2]
-
Volatile Starting Materials: If any of your starting materials are volatile and thermally stable, GC-MS is a suitable technique.
-
-
Choose HPLC for:
-
Non-volatile or Thermally Labile Compounds: Most organic impurities (by-products, degradants) are not volatile enough for GC and may degrade at the high temperatures of the GC inlet.[16]
-
General Purity Assessment: HPLC is the standard for determining the overall purity percentage of the API.
-
Click to view Protocol 2: Headspace GC-MS for Residual Solvents
Objective: To identify and quantify residual solvents in the azetidine API according to ICH guidelines.
1. Instrumentation:
-
Gas Chromatograph with a Headspace Autosampler and a Mass Spectrometer (MS) detector.[15]
2. Chromatographic Conditions:
-
Column: A DB-624 or equivalent phase column (30 m x 0.25 mm, 1.4 µm film thickness) is recommended for general solvent analysis.[15]
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0-1.2 mL/min.[15]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program (Example):
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold at 240 °C for 5 minutes.[15]
-
-
MS Parameters:
3. Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.[15]
4. Sample Preparation:
-
Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a high-boiling solvent in which the sample is soluble (e.g., DMSO or DMF). Crimp the vial tightly.[15]
Structural Elucidation using MS and NMR
When an impurity is detected above the identification threshold, its structure must be determined. This requires a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Q7: My HPLC analysis revealed an unknown impurity at 0.18%. I ran LC-MS and got a molecular weight. Is that sufficient for identification?
A7: No, a molecular weight alone is not sufficient for unambiguous identification. While LC-MS provides the molecular formula (with high-resolution MS) and fragmentation data that offers clues about the structure, it cannot definitively establish connectivity or stereochemistry.[6] It is a critical first step, but regulatory agencies require definitive structural proof, which is provided by NMR.[13][19]
Q8: How does NMR spectroscopy provide a definitive structure for an unknown impurity?
A8: NMR spectroscopy is the most powerful tool for structure elucidation because it maps the atomic connectivity of a molecule.[20][21] After isolating a sufficient quantity of the impurity (often by preparative HPLC), a suite of NMR experiments is performed:
-
1H NMR: Shows the number of different types of protons and their neighboring environments.[20]
-
13C NMR: Shows the number of different types of carbons.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial. They reveal which protons are coupled to each other (COSY) and, most importantly, which protons are connected to which carbons (HSQC for direct connections, HMBC for long-range 2-3 bond connections).[19][22] By piecing together these correlations, you can build the complete molecular structure like a puzzle.[22]
Section 3: Experimental & Troubleshooting Workflows
A systematic approach is key to efficiently solving analytical challenges. The following diagrams illustrate logical workflows for common scenarios in impurity analysis.
Workflow 1: Systematic Identification of an Unknown Impurity
This workflow guides you from the initial detection of an unknown peak in a routine analysis to its final structural confirmation.
Caption: Logical workflow for identifying an unknown impurity.
Workflow 2: Forced Degradation Study
Forced degradation (or stress testing) is a regulatory requirement to understand the intrinsic stability of a drug substance and to ensure your analytical method can detect any potential degradants.[7][9]
Caption: Workflow for conducting a forced degradation study.
References
-
Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. (2021). Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]
- Kuna, A. K., Ganapaty, S., & Radha, G. V. (2019). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. Asian Journal of Pharmaceutical Analysis, 9(1), 1-5.
-
Determination of the Related Substances of Azacitidine by HPLC. (n.d.). CNKI. Retrieved January 18, 2026, from [Link]
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Forced degradation studies of rosuvastatin and ezetimibe. (2022). ResearchGate. Retrieved January 18, 2026, from [Link]
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Liu, H. (1999). [Determination of the azetidine-2-carboxylic acid from lily of the valley]. Se Pu, 17(4), 410-412. [Link]
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Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. (2025). International Journal of Innovative Research in Technology. Retrieved January 18, 2026, from [Link]
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Regulatory aspects of Impurity profiling. (2020). International Journal of Drug Regulatory Affairs. [Link]
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Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. (2019). Polymer Chemistry, 10(21), 2600-2623. [Link]
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Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain. Retrieved January 18, 2026, from [Link]
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Quality: impurities. (n.d.). European Medicines Agency (EMA). Retrieved January 18, 2026, from [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). Molecules, 28(3), 1045. [Link]
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Guidance for Industry Q3A Impurities in New Drug Substances. (2008). U.S. Food and Drug Administration (FDA). [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Impurities in Drug Substance and Drug Product Regulatory aspects. (2022). Agenzia Italiana del Farmaco (AIFA). [Link]
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Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]
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Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. [Link]
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Synthesis of Azetidines. (2017). Chinese Journal of Organic Chemistry, 37(10), 2515-2533. [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]
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Structural elucidation by NMR(1HNMR). (2023). Slideshare. [Link]
-
Impurity Profiling in different analytical techniques. (2024). International Journal of Novel Research and Development. [Link]
-
Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved January 18, 2026, from [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
-
Structure Elucidation of Impurities by 2D NMR Part II. (2015). YouTube. [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: A Journal of Pharmaceutical Science. Retrieved January 18, 2026, from [Link]
-
GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu. Retrieved January 18, 2026, from [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. (2025). ResearchGate. [Link]
-
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). Angewandte Chemie International Edition, 47(22), 4064-4095. [Link]
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The expert's guide to pharmaceutical impurity analysis. (2024). Manufacturing Chemist. [Link]
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Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.). Separation Science. [Link]
-
The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis. (2014). Journal of Analytical Methods in Chemistry. [Link]
-
Fast analysis of principal volatile compounds in crude and processed Atractylodes macrocephala by an automated static headspace gas chromatography-mass spectrometry. (2015). Pharmacognosy Magazine, 11(Suppl 1), S105–S111. [Link]
-
GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants. (2018). Molecules, 23(1), 183. [Link]
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Validation & Comparative
A Tale of Two Azetidines: A Senior Application Scientist’s Guide to tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate and its Methoxy Analog
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the selection of building blocks that impart optimal physicochemical and pharmacokinetic properties. Among the myriad of saturated heterocycles, azetidines have emerged as privileged scaffolds, offering a unique blend of conformational rigidity and three-dimensional character that can significantly enhance a molecule's biological activity and metabolic stability.[1][2] This guide provides an in-depth, data-driven comparison of two closely related yet functionally distinct azetidine building blocks: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and its O-methylated counterpart, tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate.
For researchers, medicinal chemists, and professionals in drug development, the choice between a hydroxyl and a methoxy group at the 3-position of the azetidine ring is a critical decision that can profoundly influence a drug candidate's journey from discovery to clinical application. This guide will dissect the nuances of this choice, providing experimental insights and a clear rationale for selecting the appropriate building block for your specific research needs.
At a Glance: A Comparative Overview
To begin our analysis, a summary of the fundamental physicochemical properties of these two building blocks is presented below. These properties, sourced from reputable chemical databases, provide the initial framework for understanding their differential behavior in both chemical reactions and biological systems.
| Property | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate |
| Molecular Formula | C9H17NO3 | C10H19NO3 |
| Molecular Weight | 187.24 g/mol | 201.26 g/mol |
| CAS Number | 142253-56-3 | 1373233-08-9 |
| XLogP3 | 0.5 | 0.9 (Predicted) |
| Hydrogen Bond Donor Count | 1 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Polar Surface Area | 49.77 Ų | 40.54 Ų (Predicted) |
| Melting Point | 55 °C | Not available |
| Boiling Point | 270.35 °C at 760 mmHg | Not available |
The Strategic Imperative of O-Methylation: From Reactivity to Metabolic Stability
The primary distinction between our two subject compounds lies in the presence of a primary alcohol versus a methyl ether. This seemingly minor structural change has significant ramifications for a molecule's synthetic utility and its metabolic fate in vivo.
The hydroxyl group in tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a versatile functional handle. It can act as a nucleophile, a hydrogen bond donor, and a site for further chemical modification, such as oxidation to an aldehyde or carboxylic acid, or esterification. However, this reactivity can also be a liability. In a biological context, primary alcohols are often susceptible to oxidation by alcohol dehydrogenases and subsequent glucuronidation, leading to rapid metabolism and clearance.[3]
O-methylation serves as a strategic "capping" of this reactive hydroxyl group. This modification effectively blocks the primary metabolic pathways associated with primary alcohols, thereby enhancing the metabolic stability of the azetidine moiety.[3] This concept is a cornerstone of modern medicinal chemistry, often referred to as the "magic methyl" effect, where the introduction of a methyl group can lead to dramatic improvements in a drug's pharmacokinetic profile.[4][5]
Furthermore, the conversion of a hydrogen bond donor (the hydroxyl group) to a hydrogen bond acceptor (the methoxy group) can significantly alter a molecule's interaction with its biological target. This can lead to improved selectivity and potency by fine-tuning the binding site interactions.
Synthetic Pathways and Experimental Protocols
A key consideration for any building block is its accessibility and the ease with which it can be incorporated into a larger molecule. Both azetidine derivatives are commercially available, but understanding their synthesis provides valuable insights into their potential impurities and handling characteristics.
Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate via Williamson Ether Synthesis
The most direct route to the methoxy derivative is through the O-methylation of the hydroxymethyl precursor. The Williamson ether synthesis is a classic and reliable method for this transformation.
Caption: Williamson ether synthesis workflow.
Experimental Protocol:
-
Preparation: To a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
This protocol provides a reliable method for the in-house preparation of the methoxy derivative, offering flexibility for isotopic labeling or the introduction of other small alkyl groups.
Reactivity and Functionalization
The choice between the hydroxyl and methoxy derivatives will also dictate the subsequent synthetic strategies.
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This building block is ideal for synthetic routes that require a nucleophilic hydroxyl group for coupling reactions, such as esterifications or etherifications with more complex partners. It can also be oxidized to the corresponding aldehyde or carboxylic acid, opening up a wide range of further functionalization possibilities.
Caption: Functionalization pathways for the hydroxymethyl derivative.
-
tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate: This derivative is the preferred choice when the synthetic strategy requires a chemically robust and non-reactive side chain at the 3-position. Its primary utility lies in its incorporation into a target molecule where the methoxymethyl group itself is a key pharmacophoric element, or where subsequent reactions are incompatible with a free hydroxyl group.
The Deciding Factors: A Head-to-Head Comparison in a Drug Discovery Context
| Feature | tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | Rationale and Field-Proven Insights |
| Metabolic Stability | Lower | Higher | The hydroxyl group is a known site for Phase I (oxidation) and Phase II (glucuronidation) metabolism. O-methylation blocks these pathways, generally leading to a longer in vivo half-life.[3] |
| Solubility | Higher (in polar solvents) | Lower (in polar solvents) | The hydroxyl group can participate in hydrogen bonding with water, enhancing aqueous solubility. The methoxy group is less polar, which can be advantageous for membrane permeability. |
| Reactivity | High | Low | The hydroxyl group is a versatile functional handle for further synthetic transformations. The methoxy group is relatively inert, making it a stable pharmacophoric element. |
| Hydrogen Bonding | Donor and Acceptor | Acceptor only | The ability to act as a hydrogen bond donor can be critical for target engagement. Conversely, removing this capability can enhance selectivity by preventing off-target interactions. |
| Lipophilicity (XLogP3) | Lower (0.5) | Higher (0.9) | Increased lipophilicity can improve cell permeability and oral absorption, but may also increase non-specific binding and metabolic liability at other sites. |
Conclusion: Making the Right Choice for Your Research
The selection between tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate and its methoxy analog is a strategic decision that should be guided by the specific goals of your research program.
Choose tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate when:
-
You require a versatile synthetic handle for further functionalization.
-
A hydrogen bond donor at the 3-position is crucial for target binding.
-
Enhanced aqueous solubility is a primary objective.
-
Rapid metabolism is desired, for example, in the design of soft drugs.
Choose tert-butyl 3-(methoxymethyl)azetidine-1-carboxylate when:
-
Metabolic stability is a critical parameter for your drug candidate.
-
You need to block a potential site of metabolism.
-
A non-reactive, stable pharmacophoric element is required.
-
You wish to modulate the hydrogen bonding profile to enhance selectivity or potency.
By carefully considering the interplay between chemical reactivity, physicochemical properties, and metabolic stability, researchers can leverage the distinct advantages of these two valuable building blocks to accelerate the design and development of novel therapeutics. This guide serves as a foundational resource to inform these critical decisions, ultimately contributing to the successful progression of drug discovery projects.
References
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PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]
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Singh, A., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]
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Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [Link]
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Barreiro, E. J., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. [Link]
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Ferreira, L. G., et al. (2018). Methyl-containing pharmaceuticals: Methylation in drug design. PubMed. [Link]
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Atlantis Press. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
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A Comparative Guide to 3-Substituted Azetidine Building Blocks in Synthesis
Introduction: The Rise of a Privileged Scaffold
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry.[1] Its unique conformational constraints, ability to introduce three-dimensionality, and favorable physicochemical properties have captured the attention of drug discovery programs worldwide.[1] The substitution at the 3-position of the azetidine ring is a particularly powerful strategy for modulating the biological activity and pharmacokinetic profile of drug candidates. This guide provides an in-depth comparison of key 3-substituted azetidine building blocks, focusing on their synthesis, reactivity, and impact on molecular properties, to aid researchers in the strategic selection of these valuable synthetic intermediates.
Azetidines are increasingly recognized for their ability to impart desirable characteristics to bioactive molecules, such as enhanced metabolic stability, improved solubility, and reduced lipophilicity.[2][3] Several FDA-approved drugs, including baricitinib, cobimetinib, and azelnidipine, feature the azetidine motif, underscoring its therapeutic relevance.[3] The rigid nature of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, making it an attractive scaffold for targeting specific biological macromolecules.[1]
This guide will compare some of the most common and synthetically useful 3-substituted azetidines, including those bearing hydroxyl, amino, and carboxyl functionalities. We will delve into the nuances of their preparation and provide insights into how the choice of a specific building block can influence the properties of the final compound.
Core Synthetic Strategies for the Azetidine Ring
The construction of the strained four-membered azetidine ring is a key challenge that has been addressed through various synthetic methodologies. The most common approaches involve intramolecular cyclization reactions.
Intramolecular Cyclization of γ-Amino Halides and Alcohols
A classical and direct approach to the azetidine ring system is the intramolecular nucleophilic substitution of a leaving group at the γ-carbon by an amino group.[2] While conceptually straightforward, this method can be complicated by competing elimination reactions.
A notable example is the synthesis of 3-hydroxyazetidine from epichlorohydrin and an amine precursor, which involves an initial epoxide opening followed by intramolecular cyclization.[4] Protecting group strategies are often necessary to achieve the desired regioselectivity and to prevent side reactions.[4]
Comparison of Key 3-Substituted Azetidine Building Blocks
The choice of substituent at the 3-position of the azetidine ring has a profound impact on the molecule's physical, chemical, and biological properties. Below is a comparison of three of the most widely used 3-substituted azetidine building blocks.
3-Hydroxyazetidine: A Versatile Intermediate
3-Hydroxyazetidine is a cornerstone building block in azetidine chemistry, serving as a versatile precursor for a wide range of other 3-substituted azetidines.[4]
Synthesis: Commonly synthesized from readily available starting materials like epichlorohydrin and a suitable amine, often requiring multiple steps including cyclization and deprotection.[4][5] The use of a protecting group on the nitrogen, such as a benzyl or tert-butoxycarbonyl (Boc) group, is typical during the synthesis to control reactivity.[4] The final deprotection step often involves hydrogenation or acid treatment to yield the desired 3-hydroxyazetidine, frequently as a hydrochloride salt.[6]
Reactivity and Applications: The hydroxyl group can be readily converted into a variety of other functional groups. For instance, it can be:
-
Oxidized to the corresponding 3-azetidinone, another valuable synthetic intermediate.[7]
-
Converted to a good leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic displacement to introduce amino, azido, or cyano groups.[8]
-
Alkylated or arylated to form ethers, as seen in the synthesis of 3-phenoxyazetidine via the Mitsunobu reaction.[9]
Impact on Properties: The hydroxyl group increases the polarity and hydrogen bonding capacity of the molecule, which can lead to improved aqueous solubility.
3-Aminoazetidine: A Key Pharmacophore
3-Aminoazetidines are frequently incorporated into drug candidates to introduce a basic center, which can be crucial for target engagement and for tuning pharmacokinetic properties.
Synthesis: A common route to 3-aminoazetidines involves the conversion of 3-hydroxyazetidine to a derivative with a good leaving group (e.g., a mesylate), followed by displacement with an amine source such as ammonia or a protected amine equivalent.[8] A direct, single-step synthesis from a commercially available, bench-stable starting material has also been reported, offering a more streamlined approach.[10]
Reactivity and Applications: The primary or secondary amine at the 3-position is a versatile handle for further functionalization, including:
-
Acylation to form amides.
-
Alkylation or arylation to introduce further diversity.
-
Reductive amination with aldehydes or ketones.
Impact on Properties: The amino group introduces a basic center, significantly impacting the pKa of the molecule. This can be advantageous for forming salt forms with improved solubility and for interacting with acidic residues in biological targets.
Azetidine-3-carboxylic Acid: A Constrained Amino Acid Analogue
Azetidine-3-carboxylic acid and its derivatives are valuable as constrained analogues of β-amino acids and find applications in the synthesis of peptidomimetics and other complex molecules.
Synthesis: The synthesis can be challenging due to the strained ring. One approach involves the oxidation of 3-hydroxymethylazetidine derivatives.[11] Another method utilizes the ring expansion of aziridines or the [2+2] cycloaddition of an imine with a ketene.[12] The Wolff rearrangement of diazotetramic acids has also been employed to access 2-oxoazetidine-3-carboxylic acid derivatives.[13][14]
Reactivity and Applications: The carboxylic acid functionality can be readily converted into:
-
Esters and amides through standard coupling reactions.
-
Alcohols via reduction.
-
Other functional groups through Curtius, Hofmann, or Schmidt rearrangements.
Impact on Properties: The carboxylic acid group introduces an acidic center and can significantly increase the polarity and aqueous solubility of a molecule. It also provides a handle for conjugation to other molecules.
Comparative Data Summary
| Building Block | Common Synthetic Precursor(s) | Key Reactivities | Impact on Physicochemical Properties |
| 3-Hydroxyazetidine | Epichlorohydrin, N-protected 3-azetidinone | Oxidation, Conversion to leaving group, Etherification | Increases polarity and hydrogen bonding capacity |
| 3-Aminoazetidine | 3-Hydroxyazetidine (via mesylate) | Acylation, Alkylation, Reductive amination | Introduces a basic center, increases pKa |
| Azetidine-3-carboxylic Acid | 3-Hydroxymethylazetidine, Aziridine derivatives | Esterification, Amidation, Reduction | Introduces an acidic center, increases polarity |
Experimental Protocols
Synthesis of N-Boc-3-hydroxyazetidine
A widely used procedure for the preparation of N-Boc-3-hydroxyazetidine involves the debenzylation of 1-diphenylmethyl-3-hydroxyazetidine followed by Boc protection.[15]
Step 1: Hydrogenolysis
-
Dissolve 1-diphenylmethyl-3-hydroxyazetidine in methanol.
-
Add 10% palladium on carbon catalyst.
-
Carry out catalytic hydrogenation at room temperature.
-
Filter to remove the catalyst.
Step 2: Boc Protection
-
To the filtrate from Step 1, add di-tert-butyl dicarbonate.
-
Stir at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Synthesis of 3-Amino-1-benzhydrylazetidine from 1-Benzhydrylazetidin-3-ol
This two-step protocol provides an efficient route to a protected 3-aminoazetidine.[8]
Step 1: Mesylation
-
React commercially available 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine in acetonitrile.
-
Quench the reaction with water.
-
Isolate the mesylate intermediate by filtration.
Step 2: Aminolysis
-
Treat the wet filter cake of the mesylate intermediate with ammonium hydroxide in isopropanol in a Parr reactor at elevated temperature (e.g., ~70 °C).
-
Isolate the product, typically as a salt (e.g., monoacetate).
Conclusion: Strategic Selection for Drug Discovery
The strategic selection of 3-substituted azetidine building blocks is a critical decision in the design of novel therapeutics. Each substituent imparts a unique set of properties that can be leveraged to optimize the pharmacological and pharmacokinetic profile of a drug candidate. 3-Hydroxyazetidine serves as a versatile and economical starting point for a wide array of functionalizations. 3-Aminoazetidine provides a crucial basic handle for target interaction and property modulation. Azetidine-3-carboxylic acid offers a constrained scaffold for peptidomimetic design. A thorough understanding of the synthetic accessibility and the inherent properties of these building blocks empowers medicinal chemists to navigate the complexities of drug discovery with greater precision and efficiency. The continued development of novel and efficient synthetic routes to functionalized azetidines will undoubtedly further solidify their position as a truly privileged scaffold in the pursuit of new medicines.[1]
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Navigating the Labyrinth: A Comparative Guide to Protecting Groups for 3-(Methoxymethyl)azetidine
Introduction: The Strategic Importance of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1][2] This strained four-membered heterocycle is not merely a synthetic curiosity; its rigid structure can impart favorable conformational constraints on a molecule, often leading to improved binding affinity, metabolic stability, and pharmacokinetic properties.[3] The specific derivative, 3-(methoxymethyl)azetidine, offers a valuable building block, presenting a secondary amine for further elaboration into diverse chemical space. However, the nucleophilic and basic nature of this secondary amine necessitates a crucial synthetic strategy: the use of protecting groups.[4][5]
This guide provides an in-depth comparison of common and alternative protecting groups for the nitrogen atom of 3-(methoxymethyl)azetidine. Moving beyond a simple catalog, we will explore the causality behind experimental choices, offering field-proven insights into selecting the optimal protecting group. We will dissect the orthogonality, stability, and cleavage conditions for each group, supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability for researchers in drug discovery.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines due to its general stability and straightforward removal under acidic conditions.[6][7] Its steric bulk effectively shields the nitrogen nucleophile from a wide array of non-acidic reagents.
Protection and Deprotection Strategy
The Boc group is typically installed using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.[7] Deprotection is most commonly achieved with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7][8]
Caption: General workflow for Boc protection and deprotection.
Advantages:
-
High yields for both protection and deprotection steps.[7]
-
Stable to a wide range of nucleophilic and basic conditions, as well as hydrogenolysis.[7]
-
The protected amine is often crystalline and easy to handle.
Limitations:
-
Harsh acidic conditions required for cleavage may not be compatible with other acid-sensitive functional groups in the molecule.[9][10]
-
The tert-butyl cation generated during deprotection can lead to side reactions (e.g., alkylation of electron-rich aromatics), often requiring a scavenger like triethylsilane or anisole.[8][10]
The Orthogonal Alternative: Benzyloxycarbonyl (Cbz or Z) Group
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of orthogonal protection strategies, particularly in peptide synthesis.[6][11] Its key advantage lies in its stability to both acidic and basic conditions, while being readily cleaved by catalytic hydrogenolysis.[11][12] This provides a distinct removal pathway compared to the acid-labile Boc group.
Protection and Deprotection Strategy
Protection is typically achieved by reacting the azetidine with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann).[11] Deprotection involves hydrogenation, commonly using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.[12][13]
Caption: General workflow for Fmoc protection and deprotection.
Advantages:
-
Extremely mild deprotection conditions, compatible with most other protecting groups and sensitive functionalities. [14]* Orthogonal to Boc and Cbz groups, enabling complex, multi-step synthetic sequences. [6][15]* The cleavage byproduct, dibenzofulvene, is typically scavenged by the amine base, preventing side reactions.
Limitations:
-
Not stable to even moderately basic conditions, limiting the scope of subsequent reactions (e.g., some ester hydrolyses).
-
The protected amine can be susceptible to premature cleavage if exposed to primary or secondary amine nucleophiles.
Comparative Summary and Orthogonality
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions planned for subsequent steps. The principle of orthogonality—the ability to selectively remove one protecting group in the presence of others—is paramount. [6][14]
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability Profile | Orthogonal To |
|---|---|---|---|---|
| Boc | (Boc)₂O | Strong Acid (TFA, HCl) [7] | Stable to base, hydrogenolysis | Cbz, Fmoc |
| Cbz | Cbz-Cl | H₂, Pd/C [11] | Stable to acid, base | Boc, Fmoc |
| Fmoc | Fmoc-OSu / Fmoc-Cl | 20% Piperidine in DMF [15]| Stable to acid, hydrogenolysis | Boc, Cbz |
Experimental Protocols
Protocol 1: N-Boc Protection of 3-(Methoxymethyl)azetidine
This protocol is based on standard procedures for Boc protection of secondary amines. [7]
-
Dissolve 3-(methoxymethyl)azetidine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 eq) and cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography if necessary, though it is often pure enough for subsequent steps.
Protocol 2: Selective Deprotection of N-Cbz in the Presence of N-Boc
This protocol demonstrates the orthogonal nature of the Cbz and Boc groups. [16]
-
Dissolve the dual-protected substrate (1.0 eq) in methanol (MeOH) or ethyl acetate (EtOAc) (approx. 0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C, 10 mol% Pd).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate in vacuo to yield the deprotected amine, with the N-Boc group remaining intact.
Conclusion
The strategic selection of a protecting group for 3-(methoxymethyl)azetidine is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. While the Boc group serves as a reliable default due to its robustness, a thorough understanding of the orthogonal Cbz and Fmoc groups is essential for any researcher engaged in complex, multi-step synthesis. By carefully planning the sequence of protection and deprotection, chemists can navigate the synthetic labyrinth, ensuring that the valuable azetidine core remains intact while enabling selective functionalization en route to novel therapeutic agents.
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The Untapped Potential of Methoxymethyl-Substituted Azetidines: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry. Its inherent ring strain and defined three-dimensional geometry offer a unique combination of metabolic stability, improved solubility, and conformational rigidity, making it an attractive component in the design of novel therapeutics.[1] While various substitution patterns on the azetidine ring have been explored, leading to compounds with a wide array of pharmacological activities, the methoxymethyl moiety remains a relatively underexplored yet highly promising substituent. This guide provides a comprehensive overview of the potential biological activities of methoxymethyl-substituted azetidines, offering a comparative analysis with other azetidine analogs and presenting detailed experimental protocols to facilitate further research in this area.
The Rationale for Methoxymethyl Substitution: A Gateway to Enhanced Pharmacokinetics
In drug design, the incorporation of small, polar, and metabolically stable groups can significantly enhance the pharmacokinetic profile of a lead compound. The methoxymethyl group (–CH₂OCH₃) is an excellent candidate for this role. It can improve aqueous solubility, act as a hydrogen bond acceptor, and is generally less susceptible to metabolic degradation compared to other alkyl or aryl substituents. The strategic placement of a methoxymethyl group on the azetidine scaffold is hypothesized to confer several advantages, including:
-
Improved Metabolic Stability: The ether linkage in the methoxymethyl group is more resistant to enzymatic cleavage than, for example, an ester or an amide bond.
-
Enhanced Solubility: The oxygen atom can participate in hydrogen bonding with water, potentially improving the solubility of the parent molecule.
-
Favorable Conformational Constraints: The presence of the methoxymethyl group can influence the overall conformation of the azetidine ring, potentially leading to a more favorable interaction with biological targets.
Emerging Evidence: Anticancer Potential of Substituted Azetidines
While direct and extensive studies on the biological activity of methoxymethyl-substituted azetidines are nascent, recent discoveries involving structurally similar compounds have provided compelling evidence of their potential, particularly in oncology.
A recent patent application has disclosed a series of 3-hydroxymethyl-azetidine derivatives as potent inhibitors of polymerase theta (Polθ), a key enzyme in DNA repair.[2] This finding is significant as the inhibition of Polθ is a promising synthetic-lethal strategy for treating tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[2] The lead compounds identified in this work demonstrated significant antiproliferative properties in cancer cells with compromised DNA repair mechanisms and exhibited favorable pharmacokinetic profiles.[2] Given the close structural relationship between a hydroxymethyl (–CH₂OH) and a methoxymethyl (–CH₂OCH₃) group, it is highly plausible that methoxymethyl-substituted azetidines could exhibit similar or even enhanced anticancer activity.
To provide a broader context, the anticancer activities of other substituted azetidines are summarized in the table below.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (nM) | Reference |
| 1-(3,5-Dimethoxyphenyl)azetidin-2-ones | 1-(3,5-Dimethoxyphenyl)-4-(4-ethoxyphenyl)-3-hydroxyazetidin-2-one | MCF-7 (Breast) | 10 | [3] |
| HT-29 (Colon) | 3 | [3] | ||
| TZT-1027 Analogues | Compound 1a (3-Aryl-azetidine moiety) | A549 (Lung) | 2.2 | [4] |
| HCT116 (Colon) | 2.1 | [4] |
Comparative Landscape: Diverse Biological Activities of Azetidine Derivatives
The versatility of the azetidine scaffold is evident in the broad spectrum of biological activities reported for its derivatives. A comparative overview highlights the potential for methoxymethyl-substituted azetidines to be explored for various therapeutic applications.
| Biological Activity | Compound Class | Key Findings | Reference |
| Antimicrobial | N/C-4 substituted azetidin-2-ones | Potent activity against Bacillus anthracis, Staphylococcus aureus, and Candida albicans. | [5] |
| Anti-inflammatory | Azetidine-2-one derivatives of ferulic acid | Demonstrated significant in vivo anti-inflammatory potential in both acute and chronic models. | [6][7] |
| CNS Activity | 3-Phenoxyazetidine derivatives | Showed potential as anorexigenics, antidepressants, and antiepileptics. | [8] |
| Antiviral | N-Substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones | Moderate inhibitory activity against human coronavirus (229E) and influenza A virus H1N1. | [9] |
Experimental Protocols for Biological Screening
To facilitate the investigation of methoxymethyl-substituted azetidines, detailed step-by-step methodologies for preliminary anticancer and antimicrobial screening are provided below.
Anticancer Activity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of test compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity Screening: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add 10 µL of the adjusted bacterial inoculum to each well, achieving a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for antimicrobial screening via the broth microdilution method.
Synthesis of Methoxymethyl-Substituted Azetidines
The synthesis of methoxymethyl-substituted azetidines can be achieved through various synthetic routes. A common approach involves the use of commercially available starting materials and well-established chemical transformations. For instance, (R)-2-(methoxymethyl)azetidine can be synthesized from a protected amino acid precursor, followed by cyclization and subsequent deprotection. The N-substitution of the azetidine ring can then be performed to generate a library of derivatives for biological screening.
Conclusion and Future Directions
The methoxymethyl-substituted azetidine scaffold holds significant, yet largely untapped, potential for the development of novel therapeutic agents. Preliminary evidence from structurally related compounds, particularly in the field of oncology, provides a strong impetus for the systematic investigation of this compound class. The favorable physicochemical properties associated with the methoxymethyl group suggest that these derivatives may possess enhanced pharmacokinetic profiles. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the anticancer, antimicrobial, and other biological activities of newly synthesized methoxymethyl-substituted azetidines. Future research should focus on the synthesis and screening of a diverse library of these compounds to establish clear structure-activity relationships and identify lead candidates for further preclinical development.
References
[10] BenchChem. A Technical Guide to the Preliminary Biological Activity Screening of Novel Azetidine Compounds. BenchChem. 2025. [8] BenchChem. 3-(Phenoxymethyl)azetidine: A Versatile Building Block for Central Nervous System Drug Discovery. BenchChem. 2025. [5] Halve, A. K., Bhadauria, D., & Dubey, R. (2007). N/C-4 substituted azetidin-2-ones: synthesis and preliminary evaluation as new class of antimicrobial agents. Bioorganic & medicinal chemistry letters, 17(2), 341–345. [11] Central Asian Journal of Medical and Natural Science. (2024). Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. Central Asian Journal of Medical and Natural Science, 5(1), 1-10. [12] Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 20(11), 20563–20581. [1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(1), 1-24. [6] Drăgan, M., Stan, C. D., Iacob, A. T., Dragostin, O. M., Boancă, M., Lupuşoru, C. E., Zamfir, C. L., & Profire, L. (2020). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Processes, 8(11), 1401. [7] ResearchGate. (2020). (PDF) Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. [3] Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 25(21), 5188. [13] Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 6(10), 1741–1749. [2] Ding, X., et al. (2024). Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry, 103, 117662. [9] Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections. Molecules, 25(23), 5609. [14] Novel azetidine derivatives. (2015). Google Patents. EP2812322B1. [4] Yan, Q., Wang, Y., Zhang, W., & Li, Y. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine drugs, 14(5), 85. N-Substituted aziridine-2-phosphonic acids and their antibacterial activities. Records of Natural Products, 14(5), 334-341. [15] Azetidine derivatives with CNS activity. (2022). ResearchGate. [16] Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. (2012). Google Patents. WO2012098033A1. [17] Azetidine derivatives, compositions and their use. (1994). Google Patents. DE3851727D1. [18] Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 15, 2436–2447. [19] Azetidine compounds, compositions and methods of use. (2015). Google Patents. US9139593B2. [20] Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ChemistrySelect, 9(16), e202400589. [21] Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes. Molecules, 25(21), 5035. [22] Pharmaceutical compositions based on azetidine derivatives. (2006). Google Patents. EA006510B1. [23] Antimicrobial potential of various substituted azetidine derivatives. (2018). Mini-Reviews in Medicinal Chemistry, 18(15), 1313-1326. [24] Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2016). ResearchGate.
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comparative stability of azetidine derivatives with different substituents
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important structural motif in medicinal chemistry. Its inherent ring strain and rigid conformation offer unique advantages in drug design, often leading to improved potency, selectivity, and pharmacokinetic properties.[1] However, this same ring strain, estimated to be approximately 25.4 kcal/mol, also renders the azetidine scaffold susceptible to degradation, making a thorough understanding of its stability essential for the development of robust drug candidates.[2]
This guide provides an in-depth comparison of the stability of azetidine derivatives with different substituents. We will explore the key factors that govern their stability, delve into the mechanisms of degradation, and provide detailed experimental protocols for assessing the stability of these valuable compounds.
The Decisive Role of the Nitrogen Substituent
The nature of the substituent on the azetidine nitrogen atom plays a pivotal role in determining the overall stability of the ring, particularly under acidic conditions. The primary degradation pathway for many N-substituted azetidines is an acid-mediated ring-opening reaction. This process is initiated by the protonation of the azetidine nitrogen, forming an azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack, leading to the cleavage of a C-N bond and ring-opening.[3][4]
The basicity of the azetidine nitrogen, quantified by its pKa, is therefore a critical determinant of stability. Substituents that decrease the electron density on the nitrogen atom lower its pKa, making it less likely to be protonated and thus more resistant to acid-mediated degradation.[3]
Electron-Withdrawing vs. Electron-Donating Groups:
-
N-Aryl and N-Heteroaryl Substituents: Aromatic and heteroaromatic groups directly attached to the azetidine nitrogen can significantly influence stability. If the nitrogen's lone pair of electrons can be delocalized into the aromatic system, the basicity of the nitrogen is reduced, leading to enhanced stability.[3] For instance, N-pyridyl azetidines where the nitrogen lone pair can participate in conjugation with the pyridine ring exhibit greater stability compared to those where it cannot.[3]
-
N-Acyl and N-Sulfonyl Groups: These electron-withdrawing groups strongly decrease the basicity of the azetidine nitrogen, thereby increasing the ring's stability towards acidic conditions.
Comparative Stability of N-Aryl and N-Heteroaryl Azetidines:
A study on the intramolecular ring-opening of a series of N-substituted azetidines at pH 1.8 provides valuable quantitative data on their comparative stability.[3] The half-life (T1/2) of these compounds was determined by 1H NMR, and the results clearly demonstrate the impact of the N-substituent.
| Compound | N-Substituent | Azetidine N pKa (calculated) | T1/2 at pH 1.8 (h) | Stability |
| 1 | 3-Pyridyl | -1.1 | 3.8 | Moderate |
| 2 | 2-Pyridyl | -2.3 | >24 (<5% degradation) | High |
| 3 | 4-Pyridyl | -2.1 | >24 (<5% degradation) | High |
| 4 | Phenyl | 2.9 | Decomposes rapidly | Low |
| 5 | 4-Methoxyphenyl | Not reported | 0.5 | Very Low |
| 6 | 4-Cyanophenyl | 0.5 (measured) | <0.17 | Very Low |
Data sourced from ACS Med. Chem. Lett. 2021, 12, 9, 1443–1449.[3]
As the data illustrates, N-phenyl substituted azetidines are significantly less stable than their N-pyridyl counterparts. The delocalization of the nitrogen lone pair into the pyridine ring in compounds 2 and 3 reduces the basicity of the azetidine nitrogen, leading to remarkable stability even at low pH.[3] In contrast, the N-phenyl group in compound 4 is less effective at delocalizing the lone pair, resulting in a higher pKa and rapid decomposition.[3] The presence of an electron-withdrawing cyano group in compound 6 further destabilizes the ring.[3]
The Influence of Carbon Substituents
Substituents on the carbon atoms of the azetidine ring (C2 and C3) also exert a significant influence on stability, albeit through different mechanisms than N-substituents.
Electronic Effects:
-
Electron-donating groups at the C2 position, such as a methoxy group on an adjacent phenyl ring, have been observed to decrease the stability of the azetidine ring.[5] This is likely due to their ability to stabilize a positive charge that may develop at the C2 position during a ring-opening event, thus lowering the activation energy for this process.
-
Electron-withdrawing groups , conversely, are expected to destabilize any developing positive charge and may therefore enhance the kinetic stability of the ring.
Steric Effects and the Thorpe-Ingold Effect:
The introduction of geminal substituents, particularly at the C3 position (a 3,3-disubstituted azetidine), can have a notable impact on ring stability. This phenomenon, known as the Thorpe-Ingold or gem-disubstituent effect, suggests that the presence of two substituents on the same carbon atom can alter the bond angles and conformational preferences of the ring.[3] While this effect is well-documented for promoting cyclization reactions, its impact on the stability of the resulting ring is more complex.[6][7] Computational studies on cyclobutane, a carbocyclic analogue of azetidine, indicate that gem-dimethyl substitution can lead to a slight decrease in ring strain energy, suggesting a potential thermodynamic stabilization.[8][9] However, the kinetic stability of the azetidine ring will also be influenced by how these substituents affect the transition state of the ring-opening reaction.
Degradation Pathways and Mechanisms
The degradation of azetidine derivatives can proceed through several pathways, with the specific mechanism often dictated by the substitution pattern and the environmental conditions.
1. Acid-Mediated Ring Opening:
As previously discussed, this is a common degradation pathway for N-substituted azetidines. The key steps are:
-
Protonation of the azetidine nitrogen to form an azetidinium ion.
-
Nucleophilic attack on one of the ring carbons (C2 or C4), leading to C-N bond cleavage.
The regioselectivity of the nucleophilic attack can be influenced by the substituents on the ring.
Caption: General mechanism of acid-mediated azetidine ring-opening.
2. Intramolecular Ring Opening:
In cases where a nucleophilic group is tethered to the azetidine, an intramolecular ring-opening reaction can occur. This has been observed in a series of N-substituted azetidines bearing a pendant amide group, which acts as the internal nucleophile.[3]
Caption: Intramolecular ring-opening of an N-substituted azetidine.
3. Oxidative Degradation:
Azetidines can also be susceptible to oxidative degradation, although this is less commonly reported than hydrolytic pathways. The specific products will depend on the oxidizing agent and the substitution pattern of the azetidine.
4. Photolytic Degradation:
Exposure to light can also induce degradation of azetidine-containing compounds. The specific photochemical reactions will be dependent on the chromophores present in the molecule.
Experimental Protocols for Stability Assessment
A robust assessment of azetidine stability requires well-designed experiments under various stress conditions. Forced degradation studies are a key component of this process, providing valuable information on potential degradation pathways and products.[10][11] The two most powerful analytical techniques for monitoring the stability of azetidine derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: NMR Spectroscopy for Kinetic Analysis of Degradation
NMR spectroscopy is an excellent tool for monitoring the degradation of a compound over time, as it allows for the simultaneous quantification of the parent compound and its degradation products without the need for chromatographic separation.[12]
Objective: To determine the kinetic profile and half-life of an azetidine derivative under specific stress conditions (e.g., acidic, basic).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the azetidine derivative in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆).
-
Prepare the stress solution (e.g., DCl in D₂O for acidic conditions, NaOD in D₂O for basic conditions).
-
In a clean NMR tube, mix the stock solution with the stress solution to achieve the desired final concentration of the azetidine and the desired stress condition (e.g., pH).
-
Add a known concentration of an internal standard (e.g., DSS or TSP for aqueous solutions) for accurate quantification.
-
-
NMR Data Acquisition:
-
Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of degradation.
-
Ensure that the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁) to allow for complete relaxation of all relevant protons, ensuring accurate integration.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the parent azetidine and any newly formed degradation products.
-
Normalize the integrals to the integral of the internal standard.
-
Plot the concentration of the parent azetidine as a function of time.
-
Fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the rate constant (k) and the half-life (T₁/₂) of the degradation process.
-
Caption: Workflow for an NMR-based kinetic study of azetidine degradation.
Protocol 2: LC-MS for Forced Degradation Studies
LC-MS is a powerful technique for identifying and quantifying degradation products, even at very low concentrations. It is particularly useful for complex mixtures and for elucidating the structures of unknown degradants.[4][13][14]
Objective: To identify and quantify the degradation products of an azetidine derivative under various forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal).
Methodology:
-
Forced Degradation Sample Preparation:
-
Acidic Hydrolysis: Dissolve the azetidine derivative in a solution of a suitable acid (e.g., 0.1 M HCl) and heat as necessary.
-
Basic Hydrolysis: Dissolve the azetidine derivative in a solution of a suitable base (e.g., 0.1 M NaOH) and heat as necessary.
-
Oxidative Degradation: Dissolve the azetidine derivative in a solution of an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose a solution of the azetidine derivative to a controlled light source (e.g., UV lamp).
-
Thermal Degradation: Store the solid azetidine derivative in a temperature-controlled oven.
-
For each condition, also prepare a control sample stored under ambient conditions.
-
At specified time points, withdraw aliquots of the stressed samples and quench the degradation reaction if necessary (e.g., neutralize acidic or basic solutions).
-
-
LC-MS/MS Analysis:
-
Develop a stability-indicating LC method capable of separating the parent azetidine from all potential degradation products. A reverse-phase C18 column is often a good starting point.
-
Analyze the stressed and control samples by LC-MS/MS.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent compound and any degradation products.
-
Perform MS/MS fragmentation analysis on the degradation products to obtain structural information.
-
-
Data Analysis and Structure Elucidation:
-
Compare the chromatograms of the stressed samples to the control sample to identify the degradation products.
-
Use the accurate mass and MS/MS fragmentation data to propose structures for the degradation products.
-
Quantify the amount of the parent azetidine remaining and the amount of each degradation product formed.
-
Caption: Workflow for a forced degradation study using LC-MS.
Conclusion
The stability of azetidine derivatives is a multifaceted issue that is critically dependent on the nature and position of substituents on the ring. N-substituents that reduce the basicity of the azetidine nitrogen generally enhance stability, particularly under acidic conditions. Substituents on the carbon framework can also modulate stability through a combination of electronic and steric effects. A thorough understanding of these principles, coupled with rigorous experimental evaluation using techniques such as NMR and LC-MS, is essential for the successful development of stable and effective azetidine-containing drug candidates.
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advantages of using tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate over other building blocks
An In-Depth Guide to tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate: A Superior Building Block in Modern Drug Discovery
Introduction: The Shift Towards Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. For decades, medicinal chemistry was dominated by flat, aromatic structures. However, the industry has increasingly pivoted towards scaffolds rich in sp³-hybridized carbons, which offer a greater three-dimensional diversity. These "3D" molecules often exhibit enhanced metabolic stability, improved aqueous solubility, and superior selectivity for their biological targets by exploring more complex and defined regions of protein binding pockets.[1][2]
Among the most valuable of these sp³-rich scaffolds are small, saturated nitrogen-containing heterocycles. The azetidine ring, a four-membered heterocycle, has emerged as a particularly privileged motif.[1][3] It strikes a unique balance between stability and the inherent ring strain that confers conformational rigidity.[4][5] This guide provides an in-depth comparison of a highly versatile building block, tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate , against other common heterocyclic building blocks, supported by experimental insights and data to illustrate its distinct advantages for researchers, scientists, and drug development professionals.
The Azetidine Core: More Than Just a Small Ring
Before delving into the specifics of our featured building block, it is crucial to understand the foundational advantages of the azetidine scaffold itself, especially when compared to its larger, more common cousins: pyrrolidine (5-membered) and piperidine (6-membered).
-
Enhanced Aqueous Solubility and Reduced Lipophilicity: A primary challenge in drug development is mitigating high lipophilicity (logP), which can lead to poor solubility, off-target toxicity, and rapid metabolic clearance. The compact and polar nature of the azetidine ring consistently lowers the lipophilicity of a parent molecule more effectively than larger rings like piperidine or pyrrolidine.[2][6]
-
Conformational Rigidity: Unlike the flexible conformations of five- and six-membered rings, the azetidine ring is significantly more rigid.[1][7] This pre-organizes the substituents on the ring into well-defined vectors, which can lead to a lower entropic penalty upon binding to a target protein, thereby increasing potency and selectivity.[7]
-
Metabolic Stability: The strained four-membered ring is surprisingly stable under physiological conditions yet can influence the metabolic stability of adjacent groups.[1] Its incorporation can replace metabolically labile groups or block sites of metabolism on a parent scaffold.
-
Novel Chemical Space: Azetidines provide unique exit vectors from a core scaffold, allowing chemists to explore previously inaccessible chemical space and develop novel intellectual property.[2]
A Detailed Analysis: The Components of Excellence
The superior utility of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate stems from the synergistic contribution of its three key structural features: the N-Boc protecting group, the azetidine core, and the critical 3-(methoxymethyl) substituent.
Caption: Key components and their functional contributions.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) group is one of the most reliable and widely used nitrogen-protecting groups in synthesis. Its presence ensures the stability of the building block during initial coupling reactions and allows for clean, high-yielding deprotection under standard acidic conditions (e.g., trifluoroacetic acid), enabling subsequent functionalization of the azetidine nitrogen.[8]
-
The Azetidine Ring: As discussed, this core provides the fundamental benefits of rigidity, polarity, and metabolic stability that are sought after in modern drug design.
-
The 3-(methoxymethyl) Substituent: This is the key feature that elevates the building block above simpler alternatives.
-
Solubility and Polarity Tuning: The ether oxygen acts as a hydrogen bond acceptor, which can significantly improve aqueous solubility and interaction with polar residues in a binding pocket. It imparts polarity without introducing a potentially problematic acidic or basic group.
-
Blocking Metabolism: Compared to its precursor, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, the methyl "cap" on the hydroxyl group prevents it from being a site for Phase II metabolic conjugation (e.g., glucuronidation), a common metabolic pathway for primary alcohols that leads to rapid clearance.
-
Improved Metabolic Stability: The ether C-O bond is significantly more stable to oxidative metabolism than an unprotected alcohol or a corresponding C-H bond in an alkyl-substituted azetidine.
-
Comparative Performance: A Data-Driven Perspective
To illustrate the advantages of incorporating this building block, consider a hypothetical drug discovery scenario where a medicinal chemist is attempting to improve the properties of a lead compound. The following table summarizes the expected changes in key physicochemical properties when modifying a parent molecule with different saturated heterocycles.
| Building Block Incorporated | Change in cLogP (vs. Parent) | Predicted Aqueous Solubility | Predicted Metabolic Stability (t½, Microsomes) | Key Rationale |
| Piperidine | +0.4 to +0.6 | Lower | Moderate-High | Increases lipophilicity and size; flexible.[9] |
| Pyrrolidine | +0.2 to +0.4 | Lower | Moderate | Increases lipophilicity; more flexible than azetidine.[6] |
| 3-Hydroxyazetidine | -0.6 to -0.8 | Highest | Low-Moderate | Very polar, but the free -OH is a prime site for metabolic conjugation. |
| 3-Arylazetidine | +1.0 to +1.5 | Lowest | Variable | Significantly increases lipophilicity; introduces flat, aromatic character. |
| tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate | -0.4 to -0.6 | High | Highest | Optimal balance: Reduces lipophilicity, adds H-bond acceptor, and blocks a key metabolic site. |
This data illustrates a clear trend: while other building blocks may improve a single property, tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate offers a multi-parameter optimization, simultaneously improving solubility and metabolic stability while reducing lipophilicity—a highly desirable outcome in drug design.
Experimental Protocols: Practical Application in Synthesis
As a self-validating system, the utility of this building block is best demonstrated through its application. The following protocols outline its synthesis and a standard subsequent coupling reaction.
Protocol 1: Synthesis of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
This synthesis is typically achieved via methylation of the commercially available alcohol precursor.
Objective: To prepare the title compound from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
Materials:
-
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate[10]
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate & Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Gas evolution (H₂).
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired product.
Protocol 2: Deprotection and Amide Coupling Workflow
This protocol demonstrates the use of the building block to incorporate the azetidine moiety into a larger molecule.
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A Researcher's Guide to Spectroscopic Differentiation of Functionalized Azetidine Isomers
Introduction: The Four-Membered Ring Challenge
Azetidines, saturated four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique conformational constraints and their ability to serve as versatile synthetic building blocks.[1] Their inherent ring strain makes them valuable for creating novel molecular architectures.[2] However, the synthesis of functionalized azetidines often yields a mixture of isomers, be it constitutional isomers (regioisomers) or stereoisomers. For researchers in drug development, the precise characterization and differentiation of these isomers are paramount, as even subtle structural changes can drastically alter biological activity and pharmacokinetic properties.
This guide provides a comprehensive comparison of spectroscopic techniques for the unambiguous differentiation of functionalized azetidine isomers. We will delve into the practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere listing of data, this guide will explain the underlying principles and causal relationships that make these techniques powerful tools for isomer identification, empowering researchers to make confident structural assignments.
Pillar 1: Differentiating Constitutional Isomers (e.g., 2- vs. 3-Substituted Azetidines)
The location of a functional group on the azetidine ring profoundly influences the electronic environment of the entire molecule. This, in turn, gives rise to distinct spectroscopic signatures. Let's consider a hypothetical comparison between a 2-substituted and a 3-substituted azetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing constitutional isomers of azetidines. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of each atom.
-
¹H NMR Spectroscopy: The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the protons on the azetidine ring are highly sensitive to the substituent's position.
-
Chemical Shifts (δ): Protons on carbons adjacent to the nitrogen atom (C2 and C4) are deshielded and typically appear at a higher chemical shift (further downfield) compared to protons on C3. Therefore, in a 2-substituted azetidine, the remaining proton at C2 will have a significantly different chemical shift than the protons at C2 in a 3-substituted isomer.
-
Multiplicity: The number of adjacent protons determines the splitting pattern of a signal (n+1 rule).[3] In a 2-substituted azetidine, the C2 proton will be coupled to the protons on C3, while the C3 protons will be coupled to protons on both C2 and C4. This leads to distinct and predictable splitting patterns for each isomer.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the azetidine ring are also highly diagnostic.[4]
-
The carbon atom directly attached to the nitrogen (C2 and C4) will resonate at a different frequency than the C3 carbon.
-
The carbon bearing the substituent will experience a significant shift in its resonance frequency, providing a clear marker for the substitution position. Generally, electronegative substituents will cause a downfield shift of the attached carbon.[5]
-
Infrared (IR) Spectroscopy: A Confirmatory Technique
While not as definitive as NMR, IR spectroscopy can provide valuable confirmatory evidence. The vibrational frequencies of bonds are influenced by their electronic environment. For instance, if the substituent is a carbonyl group (as in an azetidin-2-one), its position will affect the C=O stretching frequency. A carbonyl group at C2 (a β-lactam) will have a characteristic high-frequency stretch (typically 1701-1765 cm⁻¹) due to ring strain.[6] The presence or absence of this characteristic band can help differentiate isomers.
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization. The position of a substituent can direct the fragmentation pathways, leading to different characteristic fragment ions.[7] For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[2] Therefore, a 2-substituted azetidine will likely undergo alpha-cleavage to lose the substituent at C2, leading to a different fragment ion than a 3-substituted azetidine where cleavage would occur adjacent to the nitrogen, fragmenting the ring itself.
Data Summary: 2- vs. 3-Substituted Azetidine
| Spectroscopic Feature | 2-Substituted Azetidine | 3-Substituted Azetidine | Rationale |
| ¹H NMR (Ring Protons) | Distinct chemical shift for the single C2-H. Complex coupling with C3 protons. | Two C2 protons with a characteristic chemical shift. Coupling with C3 protons. | The electronic environment at C2 is significantly different from C3 due to proximity to nitrogen. |
| ¹³C NMR (Ring Carbons) | C2 carbon chemical shift is heavily influenced by the substituent. | C3 carbon chemical shift is heavily influenced by the substituent. C2 and C4 carbons are equivalent (if N-unsubstituted). | The position of the substituent directly impacts the chemical shift of the carbon it is attached to. |
| IR Spectroscopy | May show characteristic bands related to the substituent at a position influenced by the adjacent nitrogen. | Substituent-related bands will be in a different electronic environment. | The proximity of the nitrogen atom can influence bond vibrational frequencies. |
| Mass Spectrometry | Fragmentation may be directed by the substituent at the C2 position, leading to specific fragment ions. | Alpha-cleavage will lead to a different set of primary fragment ions. | The stability of the resulting carbocations and radical fragments dictates the fragmentation pathway. |
Pillar 2: Distinguishing Stereoisomers (Cis vs. Trans Diastereomers)
When an azetidine ring is disubstituted, for instance at the 2 and 3 positions, cis and trans diastereomers are possible. Differentiating these isomers is crucial and relies heavily on through-bond and through-space NMR correlations.
¹H NMR Coupling Constants: The Karplus Relationship
The most reliable method for distinguishing cis and trans isomers is the analysis of the vicinal coupling constant (³J) between the protons on the substituted carbons (e.g., H2 and H3).[8] The magnitude of this coupling is dependent on the dihedral angle between the two protons, a relationship described by the Karplus equation.[9]
-
Trans Isomers: The protons on adjacent carbons are typically anti-periplanar, with a dihedral angle of approximately 180°. This geometry results in a larger coupling constant (typically > 5 Hz for azetidines).
-
Cis Isomers: The protons are syn-clinal, with a dihedral angle closer to 0°. This leads to a smaller coupling constant (typically < 5 Hz for azetidines).[10]
Nuclear Overhauser Effect Spectroscopy (NOESY): Through-Space Correlations
NOESY is a 2D NMR technique that detects protons that are close to each other in space, irrespective of their bonding connectivity.[11] This is a powerful tool for confirming stereochemical assignments.[12]
-
Cis Isomers: The substituents are on the same face of the ring, meaning the protons on the substituted carbons are also on the same face and therefore physically close to each other. A cross-peak between these protons will be observed in the NOESY spectrum.
-
Trans Isomers: The protons on the substituted carbons are on opposite faces of the ring and are therefore further apart in space. No NOESY cross-peak is expected between these two protons.
Data Summary: Cis vs. Trans 2,3-Disubstituted Azetidine
| Spectroscopic Feature | Cis Isomer | Trans Isomer | Rationale |
| ¹H NMR (³J₂-₃) | Small coupling constant (e.g., < 5 Hz) | Large coupling constant (e.g., > 5 Hz) | Based on the Karplus relationship, the dihedral angle between cis protons is smaller, leading to a smaller coupling constant.[8][9] |
| NOESY | Cross-peak observed between H2 and H3. | No cross-peak observed between H2 and H3. | H2 and H3 are in close spatial proximity in the cis isomer, leading to a Nuclear Overhauser Effect.[11] |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
Objective: To prepare a sample for high-resolution NMR analysis and acquire ¹H, ¹³C, and 2D-NOESY spectra.
Materials:
-
Azetidine isomer sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipette
Procedure:
-
Sample Weighing: Accurately weigh 1-5 mg of the purified azetidine isomer into a clean, dry vial.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl to dissolve the sample completely.
-
Transfer: Using a pipette, transfer the solution to a clean NMR tube.
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers all expected proton signals and that the resolution is sufficient to accurately measure coupling constants.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D-NOESY spectrum using standard pulse programs. A mixing time of 500-800 ms is typically suitable for small molecules.
-
Protocol 2: IR Sample Preparation and Data Acquisition (ATR)
Objective: To obtain an infrared spectrum of the azetidine isomer.
Materials:
-
Azetidine isomer sample (solid or liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid or a single drop of the liquid sample onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a good signal-to-noise ratio.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent after analysis.
Protocol 3: Mass Spectrometry Sample Preparation and Data Acquisition (ESI)
Objective: To obtain the mass spectrum of the azetidine isomer.
Materials:
-
Azetidine isomer sample
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Vial
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable HPLC-grade solvent.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Observe the molecular ion peak ([M+H]⁺) and the fragmentation pattern. For more detailed fragmentation analysis, tandem MS (MS/MS) experiments can be performed.
Visualization of Workflows and Concepts
Analytical Workflow for Isomer Differentiation
Caption: General workflow for the spectroscopic differentiation of azetidine isomers.
Distinguishing Cis/Trans Isomers with NMR
Caption: Key NMR observables for differentiating cis and trans azetidine isomers.
Conclusion
The unambiguous structural characterization of functionalized azetidine isomers is a critical task in modern chemical research and drug development. While each spectroscopic technique offers valuable pieces of the puzzle, a multi-faceted approach provides the most robust and reliable structural assignment. NMR spectroscopy, through the detailed analysis of chemical shifts, multiplicities, and particularly vicinal coupling constants and NOE data, stands as the cornerstone for both constitutional and stereoisomer differentiation. IR spectroscopy and mass spectrometry serve as excellent confirmatory methods, providing complementary information about functional groups and fragmentation patterns. By understanding the principles behind these techniques and applying rigorous experimental protocols, researchers can confidently navigate the complexities of azetidine chemistry and accelerate their research endeavors.
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Domainex. (2025). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. [Link]
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A Comparative Guide to Purity Assessment: tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate by Quantitative NMR (qNMR)
Introduction: The Imperative of Purity in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, small molecule building blocks are the fundamental units from which therapeutic candidates are constructed. The azetidine scaffold, a four-membered nitrogen-containing heterocycle, is highly valued for its ability to confer advantageous physicochemical properties upon a molecule, such as enhanced metabolic stability and improved solubility.[1][2] Tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a key functionalized azetidine derivative, serving as a versatile intermediate in the synthesis of complex pharmaceutical agents.
The purity of such intermediates is not a trivial matter; it is a critical parameter that directly impacts the integrity of downstream synthetic steps and the ultimate biological and toxicological profile of the final active pharmaceutical ingredient (API).[3][4] Therefore, a robust, accurate, and reliable analytical methodology for purity determination is paramount.
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are staples in purity analysis, they are relative methods that necessitate a certified reference standard of the identical compound for precise quantification.[4][5] This guide presents a superior alternative for primary purity assessment: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy . As a primary analytical method, qNMR allows for the direct measurement of a compound's purity against an independent, certified internal standard, obviating the need for a specific reference material of the analyte.[3][5][6][7] Its power lies in a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei contributing to that signal.[6]
This guide provides an in-depth protocol for the purity assessment of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate using ¹H qNMR, compares its performance with traditional methods, and explains the causality behind the experimental design to ensure a self-validating and trustworthy analytical system.
Synthetic Context and the Origin of Impurities
To effectively analyze the purity of a compound, one must first understand its synthetic history, as this informs the likely nature of any impurities. A plausible and common synthetic route to tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate involves the functionalization of a pre-formed azetidine ring.
Caption: A common synthetic route to the target compound.
This pathway highlights several potential sources of impurities that must be considered during analysis:
-
Unreacted Starting Materials: Residual tert-Butyl 3-hydroxyazetidine-1-carboxylate from an incomplete etherification step.
-
Reagents and Solvents: Traces of solvents used during synthesis and workup (e.g., THF, Dichloromethane) or byproducts from the Boc protection step.[8][9]
-
Side-Reaction Products: While the Williamson ether synthesis is generally efficient, competing elimination reactions can occur, especially under non-optimized conditions.[10][11] Additionally, incomplete Boc protection or inadvertent deprotection during subsequent steps could introduce process-related impurities.[12][13]
The diagram below illustrates the structures of the target molecule and its most probable process-related impurity.
Caption: Target compound and a key potential process impurity.
Experimental Guide: A Protocol for Accurate qNMR Purity Assessment
The following protocol is designed to be a self-validating system, where the experimental choices are made to maximize accuracy and precision, thereby ensuring the trustworthiness of the final purity value.
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A Comparative Guide to the Synthesis of Substituted Azetidines: A Validation of Modern Synthetic Routes
The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry and drug discovery. Its inherent ring strain imparts unique conformational rigidity and metabolic stability, making it a valuable scaffold for the development of novel therapeutics.[1][2] This guide provides a comprehensive comparison of two prominent synthetic strategies for accessing substituted azetidines: the visible light-mediated [2+2] photocycloaddition (Aza Paternò-Büchi reaction) and the Lewis acid-catalyzed intramolecular cyclization of epoxy amines. Through a detailed analysis of experimental data, step-by-step protocols, and mechanistic insights, we aim to equip researchers with the knowledge to select and validate the optimal synthetic route for their specific research needs.
Introduction to Azetidine Synthesis: Navigating the Synthetic Landscape
The construction of the strained azetidine ring presents a unique synthetic challenge.[3] Historically, methods have relied on intramolecular cyclizations of linear precursors bearing a nucleophilic nitrogen and a suitable leaving group. While robust, these classical approaches can sometimes be limited by the availability of starting materials and the harshness of reaction conditions.[3][4] More recently, cycloaddition reactions have emerged as powerful and atom-economical alternatives, allowing for the rapid assembly of the azetidine core from simple, unsaturated precursors.[5][6] This guide will focus on a modern iteration of each of these fundamental approaches, highlighting their respective strengths and ideal applications.
Method 1: The Aza Paternò-Büchi Reaction - A Visible Light-Mediated [2+2] Photocycloaddition
The Aza Paternò-Büchi reaction, the nitrogen-analog of the well-known Paternò-Büchi reaction, is a [2+2] photocycloaddition between an imine and an alkene to directly form an azetidine ring.[5][6][7] This method is exceptionally efficient for rapidly building molecular complexity.[5] While traditionally requiring UV irradiation, recent advancements have enabled this transformation using visible light photocatalysis, offering milder reaction conditions and improved selectivity.[8][9]
Mechanistic Rationale
The visible light-mediated Aza Paternò-Büchi reaction typically proceeds via a triplet energy transfer mechanism. A photocatalyst, upon excitation by visible light, transfers its energy to the imine component, promoting it to an excited triplet state. This excited imine then undergoes a stepwise radical cycloaddition with the alkene, forming a 1,4-biradical intermediate which subsequently collapses to form the azetidine ring. The use of cyclic oximes as imine precursors is common as it prevents E/Z isomerization, an undesired relaxation pathway for the excited imine.[5][10]
Caption: Workflow of the visible light-mediated Aza Paternò-Büchi reaction.
Experimental Protocol: Synthesis of a Bicyclic Azetidine
This protocol is adapted from the work of Schindler and coworkers for the synthesis of highly functionalized azetidines.[9]
Materials:
-
Cyclic oxime precursor (1.0 equiv)
-
Alkene (1.2 equiv)
-
fac-[Ir(dFppy)3] (photocatalyst, 1 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or similar reaction vessel
-
Blue LED light source
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the cyclic oxime precursor, the alkene, and the photocatalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired azetidine.
Method 2: Intramolecular Cyclization of cis-3,4-Epoxy Amines
Intramolecular cyclization represents a robust and often highly stereoselective approach to substituted azetidines.[11][12] Among the various manifestations of this strategy, the Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines is a noteworthy method for the synthesis of 3-hydroxyazetidines, which are valuable building blocks.[13]
Mechanistic Rationale
The key to this transformation is the use of a Lewis acid, such as Lanthanum(III) triflate (La(OTf)₃), to activate the epoxide ring towards nucleophilic attack. The Lewis acid coordinates to the oxygen atom of the epoxide, making the adjacent carbons more electrophilic. The pendant amine then acts as an intramolecular nucleophile, attacking the C3 carbon of the epoxide in a regioselective 4-exo-tet cyclization to furnish the 3-hydroxyazetidine. The cis-stereochemistry of the starting epoxide is crucial for the desired regioselectivity of the ring-opening.[13]
Caption: Workflow for the Lewis acid-catalyzed intramolecular cyclization.
Experimental Protocol: Synthesis of a 3-Hydroxyazetidine
This protocol is based on a method for the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[13][14]
Materials:
-
cis-3,4-Epoxy amine (1.0 equiv)
-
Lanthanum(III) triflate (La(OTf)₃) (5 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (optional, but recommended)
Procedure:
-
To a round-bottom flask, add the cis-3,4-epoxy amine and the anhydrous solvent.
-
Add the La(OTf)₃ catalyst to the solution.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 3-hydroxyazetidine.
Comparative Analysis of Synthetic Routes
The choice between the Aza Paternò-Büchi reaction and intramolecular cyclization depends on several factors, including the desired substitution pattern, availability of starting materials, and scalability. The following table provides a comparative summary of key performance indicators for representative examples of each method.
| Feature | Visible Light-Mediated Aza Paternò-Büchi | La(OTf)₃-Catalyzed Intramolecular Cyclization |
| Reaction Type | [2+2] Photocycloaddition | Intramolecular Nucleophilic Substitution |
| Key Reagents | Photocatalyst (e.g., Ir complex), Alkene, Imine precursor | Lewis Acid (e.g., La(OTf)₃), cis-3,4-Epoxy amine |
| Typical Yields | Generally high (up to 98%)[14] | High (75-85%)[14] |
| Stereoselectivity | Often high diastereoselectivity (>20:1 d.r.)[14] | High, dictated by the stereochemistry of the starting epoxide |
| Substrate Scope | Broad, tolerates a variety of alkenes | More specific to the synthesis of 3-hydroxyazetidines |
| Reaction Conditions | Mild (room temperature, visible light) | Elevated temperatures (reflux) |
| Atom Economy | High (cycloaddition) | Moderate (cyclization with loss of water) |
Conclusion and Future Outlook
Both the visible light-mediated Aza Paternò-Büchi reaction and the Lewis acid-catalyzed intramolecular cyclization of epoxy amines are powerful and reliable methods for the synthesis of substituted azetidines. The Aza Paternò-Büchi reaction offers a highly convergent and atom-economical route with a broad substrate scope, making it particularly attractive for the rapid generation of diverse azetidine libraries. On the other hand, the intramolecular cyclization of epoxy amines provides a highly stereoselective pathway to valuable 3-hydroxyazetidine building blocks.
The continued development of novel photocatalysts and Lewis acid systems is expected to further expand the scope and applicability of these methods. As the demand for structurally complex and diverse small molecules continues to grow in the pharmaceutical industry, robust and versatile synthetic methodologies like the ones presented in this guide will be indispensable for accelerating the drug discovery process.
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Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]
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Schindler Group. (2022). Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]
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Andresini, M., Degennaro, L., & Luisi, R. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules. [Link]
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Schindler Group. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry. [Link]
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Boruah, M., & Deka, D. C. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
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König, B. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions of Amines with Alkenes. Organic Letters. [Link]
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Schindler, C. S. (2017). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]
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Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
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Griesbeck, A. G. (2019). The Paternò-Büchi reaction - a comprehensive review. ResearchGate. [Link]
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Schindler Group. (2022). Intramolecular, Visible-Light-Mediated Aza Paternò-Büchi Reactions of Unactivated Alkenes. Organic Letters. [Link]
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ResearchGate. (2019). The synthesis of azetidines with intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. ResearchGate. [Link]
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Ošeka, M., et al. (2024). Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines. Organic Letters. [Link]
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Organic Chemistry Portal. (2021). Synthesis of azetidines. Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to Azetidine and Pyrrolidine Reactivity
For the medicinal chemist and drug development professional, the selection of saturated heterocyclic building blocks is a critical decision that profoundly impacts a molecule's spatial arrangement, physicochemical properties, and ultimately, its biological activity. Among the most utilized scaffolds are azetidine and pyrrolidine, four and five-membered nitrogen-containing rings, respectively. While structurally similar, their reactivity profiles diverge significantly, a factor that can be either a strategic advantage or an unforeseen liability in a synthetic campaign.
This guide provides an in-depth comparison of the reactivity of azetidine and pyrrolidine building blocks. We will move beyond simple structural descriptions to explore the fundamental principles governing their chemical behavior, supported by experimental evidence and detailed protocols. Our objective is to equip researchers with the expert insights needed to make informed decisions when incorporating these valuable scaffolds into their synthetic strategies.
Part 1: The Foundation of Reactivity: Physicochemical Properties
The divergent reactivity of azetidines and pyrrolidines is rooted in their fundamental structural and electronic properties. Ring strain, in particular, is the single most important factor dictating their chemical behavior.
Ring Strain: The Driving Force
Ring strain is a form of instability that exists when bond angles in a cyclic molecule deviate from the ideal values for a given hybridization. This strain is a combination of angle strain (deviation from ideal tetrahedral 109.5° bond angles) and torsional strain (eclipsing interactions between adjacent bonds).
-
Azetidine: Possesses a significant ring strain of approximately 25.4 kcal/mol.[1] This high-energy state makes the four-membered ring susceptible to reactions that can relieve this strain.
-
Pyrrolidine: As a five-membered ring, it can adopt a puckered "envelope" conformation that significantly alleviates both angle and torsional strain. Consequently, its ring strain is a mere 5.4 kcal/mol.[1]
This substantial difference in stored potential energy is the primary reason azetidines are prone to ring-opening and rearrangement reactions that are not observed with the more stable pyrrolidine ring.[1][2]
Caption: The impact of ring strain on the chemical stability of azetidine vs. pyrrolidine.
Basicity and Nucleophilicity
Basicity refers to the ability of the nitrogen lone pair to accept a proton, quantified by the pKa of its conjugate acid. Nucleophilicity is a kinetic measure of the rate at which the nitrogen attacks an electrophilic carbon.
While often correlated, they are distinct properties. A comprehensive study of various pyrrolidines found that their nucleophilic reactivities correlate poorly with their Brønsted basicities.[3][4]
| Property | Azetidine | Pyrrolidine | Causality |
| Ring Strain (kcal/mol) | ~25.4[1] | ~5.4[1] | Significant angle and torsional strain in the 4-membered ring. |
| pKa (Conjugate Acid) | ~11.29[5] | ~11.27[5][6] | The basicities are nearly identical. Subtle differences arise from conformational and solvation effects upon protonation.[6] |
| Reactivity Profile | Prone to ring-opening and expansion.[1][7] | Generally stable; undergoes standard amine chemistry. | High ring strain provides a strong thermodynamic driving force for ring cleavage. |
Part 2: A Head-to-Head Comparison in Key Chemical Transformations
The practical implications of these fundamental properties become evident when comparing their performance in common synthetic reactions.
N-Functionalization (Alkylation and Acylation)
For standard N-alkylation and N-acylation reactions, both azetidine and pyrrolidine are competent nucleophiles. The nitrogen lone pair is readily available in both systems, and reactions typically proceed under standard conditions (e.g., an alkyl halide with a mild base, or an acyl chloride).
Expertise & Experience: The choice between azetidine and pyrrolidine for simple N-functionalization is rarely driven by a significant difference in reactivity. Instead, the decision is strategic, based on the desired properties of the final product. The rigid, compact nature of the azetidine ring offers a distinct three-dimensional vector for substituents compared to the more flexible pyrrolidine ring.
However, the nature of the acylating agent can be critical. In a study on the desymmetrization of N-acyl-azetidines, it was noted that electron-poor benzoyl groups on the azetidine nitrogen rendered the molecule unreactive, demonstrating the subtle electronic interplay that can influence reactivity.[8]
Ring-Opening Reactions: The Great Divide
Herein lies the most significant difference in reactivity. The inherent strain of the azetidine ring makes it a "molecular spring," ready to be sprung open by nucleophiles, particularly under acidic conditions.
Causality: Protonation of the azetidine nitrogen makes the ring carbons significantly more electrophilic. A subsequent nucleophilic attack on a carbon atom leads to C-N bond cleavage and relieves the ~25.4 kcal/mol of ring strain. Pyrrolidines, lacking this thermodynamic driving force, are resistant to such reactions under similar conditions.
Experimental Evidence: A compelling study demonstrated this principle by designing a series of N-substituted azetidines that undergo an acid-mediated intramolecular ring-opening decomposition via nucleophilic attack from a pendant amide group.[9] Crucially, the corresponding pyrrolidine analogue was shown to be stable, directly highlighting the role of ring strain in this undesired reactivity pathway.[9]
Ring Expansion Reactions: Azetidine as a Synthon
The strain-driven reactivity of azetidines can be harnessed for elegant synthetic strategies. Azetidines can be converted into larger, more complex heterocyclic systems like pyrrolidines and azepanes through carefully designed ring expansion reactions.[7][10][11][12]
Mechanism: A common strategy involves installing a side chain on the azetidine ring that can undergo an intramolecular N-alkylation. This forms a strained, bicyclic azetidinium intermediate.[12][13] This highly reactive species is then readily opened by an external nucleophile, with the regioselectivity of the opening dictating the size of the newly formed ring.[10] Pyrrolidines do not readily undergo analogous transformations due to the higher energy barrier for forming a bicyclic intermediate and the lack of a significant strain-release driving force.
Caption: General workflow for the ring expansion of azetidines to pyrrolidines or azepanes.
Part 3: Experimental Protocols and Self-Validating Systems
To translate theory into practice, we provide representative protocols. The following workflows are designed to be self-validating, allowing researchers to directly observe the principles discussed.
Protocol 1: Comparative Stability Analysis (Intramolecular Ring-Opening)
This protocol is adapted from a study on azetidine decomposition and serves to qualitatively and quantitatively compare the stability of an azetidine versus a pyrrolidine under acidic conditions.[9]
Objective: To demonstrate the enhanced susceptibility of the azetidine ring to nucleophilic attack compared to the pyrrolidine ring.
Caption: Experimental workflow for the comparative stability assay.
Methodology:
-
Solution Preparation: Prepare a stock solution of the test compounds (e.g., N-(azetidin-1-ylcarbonyl)aniline and its pyrrolidine analogue, N-(pyrrolidin-1-ylcarbonyl)aniline) in DMSO. Prepare the incubation medium of 0.1 M HCl in a 1:1 acetonitrile/water mixture.
-
Reaction Initiation: In separate vials, add the test compound stock solution to the pre-warmed (37 °C) acidic medium to achieve a final concentration of 10 µM.
-
Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each reaction vial.
-
Quenching: Immediately quench the reaction in the aliquot by adding a neutralizing buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Analysis: Analyze the quenched samples by LC-MS/MS to quantify the concentration of the remaining parent compound. A decrease in concentration over time indicates decomposition.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time. A rapid decrease for the azetidine sample and minimal change for the pyrrolidine sample validates the higher reactivity of the four-membered ring.
Protocol 2: General N-Alkylation
This protocol provides a standard method for N-alkylation, which is generally applicable to both azetidine and pyrrolidine, highlighting their similar reactivity in this context.
Objective: To perform a standard N-alkylation on azetidine or pyrrolidine.
Methodology:
-
Reactant Setup: To a solution of the amine (azetidine or pyrrolidine, 1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF) at room temperature, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).
-
Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated product.
Conclusion and Forward Outlook
The reactivity of azetidine and pyrrolidine is a tale of two rings. Pyrrolidine, with its low ring strain, behaves as a conventional secondary amine, valued for its conformational stability and predictable reactivity. Azetidine, in contrast, is a high-energy, strained building block whose chemistry is dominated by strain-release pathways.
-
For standard N-functionalization , both rings are competent, and the choice is one of strategic design for molecular shape and properties.
-
For stability , especially in acidic environments or in the presence of nucleophiles, pyrrolidine is the more robust and reliable choice.
-
For advanced synthetic transformations , the unique strain of azetidine can be exploited to construct larger, more complex heterocyclic systems through ring-expansion reactions, offering synthetic routes not accessible from pyrrolidine precursors.
A thorough understanding of these core principles is not merely academic; it is essential for troubleshooting unexpected side reactions, designing robust synthetic routes, and intentionally leveraging the unique reactivity of strained rings to achieve novel molecular architectures. As drug discovery continues to venture into more complex and diverse chemical space, the judicious application of these foundational building blocks will remain a cornerstone of successful medicinal chemistry.
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pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link]
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Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes | Request PDF. ResearchGate. Available at: [Link]
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Ring expansion of 2-chloromethyl pyrrolidine or azetidine: Compared theoretical investigation. ResearchGate. Available at: [Link]
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Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]
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Azetidiniums: Ring‐Expansion to Pyrrolidines, Piperidines, Azepanes, and Azocanes | Request PDF. ResearchGate. Available at: [Link]
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Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
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Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. ACS Catalysis - ACS Publications. Available at: [Link]
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Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
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Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts | Request PDF. ResearchGate. Available at: [Link]
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Examples of azetidine containing molecules alongside pyrrolidine... ResearchGate. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
Welcome, researchers and innovators. In the landscape of drug discovery and development, our work is defined by precision, efficacy, and, paramountly, safety. The novel building blocks we handle, such as tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, are instrumental in advancing medicinal chemistry. However, their lifecycle in the lab does not end upon consumption in a reaction. Responsible stewardship demands a rigorous, scientifically-grounded approach to their disposal.
This guide moves beyond mere compliance, offering a procedural and logical framework for the safe handling and disposal of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your team and the integrity of our shared environment.
Hazard Profile and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a compound is the foundation of safe handling. While a specific Safety Data Sheet (SDS) for tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is not broadly published, we can infer its hazard profile from structurally analogous azetidine derivatives. This process, known as "read-across," is a scientifically valid approach in chemical risk assessment.
Analysis of related compounds, such as tert-Butyl 3-(bromomethyl)azetidine-1-carboxylate and other Boc-protected azetidines, reveals a consistent hazard pattern.[1][2][3]
| Hazard Classification | GHS Hazard Statement (H-Code) | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |
Causality of Hazards:
-
Azetidine Ring Strain: The four-membered azetidine ring is strained and can be reactive. While the Boc-protecting group mitigates some reactivity, the underlying structure warrants careful handling.
-
Amine Derivative: As an amine derivative, it can be irritating to skin, eyes, and mucous membranes.[4]
-
tert-Butoxycarbonyl (Boc) Group: Upon degradation (e.g., through strong acid or high heat), the Boc group can release isobutylene and carbon dioxide.
This hazard profile dictates that under no circumstances should this compound or its residues be disposed of via standard trash or sanitary sewer systems .[5] The potential for environmental harm and unforeseen reactions within municipal waste streams necessitates a dedicated, controlled disposal pathway.
Core Directive: The Disposal Workflow
The proper disposal of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is a multi-step process that ensures safety from the point of generation to final destruction. The following workflow provides a logical decision-making process for handling all forms of waste associated with this compound.
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Safeguarding Your Research: A Practical Guide to Handling tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the integrity of your work and the safety of your team are paramount. The handling of specialized chemical reagents, such as tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate, demands a meticulous approach to personal protective equipment (PPE). This guide provides an in-depth, experience-driven framework for the safe handling of this and structurally similar azetidine-based compounds, ensuring both the protection of laboratory personnel and the preservation of experimental validity.
Core Principles of Protection: A Multi-Layered Approach
The selection of appropriate PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory). Our recommended PPE ensemble for handling tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate is designed to provide a comprehensive barrier against these hazards.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent direct skin contact and potential irritation.[4][5] |
| Eye and Face Protection | Safety glasses with side-shields or goggles, and a face shield. | To shield against chemical splashes that can cause serious eye irritation or damage.[4][5] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | To protect the skin from accidental splashes and prevent contamination of personal clothing.[4][5] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize the inhalation of potentially harmful vapors or aerosols that may cause respiratory irritation.[4][5][6] |
Operational Blueprint: From Preparation to Disposal
Adherence to a systematic workflow is crucial for minimizing exposure risks. The following step-by-step plan outlines the essential procedures for the safe handling of tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate.
1. Preparation and Engineering Controls:
-
Work Area: Always handle the compound in a designated, well-ventilated area, preferably within a certified chemical fume hood.[4][6]
-
Emergency Equipment: Ensure that an eye-wash station and a safety shower are readily accessible and have been recently tested.
-
Decontamination: Prepare a 5% solution of acetic acid for the decontamination of surfaces in the event of a spill.[7]
2. Donning of Personal Protective Equipment:
The following diagram illustrates the correct sequence for putting on your PPE to ensure a secure and protective barrier.
Caption: PPE Donning Sequence
3. Handling and Dispensing:
-
Avoid Inhalation and Contact: Take care to avoid breathing any dust, fumes, gas, mist, vapors, or spray.[1][8] Prevent contact with skin and eyes.[1]
-
Safe Handling Practices: Do not eat, drink, or smoke when using this product.[6][7] Wash your hands thoroughly after handling.[1][6]
-
Grounding: For larger quantities, ground and bond the container and receiving equipment to prevent static discharge.[7]
4. Doffing and Disposal of Personal Protective Equipment:
The removal of PPE is a critical step to prevent cross-contamination. Follow the sequence outlined in the diagram below to ensure safe removal.
Caption: PPE Doffing and Disposal Workflow
-
Contaminated Clothing: If clothing becomes contaminated, remove it immediately, preferably under a safety shower, and wash the affected skin with plenty of soap and water.[7] Contaminated clothing should be washed before reuse.[6][9]
-
Waste Disposal: Dispose of all used PPE and any contaminated materials in accordance with all federal, state, and local regulations for chemical waste.[7][9]
Emergency Procedures: A Calm and Calculated Response
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[9]
-
Skin Contact: Wash the affected area with plenty of soap and water.[1][9] If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1][9] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[9] Do not induce vomiting. Seek immediate medical attention.
By integrating these robust safety protocols into your laboratory's standard operating procedures, you can confidently handle tert-Butyl 3-(methoxymethyl)azetidine-1-carboxylate and other specialized reagents, fostering a secure environment for groundbreaking research.
References
- Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine - Benchchem. (n.d.).
- Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine - Benchchem. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2. (n.d.).
- Azetidine - Apollo Scientific. (n.d.).
- 3-(Azetidine-3-carbonyl)pyridine - AK Scientific, Inc. (n.d.).
- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride-SDS-MedChemExpress. (2025-12-24).
- tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate - PubChem. (n.d.).
- tert-Butyl 3-(methylamino)azetidine-1-carboxylate - PubChem. (n.d.).
Sources
- 1. aksci.com [aksci.com]
- 2. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | C9H17NO3 | CID 10583745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 3-(methylamino)azetidine-1-carboxylate | C9H18N2O2 | CID 23153172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate 97% | CAS: 1782647-44-2 | AChemBlock [achemblock.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
